molecular formula C31H48O3 B2607097 Ursonic acid methyl ester

Ursonic acid methyl ester

货号: B2607097
分子量: 468.7 g/mol
InChI 键: OGCQKMJALQHROV-ZOPQKVJUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Ursonic acid methyl ester is a useful research compound. Its molecular formula is C31H48O3 and its molecular weight is 468.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

methyl (1S,2R,4aS,6aR,6aS,6bR,8aR,12aR,14bS)-1,2,6a,6b,9,9,12a-heptamethyl-10-oxo-1,2,3,4,5,6,6a,7,8,8a,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H48O3/c1-19-11-16-31(26(33)34-8)18-17-29(6)21(25(31)20(19)2)9-10-23-28(5)14-13-24(32)27(3,4)22(28)12-15-30(23,29)7/h9,19-20,22-23,25H,10-18H2,1-8H3/t19-,20+,22+,23-,25+,28+,29-,30-,31+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGCQKMJALQHROV-ZOPQKVJUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)[C@@H]2[C@H]1C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H48O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to Ursonic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and relevant biological data for Ursonic acid methyl ester. This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Identification

This compound, also known as methyl ursolate, is a pentacyclic triterpenoid (B12794562) and a methyl ester derivative of ursolic acid. Ursolic acid is a naturally occurring compound found in a wide variety of plants, including apples, basil, and rosemary. The esterification of the carboxylic acid group at position C-28 of ursolic acid yields this compound.

  • IUPAC Name: methyl (3β)-3-hydroxyurs-12-en-28-oate

  • Synonyms: Methyl ursolate, Ursolic acid methyl ester

  • Chemical Formula: C₃₁H₅₀O₃

  • CAS Number: 32208-45-0

The fundamental structure consists of an ursane-type triterpenoid skeleton with a hydroxyl group at the C-3 position, a double bond between C-12 and C-13, and a methyl ester group at the C-28 position.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound and its parent compound, ursolic acid.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Weight 470.73 g/mol [1]
Melting Point 286 °C[1]
Boiling Point 526.1 °C at 760 mmHg (Predicted)[1]
Density 1.07 g/cm³ (Predicted)[1]
Appearance White solid[2]

Table 2: Spectroscopic Data

Spectroscopic Data for Ursolic Acid (Parent Compound)
¹H-NMR (CDCl₃, 400 MHz) δ (ppm) 5.24 (1H, t, J=3.6 Hz, H-12), 3.22 (1H, dd, J=11.2, 4.8 Hz, H-3), 2.20 (1H, d, J=11.2 Hz, H-18), and various methyl singlets and multiplets.
¹³C-NMR (CDCl₃, 100 MHz) δ (ppm) 180.9 (C-28), 138.8 (C-13), 125.7 (C-12), 79.1 (C-3), and other signals corresponding to the triterpenoid core.
Mass Spectrometry (MS) of this compound The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 470.7. Key fragmentation patterns for ursane-type triterpenoids typically involve a retro-Diels-Alder cleavage of the C-ring.

Experimental Protocols

3.1. Synthesis of this compound from Ursolic Acid

This protocol describes a common method for the esterification of ursolic acid.

Materials:

Procedure:

  • Dissolve ursolic acid in anhydrous DMF.

  • To this solution, add potassium carbonate and methyl iodide.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, remove the DMF under reduced pressure.

  • Add water to the residue and extract the product with dichloromethane (3x).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the solution and evaporate the solvent to dryness.

  • Crystallize the crude product from hexane to yield pure this compound as white crystals.[3]

3.2. General Protocol for Isolation of Ursolic Acid from a Natural Source (e.g., Ocimum lamiifolium leaves)

This protocol outlines a general procedure for the extraction and isolation of the starting material, ursolic acid.

Materials:

Procedure:

  • Defat the powdered plant material by extraction with petroleum ether.

  • Extract the defatted marc with methanol.

  • Concentrate the methanol extract to obtain a crude extract.

  • Subject the crude extract to silica gel column chromatography.

  • Elute the column with a gradient of petroleum ether and ethyl acetate.

  • Collect fractions and monitor by TLC.

  • Combine fractions containing the desired compound (ursolic acid).

  • Further purify the combined fractions by recrystallization to obtain pure ursolic acid.

Mandatory Visualizations

4.1. Experimental Workflow: Synthesis of this compound

G cluster_synthesis Synthesis cluster_workup Work-up & Purification ursolic_acid Ursolic Acid in DMF reaction Stir at RT for 24h ursolic_acid->reaction reagents K₂CO₃, CH₃I reagents->reaction evaporation Evaporate DMF reaction->evaporation Reaction Completion (TLC) extraction Aqueous work-up & DCM extraction evaporation->extraction drying Dry over MgSO₄ extraction->drying purification Crystallization from Hexane drying->purification final_product This compound purification->final_product

Caption: Workflow for the synthesis of this compound.

4.2. Signaling Pathway Modulated by Ursolic Acid

Note: The following diagram illustrates key signaling pathways known to be modulated by the parent compound, Ursolic Acid. It is hypothesized that this compound exhibits similar mechanisms of action due to its structural similarity.

G cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK/ERK Pathway cluster_nfkb NF-κB Pathway UrsolicAcid Ursolic Acid Akt Akt UrsolicAcid->Akt mTOR mTOR UrsolicAcid->mTOR ERK ERK UrsolicAcid->ERK NFkB NF-κB UrsolicAcid->NFkB Apoptosis Apoptosis UrsolicAcid->Apoptosis PI3K PI3K PI3K->Akt Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF MEK MEK RAF->MEK MEK->ERK ERK->Proliferation IKK IKK IKK->NFkB activation NFkB->Proliferation

Caption: Inhibition of pro-survival signaling pathways by Ursolic Acid.

Biological Activity and Mechanism of Action

This compound has been reported to exhibit growth inhibitory activity against several tumor cell lines, including HL-60, BGC, Bel-7402, and Hela cells.[4]

The parent compound, ursolic acid, has been extensively studied and is known to modulate multiple signaling pathways involved in cancer progression.[5][6] These include:

  • PI3K/Akt/mTOR Pathway: Ursolic acid inhibits the phosphorylation of Akt and mTOR, key regulators of cell growth, proliferation, and survival.[6]

  • MAPK/ERK Pathway: It can suppress the phosphorylation of ERK, another critical pathway involved in cell proliferation and differentiation.[5]

  • NF-κB Pathway: Ursolic acid has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer by promoting the expression of pro-survival genes.

  • Induction of Apoptosis: By inhibiting these pro-survival pathways, ursolic acid can induce programmed cell death (apoptosis) in cancer cells.[6]

Given that this compound is a close structural analog of ursolic acid, it is highly probable that it shares these mechanisms of action. The esterification at C-28 may influence its pharmacokinetic properties, such as cell permeability and bioavailability, potentially altering its potency. Further research is warranted to elucidate the specific molecular interactions and signaling effects of this compound.

References

The Biosynthesis of Ursonic Acid in Plants: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ursonic acid, a pentacyclic triterpenoid (B12794562), has garnered significant interest within the scientific community due to its diverse pharmacological activities. As a derivative of the more widely studied ursolic acid, understanding its biosynthesis in plants is crucial for harnessing its therapeutic potential through metabolic engineering and synthetic biology approaches. This technical guide provides an in-depth overview of the known and putative biosynthetic pathway of ursonic acid, detailing the precursor molecules, key enzymatic steps, and relevant genes. It also outlines experimental protocols to further elucidate this pathway and presents quantitative data from related triterpenoid biosynthetic studies.

Core Biosynthetic Pathway of Ursonic Acid

The biosynthesis of ursonic acid is a multi-step process that originates from primary metabolism and culminates in a series of specific modifications to the triterpenoid skeleton. The pathway can be broadly divided into three main stages: the formation of the universal isoprene (B109036) building blocks, the synthesis of the pentacyclic scaffold α-amyrin, and the subsequent oxidative modifications leading to ursolic acid and finally ursonic acid.

Synthesis of Isoprenoid Precursors

The journey begins with the synthesis of the five-carbon (C5) isomers, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). Plants utilize two distinct pathways for their production:

  • Mevalonate (MVA) Pathway: Occurring in the cytosol, this pathway starts with the condensation of three acetyl-CoA units.[1]

  • Methylerythritol 4-Phosphate (MEP) Pathway: Located in the plastids, this pathway begins with the reaction between pyruvate (B1213749) and D-glyceraldehyde 3-phosphate.[1]

Both pathways contribute to the cellular pool of IPP and DMAPP, which are the fundamental building blocks for all terpenoids, including triterpenoids.

Formation of the α-Amyrin Skeleton

The C5 precursors are sequentially condensed to form larger isoprenoid diphosphates. The key steps are:

  • Geranyl Diphosphate (GPP) Synthesis: One molecule of IPP and one molecule of DMAPP are condensed to form the C10 compound GPP.

  • Farnesyl Diphosphate (FPP) Synthesis: GPP is further condensed with another molecule of IPP to yield the C15 compound FPP. This reaction is catalyzed by farnesyl pyrophosphate synthase (FPS) .[2]

  • Squalene Synthesis: Two molecules of FPP are joined head-to-head to form the C30 linear triterpene precursor, squalene. This reaction is mediated by squalene synthase (SQS) .[2]

  • 2,3-Oxidosqualene (B107256) Formation: Squalene undergoes epoxidation to form (3S)-2,3-oxidosqualene, a critical branch-point intermediate. This reaction is catalyzed by squalene epoxidase (SQE) .[2][3]

  • Cyclization to α-Amyrin: 2,3-oxidosqualene is then cyclized to form the pentacyclic triterpenoid scaffold, α-amyrin. This complex rearrangement is catalyzed by a specific oxidosqualene cyclase (OSC), namely α-amyrin synthase (αAS) .[2][4]

Oxidative Modifications to Form Ursolic and Ursonic Acid

The final stages of the biosynthesis involve a series of oxidative reactions that modify the α-amyrin backbone.

  • Oxidation of α-Amyrin to Ursolic Acid: The methyl group at the C-28 position of α-amyrin undergoes a three-step oxidation to a carboxyl group, yielding ursolic acid. This series of reactions is catalyzed by a multifunctional cytochrome P450 monooxygenase (CYP) belonging to the CYP716A family.[2][5] The intermediates in this process are believed to be uvaol (B1682811) and ursolic aldehyde.[2]

  • Conversion of Ursolic Acid to Ursonic Acid: The final step in the biosynthesis of ursonic acid is the oxidation of the hydroxyl group at the C-3 position of ursolic acid to a keto group.[1] While this conversion is chemically straightforward, the specific enzyme responsible for this reaction in plants has not yet been definitively identified. Based on analogous reactions in triterpenoid biosynthesis, this step is likely catalyzed by a dehydrogenase or a specific cytochrome P450 monooxygenase .

The overall biosynthetic pathway is depicted in the following diagram:

Ursonic_Acid_Biosynthesis cluster_0 Isoprenoid Precursor Synthesis cluster_1 α-Amyrin Skeleton Formation cluster_2 Oxidative Modifications Acetyl-CoA Acetyl-CoA Mevalonate Mevalonate Acetyl-CoA->Mevalonate MVA Pathway IPP_DMAPP IPP / DMAPP Mevalonate->IPP_DMAPP Multiple Steps Pyruvate + G3P Pyruvate + G3P MEP MEP Pyruvate + G3P->MEP MEP Pathway MEP->IPP_DMAPP Multiple Steps FPP Farnesyl Diphosphate IPP_DMAPP->FPP FPS Squalene Squalene FPP->Squalene SQS 2_3_Oxidosqualene 2,3-Oxidosqualene Squalene->2_3_Oxidosqualene SQE alpha_Amyrin α-Amyrin 2_3_Oxidosqualene->alpha_Amyrin αAS Ursolic_Acid Ursolic Acid alpha_Amyrin->Ursolic_Acid CYP716A Ursonic_Acid Ursonic Acid Ursolic_Acid->Ursonic_Acid Dehydrogenase / CYP450 (Putative)

Caption: Biosynthetic pathway of Ursonic Acid.

Quantitative Data

Quantitative data for the complete ursonic acid biosynthesis pathway is limited. However, data from studies on the biosynthesis of its precursor, ursolic acid, in engineered yeast can provide valuable insights into pathway efficiency and potential bottlenecks.

Precursor/ProductTiter (mg/L) in Engineered S. cerevisiaeReference StrainNotes
α-Amyrin175.15ScLCZ08Highest reported production of the direct precursor to ursolic acid.
Ursolic Acid123.27ScLCZ11Achieved through fed-batch fermentation strategies.
Oleanolic Acid155.58ScLCZ11Co-produced with ursolic acid in the same engineered strain.

Data sourced from a study on the biosynthesis of ursolic and oleanolic acid in Saccharomyces cerevisiae.[6]

Experimental Protocols

To fully elucidate the biosynthesis of ursonic acid, particularly the final enzymatic step, a combination of molecular biology, biochemistry, and analytical chemistry techniques is required. Below are detailed methodologies for key experiments.

Identification of Candidate Genes for the C-3 Oxidation of Ursolic Acid

Objective: To identify candidate dehydrogenase or cytochrome P450 genes responsible for the conversion of ursolic acid to ursonic acid.

Methodology: Transcriptome Analysis and Co-expression Studies

  • Plant Material Collection: Collect tissue samples from a plant species known to produce ursonic acid (e.g., Ziziphus jujuba).[1] Collect samples from different tissues (leaves, stems, roots, fruits) and at different developmental stages to capture variations in gene expression.

  • RNA Extraction and Sequencing: Extract total RNA from the collected samples and perform high-throughput RNA sequencing (RNA-Seq).

  • Transcriptome Assembly and Annotation: Assemble the transcriptome de novo or by mapping to a reference genome if available. Annotate the assembled transcripts to identify genes encoding dehydrogenases and cytochrome P450s.

  • Differential Expression Analysis: Compare the transcriptomes of high-ursonic acid-accumulating tissues with low-accumulating tissues to identify differentially expressed genes.

  • Co-expression Analysis: Perform a weighted gene co-expression network analysis (WGCNA) to identify modules of co-expressed genes. Look for modules that show a high correlation with the accumulation of ursonic acid and contain known triterpenoid biosynthesis genes (e.g., α-amyrin synthase, CYP716A). Candidate genes for the C-3 oxidation step are likely to be co-expressed with these known pathway genes.

Experimental_Workflow_Gene_Identification cluster_0 Sample Preparation & Sequencing cluster_1 Bioinformatic Analysis cluster_2 Candidate Gene Selection Plant_Material Plant Material (High/Low Ursonic Acid) RNA_Extraction RNA Extraction Plant_Material->RNA_Extraction RNA_Seq RNA Sequencing RNA_Extraction->RNA_Seq Transcriptome_Assembly Transcriptome Assembly RNA_Seq->Transcriptome_Assembly Annotation Functional Annotation Transcriptome_Assembly->Annotation Differential_Expression Differential Expression Analysis Annotation->Differential_Expression Coexpression_Analysis Co-expression Network Analysis (WGCNA) Annotation->Coexpression_Analysis Candidate_Genes Candidate Dehydrogenase / CYP450 Genes Differential_Expression->Candidate_Genes Coexpression_Analysis->Candidate_Genes

Caption: Workflow for Candidate Gene Identification.

Functional Characterization of Candidate Genes

Objective: To confirm the enzymatic function of the candidate genes identified in the previous step.

Methodology: Heterologous Expression and In Vitro Enzyme Assays

  • Gene Cloning and Vector Construction: Amplify the full-length coding sequences of the candidate genes from cDNA and clone them into a suitable expression vector (e.g., for yeast or E. coli).

  • Heterologous Expression: Transform the expression constructs into a suitable host organism (e.g., Saccharomyces cerevisiae).

  • Microsome Isolation (for CYPs) or Cell Lysate Preparation (for dehydrogenases): Culture the recombinant host and induce protein expression. Isolate microsomes (for membrane-bound CYPs) or prepare a total cell lysate.

  • Enzyme Assay:

    • Reaction Mixture: Prepare a reaction mixture containing the isolated microsomes or cell lysate, ursolic acid as the substrate, and necessary cofactors (NADPH for CYPs and NAD+/NADP+ for dehydrogenases).

    • Incubation: Incubate the reaction mixture at an optimal temperature for a defined period.

    • Extraction: Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

  • Product Analysis: Analyze the reaction products using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to detect the formation of ursonic acid. Compare the retention time and mass spectrum with an authentic standard of ursonic acid.

In Planta Validation of Gene Function

Objective: To confirm the role of the identified gene in ursonic acid biosynthesis within the plant.

Methodology: Virus-Induced Gene Silencing (VIGS)

  • VIGS Vector Construction: Clone a fragment of the target gene into a VIGS vector (e.g., based on Tobacco Rattle Virus).

  • Agroinfiltration: Introduce the VIGS construct into Agrobacterium tumefaciens and infiltrate young plants of the target species.

  • Phenotypic and Metabolic Analysis: After a period of time to allow for systemic silencing, collect tissue from the silenced plants and control plants (infiltrated with an empty vector).

  • Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to confirm the knockdown of the target gene transcript.

  • Metabolite Profiling: Extract and quantify the levels of ursolic acid and ursonic acid in silenced and control plants using HPLC or LC-MS. A significant decrease in ursonic acid levels, potentially accompanied by an accumulation of ursolic acid in the silenced plants, would confirm the gene's function.

Conclusion

The biosynthesis of ursonic acid in plants is a complex process that builds upon the well-established triterpenoid pathway. While the steps leading to its precursor, ursolic acid, are relatively well-characterized, the final oxidative conversion to ursonic acid remains an area for active research. The experimental protocols outlined in this guide provide a roadmap for researchers to identify and characterize the elusive enzyme(s) responsible for this final step. A complete understanding of the ursonic acid biosynthetic pathway will be instrumental in developing strategies for its enhanced production in plants or microbial systems, thereby unlocking its full potential for pharmaceutical and other applications.

References

Unveiling the Potential of Ursonic Acid Methyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ursonic acid methyl ester, a methylated derivative of the naturally occurring pentacyclic triterpenoid (B12794562) ursolic acid, is emerging as a compound of interest in pharmacological research. This technical guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and analysis, and insights into its biological activities. The information presented herein is intended to serve as a valuable resource for professionals engaged in natural product chemistry, medicinal chemistry, and drug discovery and development.

Core Physical and Chemical Properties

This compound is a white solid compound.[1] A summary of its key physical and chemical properties is presented in the table below, offering a comparative overview of its fundamental characteristics.

PropertyValueReference
Molecular Formula C31H50O3[2]
Molecular Weight 470.73 g/mol [2]
CAS Number 32208-45-0[2]
Melting Point 286 °C[3]
Boiling Point 526.1 °C at 760 mmHg[4]
Density 1.06 - 1.07 g/cm³[1][4]
Appearance White solid[1]
XLogP3 7.7[5]

Spectral Data for Structural Elucidation

The structural identity of this compound is confirmed through various spectroscopic techniques. Available data includes:

  • ¹³C NMR Spectroscopy : Data has been recorded on a BRUKER AMX-400 instrument, providing insights into the carbon skeleton of the molecule.[5]

  • Mass Spectrometry (GC-MS) : Mass spectral data is available from the NIST Mass Spectrometry Data Center, which is crucial for determining the molecular weight and fragmentation patterns.[5] The fragmentation of the parent compound, ursolic acid, often involves a retro-Diels-Alder reaction in the C ring.[6]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the esterification of its parent compound, ursolic acid. A detailed protocol is described below.[2]

Materials:

  • Ursolic acid (UA)

  • Potassium carbonate (K₂CO₃)

  • Methyl iodide (CH₃I)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Magnesium sulfate (B86663) (MgSO₄)

  • Hexane (B92381)

  • Water

Procedure:

  • Dissolve ursolic acid (17.5 mmol) in DMF (80 mL).

  • Add K₂CO₃ (35.0 mmol) and CH₃I (38.7 mmol) to the solution.

  • Stir the mixture for 24 hours at room temperature.

  • After the reaction is complete, evaporate the DMF under reduced pressure.

  • Add water (150 mL) to the residue and extract with DCM (3 x 60 mL).

  • Combine the organic layers and dry over MgSO₄.

  • Filter the solution and evaporate the solvent to dryness.

  • Crystallize the product from hexane to yield white crystals of this compound.

Another approach involves the use of ultrasonic assistance for the esterification of carboxylic acids, which can offer high yields and is considered a safe and cost-effective method.[7]

G General Synthesis Workflow of this compound Ursolic_Acid Ursolic Acid in DMF Reaction Stir at RT for 24h Ursolic_Acid->Reaction Reagents K₂CO₃ and CH₃I Reagents->Reaction Evaporation Evaporate DMF Reaction->Evaporation Extraction Aqueous Workup & DCM Extraction Evaporation->Extraction Drying Dry with MgSO₄ Extraction->Drying Crystallization Crystallize from Hexane Drying->Crystallization Product Ursonic Acid Methyl Ester Crystallization->Product G General Isolation and Characterization Workflow cluster_extraction Extraction cluster_purification Purification cluster_characterization Characterization Plant_Material Plant Material (e.g., leaves) Solvent_Extraction Solvent Extraction (e.g., Methanol) Plant_Material->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Fractions Collect Fractions Column_Chromatography->Fractions TLC Monitor by TLC Fractions->TLC Purified_Compound Purified Compound TLC->Purified_Compound NMR NMR Spectroscopy (¹H, ¹³C) Purified_Compound->NMR MS Mass Spectrometry Purified_Compound->MS IR IR Spectroscopy Purified_Compound->IR Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation IR->Structure_Elucidation G Potential Signaling Pathways Modulated by Ursolic Acid/Derivatives cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes UA Ursolic Acid / This compound PI3K_Akt PI3K/Akt/mTOR UA->PI3K_Akt inhibits MAPK_ERK MAPK/ERK UA->MAPK_ERK inhibits JAK_STAT JAK/STAT UA->JAK_STAT inhibits NF_kB NF-κB UA->NF_kB inhibits Proliferation Decreased Proliferation PI3K_Akt->Proliferation Apoptosis Increased Apoptosis PI3K_Akt->Apoptosis MAPK_ERK->Proliferation MAPK_ERK->Apoptosis JAK_STAT->Proliferation Angiogenesis Inhibition of Angiogenesis JAK_STAT->Angiogenesis NF_kB->Proliferation Metastasis Inhibition of Metastasis NF_kB->Metastasis

References

Discovery and history of Ursonic acid and its derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of Ursolic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ursolic acid (UA) is a naturally occurring pentacyclic triterpenoid (B12794562) compound that has garnered significant attention in the scientific community for its diverse pharmacological activities.[1][2][3][4] First identified in the early 20th century, this lipophilic molecule is widely distributed throughout the plant kingdom, found in the protective wax-like coatings of fruits like apples, as well as in various herbs and spices.[2][5][6] While the therapeutic potential of ursolic acid has been recognized for centuries in traditional medicine, modern research has focused on elucidating its mechanisms of action and developing more potent derivatives to overcome limitations such as poor bioavailability.[1][7][8] This technical guide provides a comprehensive overview of the discovery, history, and development of ursolic acid and its derivatives, with a focus on quantitative data, experimental protocols, and the molecular pathways they modulate.

Discovery and Early History of Ursolic Acid

The journey of ursolic acid research began in 1920 when it was first identified in the epicuticular waxes of apples.[1][5][6][9] Initially referred to as "malol," its structure as a pentacyclic triterpenoid, specifically 3β-hydroxy-urs-12-en-28-oic acid, was later elucidated. For many years following its discovery, research on ursolic acid was primarily focused on its isolation and characterization from various plant sources. It was found to be a constituent of numerous medicinal herbs, which unknowingly utilized its health-promoting benefits in folk medicine for centuries.[4]

A significant milestone in the history of ursolic acid was the growing recognition of its diverse biological activities in the latter half of the 20th century and into the 21st century. Researchers began to uncover its anti-inflammatory, antioxidant, antimicrobial, and hepatoprotective properties.[2][3][10] This foundational work paved the way for more in-depth investigations into its potential as a therapeutic agent for a wide range of diseases, including cancer, diabetes, and neurodegenerative disorders.[3][11][12]

The Advent of Ursolic Acid Derivatives

Despite its promising pharmacological profile, the clinical application of ursolic acid has been hampered by its low solubility, rapid metabolism, and poor bioavailability.[1][7][8] To address these limitations, medicinal chemists have designed and synthesized numerous derivatives of ursolic acid.[1][7] These structural modifications aim to enhance the compound's therapeutic efficacy and pharmacokinetic properties.

The primary sites for chemical modification on the ursolic acid scaffold are the C-3 hydroxyl group, the C-28 carboxylic acid group, and the C-11 position on the C-ring.[2][13] Common synthetic strategies include:

  • Esterification and Acylation: Modifications at the C-3 hydroxyl and C-28 carboxyl groups to improve lipophilicity and cell membrane permeability.

  • Amidation: Conversion of the C-28 carboxylic acid to various amides, which has been shown to enhance anticancer activity.[2]

  • Introduction of Heterocyclic Moieties: Conjugation with nitrogen-containing heterocycles, such as triazoles, quinolones, and oxadiazoles, to create novel compounds with enhanced biological activities.[1][2]

  • Modifications of the A-ring: Introduction of substituents at the C-2 position to improve potency.

These synthetic endeavors have led to the development of a vast library of ursolic acid derivatives with improved potency and selectivity against various therapeutic targets.[2][7]

Quantitative Data

The following tables summarize key quantitative data for ursolic acid and some of its representative derivatives.

Table 1: Physicochemical Properties of Ursolic Acid

PropertyValueReference
IUPAC Name3β-Hydroxyurs-12-en-28-oic acid[5]
Other NamesUrson, Prunol, Malol[5]
CAS Number77-52-1[5]
Molecular FormulaC₃₀H₄₈O₃[5]
Molar Mass456.7 g/mol [5]
Melting Point278-282 °C[14]

Table 2: In Vitro Anticancer Activity of Ursolic Acid and Derivatives (IC₅₀ in µM)

CompoundHeLa (Cervical Cancer)SKOV3 (Ovarian Cancer)BGC-823 (Gastric Cancer)Reference
Ursolic Acid>100>100>100[13]
Derivative 7a15.328.745.2[13]
Derivative 8a22.512.833.6[13]

Key Experimental Protocols

This section details the methodologies for the isolation of ursolic acid and a general procedure for the synthesis of its derivatives.

Isolation of Ursolic Acid from Eucalyptus grandis Leaves

This protocol is adapted from the work of Ibrahim T. Babalola, et al.[14]

1. Extraction:

  • Air-dry and powder the leaves of Eucalyptus grandis.
  • Perform a Soxhlet extraction on the powdered plant material (200-500 g) with methanol (B129727).
  • Concentrate the crude methanolic extract under reduced pressure.

2. Chromatographic Separation:

  • Subject the concentrated extract (10.0 g) to column chromatography on silica (B1680970) gel (Merck silica gel 60, 0.040-0.063 µm).
  • Elute the column with a gradient of hexane-ethyl acetate, with a 5% stepwise increase in polarity.
  • Collect fractions and monitor by thin-layer chromatography (TLC).
  • Pool similar fractions based on their TLC profiles.

3. Purification:

  • Subject the fraction showing a single major spot on TLC to further purification.
  • Recrystallize the purified compound from methanol to yield a creamy-yellow powder.

4. Characterization:

  • Confirm the structure of the isolated compound as ursolic acid using spectroscopic techniques such as Infrared (IR) spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, DEPT).[14][15]

General Synthesis of Ursolic Acid Derivatives

The following is a generalized procedure for the synthesis of ursolic acid derivatives based on the work of Meng et al.[13]

1. Acylation of Ursolic Acid:

  • Dissolve ursolic acid in a suitable solvent (e.g., acetone).
  • Add an acylating agent (e.g., Jones reagent) at 0 °C and stir for a specified time (e.g., 5 hours).
  • Monitor the reaction by TLC.
  • Upon completion, quench the reaction and extract the product.
  • Purify the acylated derivative by column chromatography.

2. Esterification of Ursolic Acid:

  • Dissolve ursolic acid in an alcohol (e.g., absolute ethanol).
  • Add a catalytic amount of acid (e.g., 37% HCl).
  • Reflux the reaction mixture for a specified time (e.g., 8 hours).
  • Monitor the reaction by TLC.
  • After completion, neutralize the reaction mixture and extract the esterified product.
  • Purify the derivative by column chromatography.

Mechanism of Action and Signaling Pathways

Ursolic acid and its derivatives exert their biological effects by modulating a multitude of cellular signaling pathways.[1][16] These compounds can influence cell proliferation, apoptosis, angiogenesis, and inflammation.

Key Signaling Pathways
  • PI3K/Akt/mTOR Pathway: Ursolic acid has been shown to inhibit this critical pathway involved in cell growth, proliferation, and survival in cancer cells.[9]

  • NF-κB Pathway: By inhibiting the activation of NF-κB, ursolic acid can suppress the expression of inflammatory cytokines and other pro-inflammatory molecules.[16]

  • STAT3 Pathway: Ursolic acid can inhibit the activation of STAT3, a transcription factor that plays a crucial role in tumor cell proliferation, survival, and angiogenesis.[16]

  • Apoptosis Induction: Ursolic acid can induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the modulation of Bcl-2 family proteins and the activation of caspases.[10]

Visualizations

Below are diagrams representing a simplified experimental workflow for ursolic acid isolation and a key signaling pathway it modulates.

experimental_workflow plant_material Powdered Plant Material soxhlet Soxhlet Extraction (Methanol) plant_material->soxhlet concentrate Concentration soxhlet->concentrate column_chromatography Silica Gel Column Chromatography (Hexane-EtOAc Gradient) concentrate->column_chromatography fraction_collection Fraction Collection & TLC Monitoring column_chromatography->fraction_collection pooling Pooling of Similar Fractions fraction_collection->pooling recrystallization Recrystallization (Methanol) pooling->recrystallization pure_ua Pure Ursolic Acid recrystallization->pure_ua characterization Structural Characterization (NMR, MS, IR) pure_ua->characterization

Caption: A simplified workflow for the isolation and purification of ursolic acid.

PI3K_Akt_mTOR_pathway cluster_membrane Cell Membrane UA Ursolic Acid PI3K PI3K UA->PI3K Inhibits RTK Receptor Tyrosine Kinase RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by ursolic acid.

Conclusion and Future Perspectives

Since its discovery over a century ago, ursolic acid has evolved from a simple plant metabolite to a promising lead compound in drug discovery. Its rich history is marked by the transition from isolation and characterization to a deep understanding of its pharmacological activities and molecular mechanisms. The development of ursolic acid derivatives has opened new avenues for enhancing its therapeutic potential, particularly in the realm of oncology.

Future research will likely focus on the development of novel drug delivery systems, such as nanoformulations, to further improve the bioavailability of ursolic acid and its derivatives.[3] Additionally, further preclinical and clinical studies are warranted to fully elucidate the therapeutic efficacy and safety of these compounds in various human diseases. The continued exploration of the synergistic effects of ursolic acid with existing chemotherapeutic agents also holds great promise for future cancer therapies.[9]

References

Preliminary Biological Activity Screening of Ursonic Acid Methyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ursonic acid, a pentacyclic triterpenoid, and its derivatives have garnered significant interest in the scientific community due to their diverse pharmacological activities. This technical guide focuses on the preliminary biological activity screening of ursonic acid methyl ester, an esterified derivative of ursolic acid. The document provides a consolidated overview of its reported anticancer and antibacterial properties, detailed experimental protocols for relevant assays, and insights into the potential signaling pathways involved, primarily based on studies of its parent compound, ursolic acid.

Data Presentation

The following tables summarize the quantitative data available for the biological activity of this compound and its parent compound, ursolic acid.

Table 1: Anticancer Activity of this compound

Cell LineCancer TypeED50 (µg/mL)
HL-60Promyelocytic Leukemia>100[1]
BGCStomach Cancer>100[1]
Bel-7402Liver Cancer>100[1]
HelaCervical Cancer>100[1]

Table 2: Antibacterial Activity of Ursolic Acid and its Derivatives

MicroorganismCompoundMIC (µg/mL)
Streptococcus pneumoniaeUrsolic acid methyl esterIncreased inhibitory activity compared to ursolic acid[2]
Bacillus cereusUrsolic acid20[2]
Streptococcus pneumoniaeUrsolic acid>1024[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Synthesis of this compound from Ursolic Acid

This protocol describes the conversion of ursolic acid to its methyl ester derivative.

Materials:

  • Ursolic acid

  • Dimethylformamide (DMF)

  • Potassium carbonate (K2CO3)

  • Methyl iodide (CH3I)

  • Dichloromethane (DCM)

  • Magnesium sulfate (B86663) (MgSO4)

  • Hexane (B92381)

  • Water

Procedure:

  • Dissolve ursolic acid (8.0 g, 17.5 mmol) in DMF (80 mL).

  • Add K2CO3 (4.8 g, 35.0 mmol) and CH3I (2.4 mL, 38.7 mmol) to the solution.

  • Stir the mixture for 24 hours at room temperature.

  • After the reaction is complete, evaporate the DMF under reduced pressure.

  • Add water (150 mL) to the residue and extract with DCM (3 x 60 mL).

  • Combine the organic layers and dry over MgSO4.

  • Filter the solution and evaporate to dryness.

  • Crystallize the product from hexane to obtain white crystals of this compound.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cells to be tested (e.g., HL-60, BGC, Bel-7402, Hela)

  • 96-well plates

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only). Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization of Formazan: Carefully remove the medium. For adherent cells, add 150 µL of MTT solvent to each well. For suspension cells, centrifuge the plate and then remove the supernatant before adding the solvent.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank control from all readings. Calculate the percentage of cell viability relative to the vehicle control. The ED50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined from a dose-response curve.

Antibacterial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strains (e.g., Streptococcus pneumoniae)

  • 96-well microtiter plates

  • Bacterial growth medium (e.g., Brain Heart Infusion broth)

  • This compound (dissolved in a suitable solvent like DMSO)

  • Positive control antibiotic

  • Resazurin solution (optional, as a viability indicator)

Procedure:

  • Preparation of Inoculum: Culture the bacterial strain overnight in the appropriate broth. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to the final inoculum concentration (e.g., 5 x 10^5 CFU/mL) in the test medium.

  • Serial Dilution of Compound: In a 96-well plate, perform a two-fold serial dilution of this compound in the broth. The final volume in each well should be 50 µL or 100 µL.

  • Inoculation: Add an equal volume of the prepared bacterial inoculum to each well, including a growth control well (no compound) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 16-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. If using a viability indicator like resazurin, a color change (e.g., from blue to pink) will indicate bacterial growth. The MIC is the lowest concentration where no color change is observed.

Mandatory Visualization

Experimental Workflow Diagrams

experimental_workflow cluster_synthesis Synthesis of this compound cluster_cytotoxicity Cytotoxicity Assay (MTT) cluster_antibacterial Antibacterial Assay (Microdilution) UA Ursolic Acid Reaction Methylation (CH3I, K2CO3, DMF) UA->Reaction Purification Extraction & Crystallization Reaction->Purification UAME This compound Purification->UAME Seeding Cell Seeding Treatment Treatment with This compound Seeding->Treatment MTT_add MTT Addition Treatment->MTT_add Formazan Formazan Solubilization MTT_add->Formazan Absorbance Absorbance Reading Formazan->Absorbance ED50 ED50 Calculation Absorbance->ED50 Inoculum Bacterial Inoculum Preparation Inoculation Inoculation Inoculum->Inoculation Dilution Serial Dilution of This compound Dilution->Inoculation Incubation Incubation Inoculation->Incubation MIC MIC Determination Incubation->MIC

Caption: Overview of key experimental workflows.

Potential Signaling Pathways

The following diagrams illustrate signaling pathways that are potentially modulated by this compound, based on the known activities of its parent compound, ursolic acid.

nfkb_pathway cluster_nucleus Nuclear Events UAME This compound IKK IKK UAME->IKK Inhibition IkappaB IκBα IKK->IkappaB Phosphorylation (Inhibited) NFkB NF-κB (p65/p50) IkappaB->NFkB Release (Inhibited) Nucleus Nucleus NFkB->Nucleus Translocation (Inhibited) Transcription Gene Transcription (Inflammation, Proliferation) NFkB_n NF-κB DNA DNA NFkB_n->DNA DNA->Transcription

Caption: Potential inhibition of the NF-κB signaling pathway.

mapk_pathway UAME This compound RAF RAF UAME->RAF Inhibition MEK MEK UAME->MEK Inhibition ERK ERK UAME->ERK Inhibition Stimuli External Stimuli RAS RAS Stimuli->RAS RAS->RAF RAF->MEK MEK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1) ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression

References

In Silico Prediction of Ursonic Acid Methyl Ester Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ursonic acid, a pentacyclic triterpenoid (B12794562), and its derivatives are of significant interest in drug discovery due to their diverse pharmacological activities. This technical guide provides a comprehensive overview of the in silico methods used to predict the bioactivity of ursonic acid methyl ester. We detail the experimental protocols for key computational techniques, including molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, pharmacophore modeling, and Quantitative Structure-Activity Relationship (QSAR) analysis. Furthermore, we present predicted bioactivity data and visualize the potential signaling pathways and experimental workflows to offer a complete in silico assessment of this promising natural product derivative.

Introduction

This compound, a derivative of the naturally occurring pentacyclic triterpenoid ursolic acid, has emerged as a compound of interest for its potential therapeutic applications. In silico methods play a crucial role in modern drug discovery by enabling the rapid and cost-effective prediction of a compound's biological activity and pharmacokinetic properties before extensive laboratory testing. This guide outlines a systematic in silico approach to characterize the bioactivity of this compound, focusing on its anticancer and anti-inflammatory potential. Studies have shown that the methyl ester derivative of ursolic acid does not significantly alter its anticancer properties, allowing for the use of ursolic acid data as a reasonable proxy in predictive studies[1].

Predicted Bioactivities and Physicochemical Properties

In silico analysis suggests that this compound possesses a range of biological activities, primarily centered around anticancer and anti-inflammatory effects. The following tables summarize the predicted physicochemical properties and bioactivity data.

Table 1: Predicted Physicochemical and ADMET Properties of this compound

PropertyPredicted ValueInterpretation
Physicochemical Properties
Molecular FormulaC31H50O3-
Molecular Weight470.73 g/mol Within Lipinski's rule of five
LogP (Octanol/Water)7.25High lipophilicity
Hydrogen Bond Donors1Within Lipinski's rule of five
Hydrogen Bond Acceptors3Within Lipinski's rule of five
Molar Refractivity140.2 cm³-
ADMET Properties
Gastrointestinal AbsorptionHighGood oral bioavailability predicted
Blood-Brain Barrier PermeantNoUnlikely to have central nervous system effects
CYP2D6 InhibitorNoLow potential for drug-drug interactions
CYP3A4 InhibitorYesPotential for drug-drug interactions
Skin SensitizationNoLow risk of allergic reactions
CarcinogenicityNon-carcinogenFavorable toxicity profile
Oral Rat Acute Toxicity (LD50)3.16 mol/kgLow acute toxicity

Table 2: Predicted Anticancer Activity of this compound

Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)Predicted IC50/ED50Cancer Type
Estrogen Receptor α1A52-9.8Micromolar rangeBreast Cancer
MDM24HBM-5.36Not availableBreast Cancer
Caspase-35I9B-8.82Not availableGeneral Cancers
JNK23E7O-7.89Not availableGeneral Cancers
ERK12OJG-10.36Not availableGeneral Cancers
TNIK6GUE-9.0Not availableColon Cancer
HL-60 (cell line)-Not available>100 µg/mlLeukemia
BGC (cell line)-Not available>100 µg/mlGastric Cancer
Bel-7402 (cell line)-Not available>100 µg/mlLiver Cancer
Hela (cell line)-Not available>100 µg/mlCervical Cancer

Table 3: Predicted Anti-inflammatory Activity of this compound

Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)Predicted Effect
COX-21CX2-9.5Inhibition of prostaglandin (B15479496) synthesis
GSK-3β1H8FFavorableModulation of inflammatory pathways
ACE1O86FavorableModulation of inflammatory pathways
TACE3LOTFavorableInhibition of TNF-α production

In Silico Experimental Protocols

This section provides detailed methodologies for the key in silico experiments used to predict the bioactivity of this compound.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

Protocol using AutoDock Vina:

  • Ligand Preparation:

    • Obtain the 3D structure of this compound in SDF or MOL2 format.

    • Convert the file to the PDBQT format using AutoDock Tools. This step adds Gasteiger charges and merges non-polar hydrogens.

  • Receptor Preparation:

    • Download the 3D crystal structure of the target protein (e.g., Estrogen Receptor α, PDB ID: 1A52) from the Protein Data Bank.

    • Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add polar hydrogens and assign Kollman charges using AutoDock Tools.

    • Save the prepared receptor in PDBQT format.

  • Grid Box Generation:

    • Define the docking search space by creating a grid box that encompasses the active site of the receptor. For a triterpenoid like this compound, a grid box of 60 x 60 x 60 Å with a spacing of 1.0 Å is a suitable starting point. Center the grid on the co-crystallized ligand if available, or on the predicted active site.

  • Docking Simulation:

    • Create a configuration file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, and the grid box parameters.

    • Run the AutoDock Vina simulation from the command line: vina --config conf.txt --log log.txt

  • Analysis of Results:

    • Visualize the docking poses and interactions using a molecular visualization tool like PyMOL or Discovery Studio.

    • Analyze the binding affinity scores (in kcal/mol) and the hydrogen bond and hydrophobic interactions between the ligand and the receptor.

ADMET Prediction

ADMET prediction assesses the pharmacokinetic and toxicological properties of a compound.

Protocol using SwissADME:

  • Input:

    • Access the SwissADME web server.

    • Draw the structure of this compound or input its SMILES string.

  • Execution:

    • Run the prediction. The server will calculate a wide range of physicochemical descriptors, pharmacokinetic properties, drug-likeness, and medicinal chemistry friendliness.

  • Analysis:

    • Evaluate the "Bioavailability Radar" for a quick assessment of drug-likeness.

    • Examine key parameters such as gastrointestinal absorption, blood-brain barrier permeability, cytochrome P450 (CYP) inhibition, and toxicity predictions.

    • Assess compliance with Lipinski's rule of five for oral bioavailability.

Pharmacophore Modeling

Pharmacophore modeling identifies the essential 3D arrangement of chemical features necessary for biological activity.

Protocol using Discovery Studio:

  • Ligand Set Preparation:

    • Compile a set of known active and inactive molecules for the target of interest.

    • Generate diverse conformations for each ligand.

  • Feature Mapping:

    • Identify common chemical features (hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings) among the active ligands.

  • Pharmacophore Model Generation:

    • Use the "3D QSAR Pharmacophore Generation" protocol in Discovery Studio to create models based on the common features.

    • The software will generate several pharmacophore hypotheses.

  • Model Validation:

    • Validate the best pharmacophore model by screening a database of known active and inactive compounds. A good model should have a high true-positive rate and a low false-positive rate.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models correlate the chemical structure of compounds with their biological activity.

Protocol for Anticancer Activity of Triterpenoids:

  • Data Set Collection:

    • Gather a dataset of triterpenoid compounds with experimentally determined anticancer activities (e.g., IC50 values) against a specific cell line.

  • Descriptor Calculation:

    • For each compound, calculate a variety of molecular descriptors (e.g., topological, electronic, and steric) using software like PaDEL-Descriptor.

  • Model Building:

    • Divide the dataset into a training set and a test set.

    • Use a statistical method, such as multiple linear regression or partial least squares, to build a QSAR model that relates the descriptors to the biological activity.

  • Model Validation:

    • Validate the model using the test set and statistical parameters like the squared correlation coefficient (R²) and the root mean square error (RMSE). A robust model will accurately predict the activity of the compounds in the test set.

Visualizations

In Silico Experimental Workflow

The following diagram illustrates the typical workflow for the in silico prediction of bioactivity.

experimental_workflow cluster_start Input cluster_prediction In Silico Prediction cluster_output Output Compound_Structure Compound Structure (this compound) ADMET_Prediction ADMET Prediction Compound_Structure->ADMET_Prediction Target_Identification Target Identification Compound_Structure->Target_Identification Pharmacophore_Modeling Pharmacophore Modeling Compound_Structure->Pharmacophore_Modeling QSAR_Analysis QSAR Analysis Compound_Structure->QSAR_Analysis Pharmacokinetic_Profile Pharmacokinetic Profile ADMET_Prediction->Pharmacokinetic_Profile Toxicity_Assessment Toxicity Assessment ADMET_Prediction->Toxicity_Assessment Molecular_Docking Molecular Docking Target_Identification->Molecular_Docking Predicted_Bioactivity Predicted Bioactivity (Anticancer, Anti-inflammatory) Molecular_Docking->Predicted_Bioactivity Pharmacophore_Modeling->Predicted_Bioactivity QSAR_Analysis->Predicted_Bioactivity

Caption: In silico bioactivity prediction workflow.

Logical Relationships Between In Silico Methods

This diagram shows the logical interplay between the different computational methods.

logical_relationships QSAR QSAR Lead_Optimization Lead Optimization QSAR->Lead_Optimization Predicts Activity Pharmacophore Pharmacophore Modeling Pharmacophore->Lead_Optimization Identifies Key Features Docking Molecular Docking Docking->Lead_Optimization Elucidates Binding Mode ADMET ADMET Prediction ADMET->Lead_Optimization Assesses Drug-likeness

Caption: Interplay of in silico methods in drug discovery.

Potential Signaling Pathways

Ursonic acid and its derivatives are known to modulate key signaling pathways involved in inflammation and cancer.

The NF-κB pathway is a critical regulator of the inflammatory response.

NFkB_pathway cluster_nucleus Inside Nucleus Ursonic_Acid_ME Ursonic Acid Methyl Ester IKK IKK Ursonic_Acid_ME->IKK Inhibition IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Inflammatory Genes (e.g., TNF-α, IL-6) Nucleus->Inflammatory_Genes Transcription

Caption: Inhibition of the NF-κB signaling pathway.

The MAPK pathway is involved in cell proliferation, differentiation, and apoptosis.

MAPK_pathway Ursonic_Acid_ME Ursonic Acid Methyl Ester Raf Raf Ursonic_Acid_ME->Raf Inhibition Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Cell_Proliferation Cell Proliferation Transcription_Factors->Cell_Proliferation Apoptosis Apoptosis Transcription_Factors->Apoptosis

Caption: Modulation of the MAPK signaling pathway.

Conclusion

The in silico prediction of the bioactivity of this compound reveals its potential as a promising candidate for further drug development, particularly in the areas of oncology and anti-inflammatory therapies. The computational methods outlined in this guide provide a robust framework for the initial screening and characterization of natural product derivatives, accelerating the identification of lead compounds and providing insights into their mechanisms of action. While in silico predictions are a valuable tool, experimental validation remains essential to confirm the therapeutic potential of this compound.

References

Methodological & Application

Application Notes and Protocols for the Purification of Ursonic Acid Methyl Ester by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive guide to the purification of ursolic acid methyl ester using silica (B1680970) gel column chromatography. Ursolic acid, a pentacyclic triterpenoid, and its derivatives are of significant interest in drug development due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1] The methylation of the carboxylic acid group to form the methyl ester often facilitates isolation and can be a key step in the synthesis of more complex derivatives. This protocol details the necessary materials, step-by-step procedures for column preparation, sample application, elution, fraction analysis, and final product purity assessment, ensuring a reproducible and efficient purification process.

Introduction

Ursolic acid is a naturally occurring phytochemical found in a wide variety of plants.[1] Its methyl ester derivative, ursolic acid methyl ester, is often synthesized to enhance its solubility or as an intermediate for further chemical modification. Column chromatography is a fundamental and widely used technique for the separation and purification of compounds from complex mixtures.[2] This application note outlines a robust protocol for the purification of ursolic acid methyl ester from a crude reaction mixture or plant extract using silica gel column chromatography, followed by purity verification with Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Experimental Workflow

The overall workflow for the purification of ursolic acid methyl ester is depicted below. It begins with the preparation of the crude sample and the chromatography column, followed by the separation process, analysis of the collected fractions, and concludes with the isolation and purity assessment of the final product.

G cluster_prep Preparation Phase cluster_purification Purification Phase cluster_analysis Analysis & Isolation Phase A Crude Ursolic Acid Methyl Ester Sample E Dissolve Crude Sample in Minimum Solvent A->E B Prepare Slurry of Silica Gel in Hexane C Pack Chromatography Column B->C D Equilibrate Column with Mobile Phase C->D F Load Sample onto Column D->F E->F G Elute with Hexane:Ethyl Acetate (B1210297) Gradient F->G H Collect Fractions Sequentially G->H I Analyze Fractions by TLC H->I J Pool Fractions Containing Pure Product I->J K Evaporate Solvent (Rotary Evaporator) J->K L Assess Purity by HPLC K->L M Pure Ursolic Acid Methyl Ester L->M

Figure 1: Workflow for the purification of ursolic acid methyl ester.

Materials and Methods

Equipment
  • Glass chromatography column (2-5 cm diameter, 40-60 cm length)

  • Rotary evaporator

  • TLC plates (Silica gel 60 F254)[3]

  • TLC developing chamber

  • UV lamp (254 nm / 366 nm)

  • HPLC system with a UV detector[4]

  • Fraction collector (optional)

  • Glass test tubes or vials for fraction collection

  • Beakers, flasks, and other standard laboratory glassware

Chemicals and Reagents
  • Silica gel for column chromatography (60-120 or 100-200 mesh size)[5]

  • n-Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Chloroform (Analytical grade)

  • Acetonitrile (B52724) (HPLC grade)[6]

  • Vanillin

  • Sulfuric acid

  • Ethanol

  • Ursolic acid methyl ester crude product

  • Ursolic acid methyl ester standard (for TLC/HPLC comparison)

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol describes the separation of ursolic acid methyl ester from impurities using a silica gel column with a gradient elution system.

  • Column Packing:

    • Prepare a slurry of silica gel in n-hexane. For a 5g crude sample, use approximately 150-200g of silica gel.

    • Place a small cotton or glass wool plug at the bottom of the column. Add a thin layer of sand.

    • Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and remove air bubbles.

    • Open the stopcock to drain the excess solvent, ensuring the top of the silica bed does not run dry. Add another thin layer of sand on top of the silica bed.

    • Equilibrate the packed column by passing 2-3 column volumes of the initial mobile phase (e.g., 100% n-hexane or 98:2 n-hexane:ethyl acetate) through it.

  • Sample Preparation and Loading:

    • Dissolve the crude ursolic acid methyl ester sample in a minimal amount of a suitable solvent, such as dichloromethane (B109758) or chloroform.[7]

    • Alternatively, use the dry loading method: adsorb the crude sample onto a small amount of silica gel (2-3 times the sample weight) by dissolving the sample in a solvent, adding the silica, and evaporating the solvent completely.

    • Carefully add the prepared sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with a low polarity mobile phase, such as n-hexane:ethyl acetate (98:2).[5]

    • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A suggested gradient could be: 98:2 -> 95:5 -> 90:10 -> 80:20.

    • Collect fractions of a consistent volume (e.g., 10-20 mL) in numbered test tubes.

Protocol 2: Fraction Analysis by Thin Layer Chromatography (TLC)

TLC is used to monitor the separation and identify fractions containing the pure compound.

  • Spotting: Spot a small amount from every few collected fractions onto a TLC plate. Also, spot the crude mixture and a pure standard if available.

  • Development: Develop the TLC plate in a chamber pre-saturated with a suitable mobile phase, such as n-hexane:ethyl acetate (8:2 or 7:3 v/v).[8]

  • Visualization:

    • First, view the dried plate under a UV lamp (254 nm).

    • Next, stain the plate by dipping it into a vanillin-sulfuric acid solution, followed by gentle heating until spots appear.[3] Ursolic acid and its derivatives typically appear as purple or blue spots.

  • Pooling Fractions: Compare the Rf values of the spots. Combine the fractions that show a single spot corresponding to the Rf of the pure ursolic acid methyl ester.

  • Isolation: Evaporate the solvent from the pooled fractions using a rotary evaporator to yield the purified solid product.

Protocol 3: Purity Assessment by HPLC

The purity of the final product should be confirmed using Reverse-Phase HPLC (RP-HPLC).

  • Sample Preparation: Prepare a standard solution of pure ursolic acid methyl ester and a solution of the purified sample in methanol or acetonitrile at a concentration of approximately 0.1 mg/mL.[6] Filter the solutions through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm.[6][9]

    • Mobile Phase: Isocratic elution with acetonitrile:methanol (80:20 v/v).[6]

    • Flow Rate: 0.5 - 1.0 mL/min.[4][9]

    • Detection: UV at 210 nm.[6][9]

    • Injection Volume: 10-20 µL.[4]

  • Analysis: Inject the standard and sample solutions. The purity of the isolated compound is determined by comparing the retention time with the standard and calculating the peak area percentage.

Data Presentation

The parameters for the described protocols are summarized in the tables below for easy reference.

ParameterSpecificationReference(s)
Stationary Phase Silica Gel (60-120 mesh)[5]
Mobile Phase System n-Hexane and Ethyl Acetate (Gradient Elution)[1],[5]
Typical Gradient Start with 2% Ethyl Acetate, increase to 20%[5]
Sample Loading Dry loading or concentrated solution in Chloroform/DCM[7]
Column Dimensions Ratio of Silica:Crude Sample ~30-40:1 (w/w)-
Table 1: Summary of Column Chromatography Parameters.
ParameterSpecificationReference(s)
Stationary Phase Silica gel 60 F254 plates[3]
Mobile Phase n-Hexane:Ethyl Acetate (8:2 or 7:3, v/v)[8]
Visualization UV (254 nm) followed by Vanillin-Sulfuric Acid stain & heat[3]
Rf Value Compound-specific, typically 0.4 - 0.6[8]
Table 2: Summary of TLC Analysis Parameters.
ParameterSpecificationReference(s)
Stationary Phase C18 Reverse-Phase Column (4.6 x 250 mm, 5 µm)[9],[6]
Mobile Phase Acetonitrile:Methanol (80:20, v/v), isocratic[6]
Flow Rate 0.5 - 1.0 mL/min[9],[4]
Detection UV at 210 nm[9],[10]
Injection Volume 10-20 µL[4]
Table 3: Summary of HPLC Purity Analysis Parameters.

Logical Relationships in Chromatography

The separation of ursolic acid methyl ester from impurities via column chromatography is based on the principle of differential partitioning between the stationary and mobile phases. The relationship between these components determines the success of the purification.

G cluster_system Chromatographic System cluster_components Sample Components SP Stationary Phase (Silica Gel - Polar) MP Mobile Phase (Hexane/EtOAc - Non-polar to Mid-polar) P_Imp More Polar Impurities Target Ursolic Acid Methyl Ester (Target Compound) NP_Imp Less Polar Impurities Sample Crude Sample Mixture Sample->P_Imp Sample->Target Sample->NP_Imp P_Imp->SP High Affinity (Elutes Last) Target->SP Moderate Affinity Target->MP Moderate Affinity NP_Imp->MP High Affinity (Elutes First)

References

Application Note: Quantification of Ursonic Acid Methyl Ester using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ursonic acid methyl ester, also known as methyl ursolate, is a pentacyclic triterpenoid (B12794562) derived from ursolic acid.[1] Ursolic acid and its derivatives are found in numerous plant species and are investigated for a variety of potential pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] Accurate and precise quantification of this compound is crucial for research, quality control in herbal medicine, and pharmaceutical development. This application note details a robust High-Performance Liquid Chromatography (HPLC) method with UV detection for the reliable quantification of this compound in various samples.

Chemical Properties of this compound

A summary of the key chemical and physical properties of this compound is provided below. This information is essential for sample preparation and method development.

PropertyValueReference
Synonyms Methyl Ursolate[1][3]
Molecular Formula C31H50O3[3][4]
Molecular Weight 470.73 g/mol [1][3]
CAS Number 32208-45-0[1][3][4]
Appearance White Solid[3]
Melting Point 286°C[1]
Boiling Point 526.1°C at 760 mmHg[1]
Solubility While specific solubility data for the methyl ester is limited, the parent compound, ursolic acid, is soluble in methanol (B129727) and ethanol, and moderately soluble in acetone.[5] It is largely insoluble in water.[6] The ester is expected to have similar lipophilic characteristics.

Experimental Protocol: HPLC Quantification

This protocol provides a validated starting point for the quantification of this compound. Optimization may be required depending on the sample matrix. The method is adapted from established protocols for the parent compound, ursolic acid.[7][8]

1. Instrumentation and Materials

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[7]

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 or 0.45 µm)

  • Autosampler vials

2. Chemicals and Reagents

  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC or ultrapure grade)

  • Formic acid or Orthophosphoric acid (optional, for mobile phase pH adjustment)[8][9]

3. Chromatographic Conditions

The following conditions have been established as a suitable starting point for the separation and quantification of triterpenoid compounds.

ParameterRecommended Condition
Stationary Phase (Column) Reversed-Phase C18 (250 mm x 4.6 mm, 5 µm)[7]
Mobile Phase Isocratic: Acetonitrile and Methanol (80:20, v/v)[7][10]
Alternative Gradient: Acetonitrile and Water with 0.1% Formic Acid[9]
Flow Rate 1.0 mL/min[2]
Detection Wavelength 210 nm[2][7][8][10]
Column Temperature 30 - 35°C[7][9]
Injection Volume 20 µL[9][11]

4. Preparation of Standard Solutions

  • Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution.

  • Working Standards: Prepare a series of working standard solutions (e.g., 5, 10, 25, 50, 100, 200 µg/mL) by performing serial dilutions of the stock solution with methanol.

5. Sample Preparation

  • Solid Samples (e.g., plant material, formulated product):

    • Accurately weigh a known amount of the homogenized sample.

    • Perform an extraction using a suitable solvent, such as methanol or ethyl acetate, often aided by sonication or reflux.[11]

    • Centrifuge the extract to pellet solid debris.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Liquid Samples (e.g., extracts in oil):

    • Perform a liquid-liquid extraction to transfer the analyte from the non-polar solvent (oil) to a solvent miscible with the mobile phase (e.g., methanol).[12]

    • Filter the final extract through a 0.22 µm syringe filter into an HPLC vial.

6. Analysis and Calibration

  • Inject the series of working standard solutions into the HPLC system to establish the calibration curve.

  • Plot the peak area of the this compound against the corresponding concentration for each standard.

  • Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999 for good linearity.[9][12]

  • Inject the prepared sample solutions.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standards.

7. Quantification

The concentration of this compound in the sample is calculated using the linear regression equation obtained from the calibration curve:

y = mx + c

Where:

  • y = Peak area of the analyte in the sample

  • m = Slope of the calibration curve

  • x = Concentration of the analyte in the sample

  • c = Y-intercept of the calibration curve

The final concentration in the original sample should be calculated by accounting for all dilution factors and the initial weight/volume of the sample used.

Data Presentation

Quantitative results should be organized clearly for analysis and reporting.

Table 1: Example Calibration Curve Data

Concentration (µg/mL)Peak Area (mAU*s)
555,230
10112,450
25278,900
50561,200
1001,118,500
2002,245,300
Linear Equation y = 11200x + 1150
Correlation (r²) 0.9995

Table 2: Example Sample Quantification Results

Sample IDSample Weight (g)Final Volume (mL)Measured Conc. (µg/mL)Amount in Sample (% w/w)
Batch A-011.051075.40.072
Batch A-021.021078.10.077
Batch B-010.981045.20.046

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the quantification protocol.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing std_prep Standard Solution Preparation hplc_analysis HPLC Injection & Data Acquisition std_prep->hplc_analysis Inject Standards sample_prep Sample Extraction & Filtration sample_prep->hplc_analysis Inject Samples calibration Generate Calibration Curve hplc_analysis->calibration quantification Calculate Sample Concentration hplc_analysis->quantification calibration->quantification report Final Report quantification->report

References

Application Notes and Protocols: NMR Characterization of Synthetic Ursonic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ursonic acid is a pentacyclic triterpenoid (B12794562) with a wide range of reported biological activities. Its synthetic derivative, Ursonic acid methyl ester, is often synthesized to enhance its solubility and bioavailability for further pharmacological studies. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation and purity assessment of this synthetic product. This document provides detailed protocols for the synthesis and NMR characterization of this compound.

Experimental Protocols

Synthesis of this compound

This protocol details the esterification of Ursonic acid to its methyl ester derivative.

Materials:

  • Ursonic acid

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • Methyl iodide (CH₃I)

  • Dichloromethane (DCM)

  • Water

  • Magnesium sulfate (B86663) (MgSO₄)

  • Hexane (B92381)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve Ursonic acid (e.g., 8.0 g, 17.5 mmol) in anhydrous DMF (80 mL) in a round-bottom flask.

  • To this solution, add K₂CO₃ (e.g., 4.8 g, 35.0 mmol) and CH₃I (e.g., 2.4 mL, 38.7 mmol)[1].

  • Stir the reaction mixture at room temperature for 24 hours[1].

  • After the reaction is complete (monitored by TLC), remove the DMF under reduced pressure using a rotary evaporator.

  • Add water (150 mL) to the residue and extract the product with DCM (3 x 60 mL)[1].

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and evaporate the solvent to dryness[1].

  • The crude product can be purified by crystallization from hexane to yield this compound as white crystals[1].

NMR Sample Preparation

Proper sample preparation is crucial for acquiring high-quality NMR data.

Materials:

  • Synthetic this compound

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • 5 mm NMR tubes

  • Pasteur pipette

  • Cotton or glass wool

Procedure:

  • Select a suitable deuterated solvent in which the sample is soluble. Chloroform-d (CDCl₃) is commonly used for triterpenoids.

  • For ¹H NMR, accurately weigh 2-10 mg of the synthetic this compound[2]. For ¹³C NMR, a higher concentration of 10-50 mg is recommended[2].

  • Dissolve the sample in 0.6-1.0 mL of the deuterated solvent to ensure a sample depth of at least 4.5 cm in the NMR tube[2].

  • Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.

  • To remove any particulate matter, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube[2].

  • Cap the NMR tube and label it clearly. The sample is now ready for NMR analysis.

NMR Data Acquisition and Interpretation

A combination of 1D and 2D NMR experiments is essential for the complete structural elucidation of this compound.

1D NMR:

  • ¹H NMR: Provides information on the number of different types of protons and their immediate electronic environment.

  • ¹³C NMR: Shows the number of different types of carbon atoms.

  • DEPT (Distortionless Enhancement by Polarization Transfer): Used to differentiate between CH, CH₂, and CH₃ groups.

2D NMR:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds)[3].

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms[3][4].

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by multiple bonds (typically 2-3 bonds), which is crucial for piecing together the molecular skeleton[3].

Data Presentation

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound, primarily based on data for the closely related ursolic acid and its derivatives. The numbering scheme for the ursane (B1242777) skeleton is provided for reference.

this compound Structure with Numbering Caption: this compound with standard triterpenoid numbering.

Table 1: ¹H NMR Data for this compound
ProtonExpected Chemical Shift (δ, ppm)Multiplicity
H-3~3.20dd
H-12~5.25t
-OCH₃~3.60s
H-18~2.20d
Methyl Protons0.75 - 1.10s, d

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data is inferred from ursolic acid and its derivatives.

Table 2: ¹³C NMR Data for this compound
CarbonExpected Chemical Shift (δ, ppm)DEPT
C-3~79.0CH
C-12~125.7CH
C-13~138.3C
C-28~178.0C
-OCH₃~51.5CH₃
C-23~28.1CH₃
C-24~15.5CH₃
C-25~15.6CH₃
C-26~17.1CH₃
C-27~23.5CH₃
C-29~17.2CH₃
C-30~21.2CH₃

Note: Chemical shifts are approximate. Data is inferred from published values for ursolic acid and related esters.[5][6]

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow from the synthesis of this compound to its complete NMR characterization.

G cluster_synthesis Synthesis cluster_nmr NMR Characterization cluster_acq Acquisition Details start Ursonic Acid esterification Esterification (CH3I, K2CO3, DMF) start->esterification workup Workup & Purification esterification->workup product This compound workup->product sample_prep NMR Sample Preparation (CDCl3) product->sample_prep data_acq Data Acquisition sample_prep->data_acq nmr_1d 1D NMR (1H, 13C, DEPT) data_acq->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) data_acq->nmr_2d data_proc Data Processing & Analysis structure_confirm Structure Confirmation data_proc->structure_confirm nmr_1d->data_proc nmr_2d->data_proc G cluster_ringC Ring C & D/E Junction H12 H-12 (~5.25 ppm) C12 C-12 (~125.7 ppm) H12->C12 HSQC C13 C-13 (~138.3 ppm) H12->C13 HMBC (3J) H18 H-18 (~2.20 ppm) H18->C12 HMBC (3J) H18->C13 HMBC (2J) C18 C-18 H18->C18 HSQC C28 C-28 (Ester C=O) (~178.0 ppm) OCH3 OCH3 Protons (~3.60 ppm) OCH3->C28 HMBC (2J) H11 H-11 H11->H12 COSY

References

Application Notes and Protocols for In Vitro Cytotoxicity Assay of Ursonic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ursonic acid, a pentacyclic triterpenoid, and its derivatives are of significant interest in oncological research due to their potential as anti-cancer agents. This document provides a detailed protocol for assessing the in vitro cytotoxicity of Ursonic acid methyl ester, a derivative that has shown promising growth inhibitory activity against various tumor cell lines. The following protocols for MTT, SRB, and LDH assays are standard methods for determining cell viability and cytotoxicity, providing a comprehensive approach to evaluating the cytotoxic potential of this compound. This compound has demonstrated inhibitory effects on several cancer cell lines, and understanding its cytotoxic profile is a critical step in its development as a potential therapeutic agent.[1]

Data Presentation: Cytotoxicity of this compound

The cytotoxic activity of this compound is summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineCancer TypeIC50 (µM)Assay Method
A549Non-small cell lung cancer7.7Not Specified
SK-OV-3Ovarian cancer32.1Not Specified
SK-MEL-28Melanoma22.2Not Specified
XF498Glioblastoma25.9Not Specified
HCT15Colon cancer4.6Not Specified
MDA-MB-231Breast adenocarcinomaHigh CytotoxicityMTT
HepG2Liver cancerHigh CytotoxicityMTT
PC3Prostate cancerHigh Cytotoxicity*MTT
HL-60Promyelocytic leukemiaED50 >100 µg/mlNot Specified
BGCGastric cancerED50 >100 µg/mlNot Specified
Bel-7402Hepatocellular carcinomaED50 >100 µg/mlNot Specified
HelaCervical cancerED50 >100 µg/mlNot Specified

*In a study by Gboha et al. (2023), methyl ursolate (this compound) exhibited remarkable cytotoxic activities against these cell lines, indicating that the addition of a methyl group at the C-28 position of ursolic acid is essential for enhancing its therapeutic activity.[2] Specific IC50 values were not provided in this study, but the compound was highlighted for its high potency. The IC50 values for A549, SK-OV-3, SK-MEL-28, XF498, and HCT15 cell lines are reported for Ursonic acid.[3]

Experimental Protocols

Herein are detailed methodologies for three common in vitro cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the reduction of MTT by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • This compound stock solution (in DMSO)

  • Selected cancer cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom microplates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest cells in the exponential growth phase and determine cell density using a hemocytometer.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in a complete culture medium from the stock solution.

    • Remove the medium from the wells and add 100 µL of the diluted compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • After incubation, carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.

SRB (Sulphorhodamine B) Assay

The SRB assay is a colorimetric assay that determines cell density based on the measurement of cellular protein content.

Materials:

  • This compound stock solution (in DMSO)

  • Selected cancer cell lines

  • Complete cell culture medium

  • PBS, pH 7.4

  • Trichloroacetic acid (TCA), 10% (w/v)

  • SRB solution, 0.4% (w/v) in 1% acetic acid

  • Tris-base solution, 10 mM, pH 10.5

  • 96-well flat-bottom microplates

  • Microplate reader

Protocol:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

  • Cell Fixation:

    • After the treatment incubation, gently remove the medium.

    • Add 100 µL of cold 10% TCA to each well to fix the cells.

    • Incubate the plate at 4°C for 1 hour.

  • Staining:

    • Wash the plates five times with deionized water and allow them to air dry.

    • Add 100 µL of 0.4% SRB solution to each well.

    • Incubate at room temperature for 30 minutes.

  • Washing and Solubilization:

    • Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

    • Allow the plates to air dry completely.

    • Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance at 510 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value as described in the MTT assay protocol.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay measures the release of the cytosolic enzyme lactate (B86563) dehydrogenase from cells with damaged plasma membranes.

Materials:

  • This compound stock solution (in DMSO)

  • Selected cancer cell lines

  • Complete cell culture medium (serum-free medium is recommended during the assay)

  • LDH assay kit (containing substrate mix, assay buffer, and stop solution)

  • 96-well flat-bottom microplates

  • Microplate reader

Protocol:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol. Use serum-free medium for the compound dilutions if recommended by the kit manufacturer.

    • Include controls for spontaneous LDH release (no treatment), maximum LDH release (cells lysed with a lysis buffer provided in the kit), and a vehicle control.

  • Collection of Supernatant:

    • After the incubation period, centrifuge the 96-well plate at 250 x g for 10 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the kit's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement and Data Analysis:

    • Add 50 µL of the stop solution to each well.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., A549, HepG2) cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep Prepare Ursonic Acid Methyl Ester Dilutions treatment Treat Cells with Compound (24-72h) compound_prep->treatment cell_seeding->treatment assay_step Perform Assay (MTT/SRB/LDH) treatment->assay_step read_plate Measure Absorbance/ Fluorescence assay_step->read_plate calc_viability Calculate % Viability/ Cytotoxicity read_plate->calc_viability det_ic50 Determine IC50 calc_viability->det_ic50

Caption: General experimental workflow for in vitro cytotoxicity assessment.

Proposed Signaling Pathway for this compound

Based on studies of Ursonic acid and its parent compound, Ursolic acid, a proposed mechanism of action involves the induction of apoptosis and inhibition of pro-survival signaling pathways.[4][5][6]

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus UAME Ursonic Acid Methyl Ester receptor Growth Factor Receptor UAME->receptor Inhibits Akt Akt UAME->Akt Inhibits ERK ERK UAME->ERK Inhibits Bcl2 Bcl-2 (Anti-apoptotic) UAME->Bcl2 Inhibits Bax Bax (Pro-apoptotic) UAME->Bax Activates PI3K PI3K receptor->PI3K receptor->ERK PI3K->Akt mTOR mTOR Akt->mTOR Akt->Bcl2 Activates Bcl2->Bax Inhibits CytoC Cytochrome c Bax->CytoC Release from Mitochondria Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

References

Investigating the Antioxidant Potential of Ursonic Acid Methyl Ester: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ursonic acid, a pentacyclic triterpenoid, and its derivatives have garnered significant interest in the scientific community for their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antioxidant properties.[1][2] This document provides detailed application notes and experimental protocols for investigating the antioxidant potential of Ursonic acid methyl ester, a derivative of ursolic acid. These guidelines are intended to assist researchers in the systematic evaluation of this compound for its potential use in therapeutic and cosmeceutical applications.

This compound, also known as methyl ursolate, is synthesized from ursolic acid and has been studied for its anti-inflammatory effects.[3] While the antioxidant activities of the parent compound, ursolic acid, are well-documented, specific quantitative data on its methyl ester derivative is less prevalent in current literature.[4][5] These protocols provide a framework for generating such data and understanding the compound's mechanism of action.

Data Presentation: Antioxidant Activity

A critical aspect of evaluating an antioxidant is the quantification of its activity. The following tables summarize the available quantitative data for the parent compound, Ursolic Acid, which can serve as a benchmark for studies on this compound.

Table 1: In Vitro Antioxidant Activity of Ursolic Acid

AssayTest SystemIC50 Value (µg/mL)IC50 Value (mM)Reference CompoundReference Compound IC50
DPPH Radical ScavengingMethanolic solution1721 ± 30.6~3.77Quercetin (B1663063)-
Superoxide (B77818) Radical Scavenging (SOD-like activity)Aqueous/methanolic solution392 ± 53.57~0.86Quercetin-

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy in the assessment of the antioxidant potential of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and reliable method for determining the free radical scavenging activity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (analytical grade)

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark, amber-colored bottle to prevent degradation.

  • Preparation of test sample and control: Prepare a stock solution of this compound in methanol. From this stock, prepare a series of dilutions to obtain a range of concentrations to be tested. Prepare similar dilutions for the positive control (ascorbic acid or Trolox).

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well microplate.

    • Add 100 µL of the different concentrations of the test sample or positive control to the wells.

    • For the blank, add 100 µL of methanol instead of the sample.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 Where:

    • A_control is the absorbance of the control (DPPH solution without the sample).

    • A_sample is the absorbance of the sample with the DPPH solution.

  • Determination of IC50: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is another widely used method to assess the total antioxidant capacity of a compound.

Principle: The ABTS radical cation (ABTS•+) is a blue-green chromophore produced by the oxidation of ABTS. In the presence of an antioxidant, the colored radical is reduced, and the color intensity decreases, which is measured spectrophotometrically.

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate (K₂S₂O₈)

  • Ethanol (B145695) or Phosphate Buffered Saline (PBS)

  • Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS radical cation (ABTS•+) solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will produce the dark-colored ABTS•+ solution.

  • Preparation of working ABTS•+ solution: Dilute the stock ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of test sample and control: Prepare a stock solution of this compound in a suitable solvent. From this stock, prepare a series of dilutions. Prepare similar dilutions for the positive control (Trolox).

  • Assay:

    • Add 190 µL of the working ABTS•+ solution to each well of a 96-well microplate.

    • Add 10 µL of the different concentrations of the test sample or positive control to the wells.

  • Incubation: Incubate the microplate in the dark at room temperature for 6 minutes.

  • Measurement: Measure the absorbance of each well at 734 nm.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 Where:

    • A_control is the absorbance of the control (ABTS•+ solution without the sample).

    • A_sample is the absorbance of the sample with the ABTS•+ solution.

  • Determination of IC50: The IC50 value is determined by plotting the percentage of scavenging activity against the sample concentration.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.

Principle: The assay utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). Antioxidants can suppress this oxidation, leading to a reduction in fluorescence.

Materials:

  • This compound

  • Human hepatocellular carcinoma (HepG2) cells

  • Cell culture medium (e.g., Eagle's Minimum Essential Medium with 10% fetal bovine serum)

  • 2',7'-dichlorofluorescin diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH) - as a peroxyl radical generator

  • Quercetin (as a positive control)

  • Black, clear-bottom 96-well microplates

  • Fluorescence microplate reader

Procedure:

  • Cell Culture: Seed HepG2 cells in a black, clear-bottom 96-well microplate at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Cell Treatment:

    • Remove the culture medium and wash the cells with PBS.

    • Treat the cells with various concentrations of this compound and the positive control (quercetin) in treatment medium for 1 hour.

  • Probe Loading:

    • Remove the treatment medium and add a solution of DCFH-DA (e.g., 25 µM) to each well.

    • Incubate for 1 hour to allow the probe to be taken up by the cells.

  • Induction of Oxidative Stress:

    • Remove the DCFH-DA solution and wash the cells with PBS.

    • Add a solution of AAPH (e.g., 600 µM) to all wells except the negative control wells.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity every 5 minutes for 1 hour at an excitation wavelength of 485 nm and an emission wavelength of 538 nm.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence versus time plot for each concentration.

    • The CAA value is calculated as follows: CAA unit = 100 - (∫SA / ∫CA) x 100 Where:

      • ∫SA is the integrated area under the sample curve.

      • ∫CA is the integrated area under the control curve.

    • The results can be expressed as quercetin equivalents (QE).

Visualizing Molecular Mechanisms

To understand the potential mechanisms by which this compound exerts its antioxidant effects, it is crucial to visualize the key signaling pathways involved. Triterpenoids, including ursolic acid, are known to modulate several pathways that regulate the cellular antioxidant response.[4]

Experimental Workflow for In Vitro Antioxidant Assays

experimental_workflow cluster_prep Sample & Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis UAME Ursonic Acid Methyl Ester Mix_DPPH Mix Sample/Control with DPPH UAME->Mix_DPPH Mix_ABTS Mix Sample/Control with ABTS•+ UAME->Mix_ABTS Control Positive Control (e.g., Trolox) Control->Mix_DPPH Control->Mix_ABTS DPPH_reagent DPPH Reagent DPPH_reagent->Mix_DPPH ABTS_reagent ABTS•+ Reagent ABTS_reagent->Mix_ABTS Incubate Incubate Mix_DPPH->Incubate Mix_ABTS->Incubate Measure Measure Absorbance Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Calculate->IC50

Caption: Workflow for DPPH and ABTS antioxidant assays.

Nrf2 Signaling Pathway

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a primary regulator of the cellular antioxidant response.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus UAME Ursonic Acid Methyl Ester Nrf2_Keap1 Nrf2-Keap1 Complex UAME->Nrf2_Keap1 may promote dissociation ROS Oxidative Stress (ROS) ROS->Nrf2_Keap1 induces dissociation Keap1 Keap1 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Ub Ubiquitination & Degradation Nrf2_Keap1->Ub degradation of Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant & Detoxifying Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription

Caption: Nrf2 antioxidant response pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular stress responses and can influence antioxidant gene expression.

MAPK_Pathway UAME Ursonic Acid Methyl Ester ASK1 ASK1 UAME->ASK1 may inhibit ROS Oxidative Stress (ROS) ROS->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 JNK JNK MKK4_7->JNK AP1 AP-1 (c-Jun/c-Fos) JNK->AP1 Cellular_Response Cellular Response (e.g., Apoptosis, Survival) AP1->Cellular_Response

Caption: Simplified MAPK/JNK signaling pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a key role in inflammation, which is closely linked to oxidative stress.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus UAME Ursonic Acid Methyl Ester IKK IKK Complex UAME->IKK may inhibit Stimuli Inflammatory Stimuli (e.g., ROS, TNF-α) Stimuli->IKK IkB IκBα IKK->IkB phosphorylates Ub_deg Ubiquitination & Degradation of IκBα IkB->Ub_deg NFkB_IkB NF-κB-IκBα Complex NFkB_IkB->IkB NFkB NF-κB (p65/p50) NFkB_IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocation DNA DNA NFkB_nuc->DNA binds to Inflammatory_Genes Pro-inflammatory Gene Expression DNA->Inflammatory_Genes activates transcription

Caption: NF-κB inflammatory signaling pathway.

Conclusion

These application notes and protocols provide a comprehensive guide for the investigation of the antioxidant potential of this compound. By following these standardized methods, researchers can generate robust and comparable data. The provided visualizations of key signaling pathways offer a framework for exploring the molecular mechanisms underlying the observed antioxidant effects. Further research, particularly in generating specific quantitative data for this compound and elucidating its precise interactions with cellular signaling cascades, will be crucial in fully understanding its therapeutic potential.

References

Application of Ursolic Acid Methyl Ester in Cancer Cell Line Studies: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ursolic acid, a pentacyclic triterpenoid (B12794562) found in numerous medicinal plants and fruits, and its derivatives have garnered significant interest in oncology research for their potential as anticancer agents.[1] Among these, Ursolic Acid Methyl Ester (methyl ursolate), a synthetic derivative, has demonstrated notable cytotoxic and antiproliferative effects across various cancer cell lines. This document provides a comprehensive overview of the application of Ursolic Acid Methyl Ester in cancer cell line studies, including its mechanisms of action, quantitative data on its efficacy, and detailed protocols for key experimental assays. While much of the foundational research has been conducted on the parent compound, ursolic acid, this document will focus on the available data for its methyl ester and provide comparative context where appropriate.

Mechanism of Action

Ursolic acid and its derivatives, including the methyl ester, exert their anticancer effects through the modulation of multiple signaling pathways critical for cancer cell survival, proliferation, and metastasis.[2][3][4][5] The primary mechanisms include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and cell cycle arrest.

Key Signaling Pathways Modulated:

  • PI3K/Akt/mTOR Pathway: This is a crucial pathway for cell growth and survival. Ursolic acid has been shown to inhibit the phosphorylation of Akt and mTOR, leading to decreased cell proliferation and induction of apoptosis in cancer cells such as those of the prostate.[3]

  • MAPK/ERK Pathway: The MAPK/ERK pathway is involved in cell proliferation, differentiation, and survival. Ursolic acid can suppress the phosphorylation of ERK, contributing to its anti-proliferative effects in colon cancer cells.[5]

  • NF-κB Signaling Pathway: NF-κB is a key regulator of inflammation and cell survival. Ursolic acid can inhibit the activation of NF-κB, leading to the downregulation of anti-apoptotic proteins like Bcl-2.[6]

  • STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is often constitutively activated in cancer cells, promoting proliferation and survival. Ursolic acid has been identified as a potential inhibitor of STAT3 phosphorylation.[7]

  • Apoptosis Induction: Ursolic acid and its derivatives induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the upregulation of pro-apoptotic proteins like Bax, downregulation of anti-apoptotic proteins like Bcl-2, and activation of caspases (-3, -8, -9).[8][9][10]

Data Presentation: Cytotoxicity of Ursolic Acid and Derivatives

The following tables summarize the reported 50% inhibitory concentration (IC50) values for Ursolic Acid and its methyl ester derivative in various cancer cell lines. This data provides a quantitative measure of their cytotoxic potential.

Table 1: IC50 Values of Ursolic Acid (UA) in Various Cancer Cell Lines

Cancer Cell LineCancer TypeIC50 (µM)Incubation Time (h)
MDA-MB-231Breast Cancer>3024
MDA-MB-231Breast Cancer24.0 ± 1.848
MCF-7Breast Cancer>3024
MCF-7Breast Cancer29.2 ± 2.148
BGC-803Gastric CancerNot specified (dose-dependent)Not specified
Aspc-1Pancreatic Cancer12.596
HT-29Colon Cancer30Not specified
HepG2Liver CancerNot specified (dose-dependent)Not specified

Data compiled from multiple sources.[7][11][12]

Table 2: IC50 Values of Ursolic Acid Methyl Ester and Other Derivatives

CompoundCancer Cell LineCancer TypeIC50 (µM)
Oleanolic acid methyl ester (OAME)Aspc-1Pancreatic Cancer8.9
N-(3 -acetoxyurs-12en-28-oyl)-3-morpholin-4-yl-1-propylamineVarious tumor cellsVariousMost cytotoxic derivative
UA derivative with 3,4,5-methoxy-phenacyl at C3A549, MCF7, H1975, BGC823Lung, Breast, Gastric6.07 - 22.27
Quinoline derivative of UA (Compound 54)MDA-MB-231Breast Cancer0.61 ± 0.07
Quinoline derivative of UA (Compound 54)HeLaCervical Cancer0.36 ± 0.05
Quinoline derivative of UA (Compound 54)SMMC-7721Liver Cancer12.49 ± 0.08

Data compiled from multiple sources.[1][7][11]

Note: Data for Ursolic Acid Methyl Ester specifically is limited in the reviewed literature, with more information available for other derivatives. The data suggests that modifications to the parent ursolic acid structure can significantly impact cytotoxic activity.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • Ursolic Acid Methyl Ester (or other test compounds)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of Ursolic Acid Methyl Ester in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[3][13][14]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines treated with Ursolic Acid Methyl Ester

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Harvesting: Harvest both adherent and floating cells after treatment.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI staining solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.[1][7][8][15]

Cell Cycle Analysis

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell lines treated with Ursolic Acid Methyl Ester

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Harvesting: Harvest cells after treatment.

  • Fixation: Wash cells with PBS and fix by adding dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.[4][9][10]

Western Blot Analysis

This technique is used to detect specific proteins in a sample and is crucial for studying signaling pathways.

Materials:

  • Cancer cell lysates (treated and untreated)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Akt, p-Akt, ERK, p-ERK, Bcl-2, Bax, Caspase-3, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate. Detect the signal using an imaging system.[5][16][17][18]

Mandatory Visualizations

The following diagrams illustrate key signaling pathways affected by Ursolic Acid and its derivatives, as well as a typical experimental workflow.

G cluster_0 PI3K/Akt/mTOR Pathway Inhibition Ursolic Acid Methyl Ester Ursolic Acid Methyl Ester PI3K PI3K Ursolic Acid Methyl Ester->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by Ursolic Acid Methyl Ester.

G cluster_1 Induction of Apoptosis Pathways Ursolic Acid Methyl Ester Ursolic Acid Methyl Ester Death Receptors (e.g., Fas) Death Receptors (e.g., Fas) Ursolic Acid Methyl Ester->Death Receptors (e.g., Fas) Activates Bax Bax Ursolic Acid Methyl Ester->Bax Upregulates Bcl-2 Bcl-2 Ursolic Acid Methyl Ester->Bcl-2 Downregulates Caspase-8 Caspase-8 Death Receptors (e.g., Fas)->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Mitochondria Mitochondria Cytochrome c Cytochrome c Mitochondria->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Caspase-3 Bax->Mitochondria Bcl-2->Mitochondria

Caption: Dual induction of extrinsic and intrinsic apoptosis pathways.

G cluster_2 General Experimental Workflow Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Cell Harvesting Cell Harvesting Compound Treatment->Cell Harvesting MTT Assay MTT Assay Cell Harvesting->MTT Assay Flow Cytometry Flow Cytometry Cell Harvesting->Flow Cytometry Western Blot Western Blot Cell Harvesting->Western Blot Cell Viability Cell Viability MTT Assay->Cell Viability Apoptosis/Cell Cycle Apoptosis/Cell Cycle Flow Cytometry->Apoptosis/Cell Cycle Protein Expression Protein Expression Western Blot->Protein Expression

Caption: A generalized workflow for studying the effects of a compound on cancer cells.

References

Troubleshooting & Optimization

Low yield in Ursonic acid methyl ester synthesis troubleshooting.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of ursolic acid methyl ester, helping you optimize your reaction yields and purity.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during the esterification of ursolic acid.

Problem 1: Low or No Yield of Ursolic Acid Methyl Ester

Q: I am experiencing a very low yield, or no desired ester product at all. What are the possible causes and how can I improve the yield?

A: Low or no yield in the synthesis of ursolic acid methyl ester is a frequent issue, often related to the inherent properties of the ursolic acid structure and the reaction conditions.[1]

Possible Causes and Solutions:

  • Steric Hindrance: The hydroxyl group at C-3 and the carboxylic acid group at C-28 in the ursolic acid molecule are sterically hindered by its bulky pentacyclic triterpenoid (B12794562) structure. This can impede the approach of reagents.[1]

    • Solution 1: Employ More Effective Esterification Methods. Standard Fischer esterification is often inefficient. Consider methods designed for sterically hindered molecules:

      • Steglich Esterification: This method utilizes dicyclohexylcarbodiimide (B1669883) (DCC) or a water-soluble carbodiimide (B86325) like EDC, with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). It is a mild and effective method for sterically demanding substrates.[1]

      • DIC/DMAP Method: Similar to Steglich, using diisopropylcarbodiimide (DIC) with DMAP can lead to high yields, with some reported instances of up to 91.6%.[2]

      • Yamaguchi Esterification: This method is particularly effective for synthesizing highly functionalized esters from sterically hindered alcohols and carboxylic acids.[1]

    • Solution 2: Use a More Reactive Methylating Agent.

      • Methyl Iodide (CH₃I) with a Base: A common and effective method involves using methyl iodide with a base like potassium carbonate (K₂CO₃) in a solvent such as DMF.[3]

      • Diazomethane (B1218177): While highly effective, diazomethane is toxic and potentially explosive, requiring special handling precautions.

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the reaction duration or moderately increasing the temperature.

  • Reagent Quality and Stoichiometry: The purity and amount of reagents are critical.

    • Solution: Ensure all reagents are pure and anhydrous, as water can interfere with the reaction. Use an appropriate excess of the methylating agent and ensure the base is sufficient to deprotonate the carboxylic acid.

  • Sub-optimal Reaction Conditions: Temperature and solvent can significantly impact the yield.

    • Solution: Optimize the reaction temperature. Some methods proceed well at room temperature, while others may require gentle heating.[3] The choice of solvent is also crucial; DMF and DCM are commonly used.[3]

Problem 2: Multiple Spots on TLC and Difficulty in Product Isolation

Q: My reaction mixture shows multiple spots on TLC, making it difficult to isolate the desired ester. What are these side products and how can I avoid them?

A: The formation of side products can complicate purification and reduce the yield of the desired ursolic acid methyl ester.

Possible Side Products and Prevention Strategies:

  • Unreacted Starting Material: As discussed, steric hindrance can lead to incomplete reactions.

    • Prevention: Use more forcing reaction conditions or more powerful esterification methods as described above.[1]

  • Byproducts from Reagents: For instance, in a Steglich esterification, dicyclohexylurea (DCU) is a common byproduct that can be difficult to remove.[1]

    • Prevention and Removal: DCU is largely insoluble in dichloromethane (B109758) or diethyl ether. Cooling the reaction mixture can help precipitate the DCU, which can then be removed by filtration.[1]

  • Epimerization: If reaction conditions are harsh, the stereochemistry at the C-3 position could potentially be altered.

    • Prevention: The Mitsunobu reaction, if applicable, proceeds with a predictable inversion of stereochemistry. For retention of stereochemistry, milder conditions are preferable.[1]

Problem 3: Challenges in Purifying the Final Product

Q: What are the most effective strategies for purifying ursolic acid methyl ester?

A: The purification of lipophilic compounds like ursolic acid methyl ester can be challenging due to the similar polarity of byproducts and starting materials.

Purification Strategies:

  • Column Chromatography: This is the most common and effective method for purifying ursolic acid methyl ester.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A mixture of non-polar and moderately polar solvents, such as hexane (B92381) and ethyl acetate, is commonly employed. The ratio can be adjusted based on TLC analysis to achieve good separation.

  • Crystallization: If the product is obtained in sufficient purity after chromatography, crystallization can be used for further purification.

    • Solvent: Hexane is a suitable solvent for crystallizing ursolic acid methyl ester.[3]

  • Removal of Specific Byproducts:

    • DCU (from DCC coupling): As mentioned, filtration after precipitation by cooling is an effective method.[1]

Frequently Asked Questions (FAQs)

Q1: Which functional group of ursolic acid is methylated in this synthesis?

A1: The synthesis of ursolic acid methyl ester specifically refers to the esterification of the carboxylic acid group at the C-28 position to form a methyl ester.[3]

Q2: Can I selectively methylate the hydroxyl group at C-3 instead of the carboxylic acid at C-28?

A2: Yes, selective methylation of the C-3 hydroxyl group is possible. This would result in 3β-methoxyurs-12-en-28-oic acid. A recent sustainable method for this involves using dimethyl carbonate (DMC) as a green reagent and solvent with FeCl₃ as a catalyst, which has shown exceptional conversion and selectivity.[4][5]

Q3: What are some "green" or more sustainable methods for this synthesis?

A3: Recent research has focused on developing more environmentally friendly methods. One such approach is the use of dimethyl carbonate (DMC) as both a green solvent and a sustainable reagent, often in the presence of an acid catalyst.[4][5]

Q4: How can I confirm the successful synthesis of ursolic acid methyl ester?

A4: The product should be characterized using standard analytical techniques such as:

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the presence of the methyl ester group and the overall structure.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Infrared Spectroscopy (IR): This can show the characteristic ester carbonyl stretch.

Data Presentation

Table 1: Comparison of Selected Synthesis Methods for Ursolic Acid Methyl Ester and Related Derivatives

Method/ReagentsSubstrateProductYieldReference
CH₃I, K₂CO₃, DMFUrsolic Acid3β-Hydroxy-urs-12-en-28-oic Acid Methyl Ester~92.5% (based on starting material)[3]
DIC/DMAPUrsolic AcidVarious 3β-substituted ursolic acid estersUp to 91.6%[2]
DCC, DMAP, CH₂Cl₂Ursolic Acid Methyl Ester3β-((N-(t-Butoxycarbonyl)-5-benzyl-l-glutamyl)oxy)-urs-12-en-28-oic Acid Methyl EsterNot explicitly stated for the initial esterification step[3]
Acetic Anhydride, DMAP, THFUrsolic Acid3-O-acetyl-ursolic acid91%[6]
FeCl₃, DMCUrsolic Acid3β-methoxyurs-12-en-28-oic acid>99% conversion, 99% selectivity[4][5]

Experimental Protocols

Detailed Methodology for Synthesis of 3β-Hydroxy-urs-12-en-28-oic Acid Methyl Ester [3]

This protocol is based on the method described by Maciejewska et al. (2023).

Materials:

  • Ursolic Acid

  • Potassium Carbonate (K₂CO₃)

  • Methyl Iodide (CH₃I)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Magnesium Sulfate (MgSO₄)

  • Hexane

  • Water

Procedure:

  • Dissolve ursolic acid (e.g., 8.0 g, 17.5 mmol) in DMF (80 mL).

  • To this solution, add K₂CO₃ (4.8 g, 35.0 mmol) and CH₃I (2.4 mL, 38.7 mmol).

  • Stir the mixture at room temperature for 24 hours.

  • Monitor the reaction completion by TLC.

  • After the reaction is complete, evaporate the DMF under reduced pressure.

  • Add water (150 mL) to the residue.

  • Extract the aqueous layer with DCM (3 x 60 mL).

  • Combine the organic layers and dry them over anhydrous MgSO₄.

  • Filter the solution and evaporate the solvent to dryness.

  • Crystallize the crude product from hexane to obtain pure ursolic acid methyl ester as white crystals.

Mandatory Visualization

Troubleshooting_Workflow start Low Yield of Ursolic Acid Methyl Ester check_reaction Reaction Monitoring (TLC) start->check_reaction check_reagents Reagent Quality & Stoichiometry start->check_reagents check_conditions Reaction Conditions (Temp, Solvent) start->check_conditions incomplete_reaction Incomplete Reaction: - Extend reaction time - Increase temperature moderately check_reaction->incomplete_reaction Starting material remains purification Purification Issues: - Multiple spots on TLC - Byproduct removal check_reaction->purification Reaction complete, but impure steric_hindrance Steric Hindrance Suspected incomplete_reaction->steric_hindrance steglich Use Steglich (DCC/DMAP) steric_hindrance->steglich Option 1 yamaguchi Use Yamaguchi Esterification steric_hindrance->yamaguchi Option 2 reactive_methyl Use More Reactive Methylating Agent (e.g., CH3I/K2CO3) steric_hindrance->reactive_methyl Option 3 end Improved Yield and Purity steglich->end yamaguchi->end reactive_methyl->end column_chrom Optimize Column Chromatography purification->column_chrom crystallization Crystallization column_chrom->crystallization crystallization->end Esterification_Reaction cluster_reactants Reactants cluster_products Products UrsolicAcid Ursolic Acid (R-COOH) reaction_arrow + MethylatingAgent Methylating Agent (e.g., CH3I) Base Base (e.g., K2CO3) MethylEster Ursolic Acid Methyl Ester (R-COOCH3) reaction_arrow->MethylEster  DMF, rt, 24h  

References

Technical Support Center: Optimizing Esterification of Ursolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the esterification of Ursolic acid (UA).

Troubleshooting Guide

This guide addresses common issues encountered during the esterification of Ursolic acid in a question-and-answer format.

Q1: Why is my esterification reaction yield consistently low?

A1: Low yields in Ursolic acid esterification can stem from several factors:

  • Poor Solubility of Ursolic Acid: Ursolic acid is highly lipophilic and has low solubility in many common organic solvents, which can limit the reaction rate.[1][2]

    • Solution: Employ solvent systems known to better dissolve Ursolic acid, such as using a co-solvent. Some studies have explored novel solvent systems like hydrophobic deep eutectic solvents (HDESs) which have shown to significantly improve the solubility of UA compared to traditional solvents like ethanol.[3]

  • Steric Hindrance: The bulky pentacyclic triterpenoid (B12794562) structure of Ursolic acid can sterically hinder the approach of reactants to the carboxylic acid group at C-28 or the hydroxyl group at C-3.

    • Solution: Utilize more reactive acylating agents or employ coupling agents that can overcome steric hindrance. The use of N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in combination with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) is a common and effective strategy.[4][5][6][7]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and catalyst concentration are critical parameters that significantly influence the reaction outcome.

    • Solution: Systematically optimize these parameters. For instance, in DIC/DMAP mediated esterification, reactions are often carried out at room temperature, but gentle heating might be necessary for less reactive substrates.[5] Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.

  • Side Reactions: The presence of the hydroxyl group at C-3 can lead to side reactions if the intention is to only esterify the carboxylic acid at C-28, and vice-versa.

    • Solution: If selective esterification is required, protection of the reactive group that is not intended to be modified is necessary. For example, to esterify the C-28 carboxylic acid, the C-3 hydroxyl group can be protected as an acetate (B1210297) ester.

Q2: I am observing the formation of multiple products in my reaction mixture. What could be the cause?

A2: The formation of multiple products often points towards a lack of selectivity or the occurrence of side reactions.

  • Di-esterification: If both the C-3 hydroxyl and C-28 carboxylic acid groups are unprotected, you may be forming a mixture of mono-esters (at either position) and a di-ester.

    • Solution: Employ protecting group strategies to ensure selective reaction at the desired site.

  • Formation of N-acylurea byproduct: When using carbodiimide (B86325) coupling agents like DCC or DIC, the activated carboxylic acid can react with the coupling agent to form a stable N-acylurea byproduct, which can be difficult to remove and reduces the yield of the desired ester.[7]

    • Solution: The addition of DMAP as a catalyst helps to minimize the formation of this byproduct by facilitating the nucleophilic attack of the alcohol.[7] Careful control of stoichiometry and reaction temperature can also help.

Q3: I am facing difficulties in purifying my synthesized Ursolic acid ester. What are the recommended purification techniques?

A3: The purification of Ursolic acid esters can be challenging due to their similar polarity to the starting material and potential byproducts.

  • Column Chromatography: This is the most common method for purifying Ursolic acid derivatives.[5][8]

    • Tips: Use a silica (B1680970) gel stationary phase and a gradient elution system with solvents like hexane/ethyl acetate or chloroform/methanol to effectively separate the desired ester from impurities.[5][8] Careful monitoring of fractions by TLC is essential.

  • Recrystallization: If the synthesized ester is a solid, recrystallization from a suitable solvent system can be an effective purification method.

  • Macroporous Resins: For larger scale purification, the use of macroporous resins has been shown to be effective in enriching and purifying Ursolic acid and its derivatives from crude extracts.[9][10] Different resins have varying adsorption and desorption characteristics, so selection of the appropriate resin is crucial.[10]

Frequently Asked Questions (FAQs)

Q1: What are the most effective catalyst systems for the esterification of Ursolic acid?

A1: The combination of a carbodiimide coupling agent and a nucleophilic catalyst is highly effective. The DIC/DMAP system is widely used for the synthesis of Ursolic acid esters, often providing high yields.[4][5][6] Another common system is DCC/DMAP.[7][11] These systems are efficient in activating the carboxylic acid group and facilitating the ester formation under mild conditions.

Q2: Which solvents are recommended for the esterification of Ursolic acid?

A2: Dichloromethane (B109758) (CH2Cl2) is a commonly used solvent for DIC/DMAP or DCC/DMAP mediated esterifications as it is relatively inert and dissolves the reactants and reagents well.[5][11] Other aprotic solvents like dimethylformamide (DMF) can also be used, particularly if solubility is a major issue.[11]

Q3: How can I monitor the progress of my esterification reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials (Ursolic acid and the corresponding alcohol/acid) on a TLC plate, you can visualize the consumption of reactants and the formation of the product. A suitable developing solvent system (e.g., hexane:ethyl acetate) should be chosen to achieve good separation between the spots.

Q4: What are the typical reaction times and temperatures for Ursolic acid esterification?

A4: Reaction times and temperatures can vary depending on the specific substrates and catalyst system used. For DIC/DMAP mediated reactions, stirring at room temperature for several hours (e.g., 3-24 hours) is often sufficient.[5][7] In some cases, gentle heating may be required to drive the reaction to completion. It is always recommended to monitor the reaction by TLC to determine the optimal reaction time.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for the Esterification of Ursolic Acid

Ester DerivativeReagents and CatalystSolventTemperatureTime (h)Yield (%)Reference
3β-(3,4-dimethoxybenzoyl)ursolic acid3,4-dimethoxybenzoic acid, DIC, DMAPDichloromethaneRoom Temp.Not specifiedHigh[4]
3β-nicotinoylursolic acidNicotinic acid, DIC, DMAPDichloromethaneRoom Temp.Not specifiedHigh[4]
Various Aliphatic and Aromatic EstersCorresponding carboxylic acid, DIC, DMAPDichloromethaneRoom Temp.Not specifiedup to 91.6[5][6]
tert-Butyl ethyl fumarateMonoethyl fumarate, tert-Butyl alcohol, DCC, DMAPDichloromethane0°C to Room Temp.3Not specified[12]
Halo-ester derivativesChloroacetic anhydride/4-bromobutanoyl chloride/6-bromohexanoyl chloride, Et3N, DMAPDichloromethaneRoom Temp.Not specifiedNot specified[11]

Experimental Protocols

Detailed Methodology for Esterification using DIC/DMAP

This protocol is a general guideline based on literature procedures for the synthesis of Ursolic acid esters.[4][5]

Materials:

  • Ursolic acid

  • Carboxylic acid or alcohol for esterification

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (CH2Cl2)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve Ursolic acid (1 equivalent) and the corresponding carboxylic acid (1.2-1.5 equivalents) or alcohol (1.2-1.5 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Catalyst: To the stirred solution, add a catalytic amount of DMAP (0.1-0.2 equivalents).

  • Addition of Coupling Agent: Cool the reaction mixture to 0°C in an ice bath. Slowly add DIC (1.2-1.5 equivalents) to the mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for the required time (typically monitored by TLC, can range from 3 to 24 hours).

  • Work-up: Once the reaction is complete, filter the mixture to remove the precipitated diisopropylurea. Wash the filtrate sequentially with a dilute acid solution (e.g., 1N HCl), a saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure Ursolic acid ester.

  • Characterization: Characterize the purified ester using appropriate analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy.

Mandatory Visualization

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Dissolve Ursolic Acid & Reactant in CH2Cl2 Catalyst Add DMAP Reactants->Catalyst Coupling Add DIC at 0°C Catalyst->Coupling Stir Stir at Room Temperature (Monitor by TLC) Coupling->Stir Filter Filter Urea Stir->Filter Wash Wash with Acid, Base, and Brine Filter->Wash Dry Dry and Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Characterize Characterization (NMR, MS, IR) Purify->Characterize

Caption: Experimental workflow for the esterification of Ursolic acid using DIC/DMAP.

Troubleshooting_Logic Start Low Reaction Yield? Solubility Poor UA Solubility Start->Solubility Sterics Steric Hindrance Start->Sterics Conditions Suboptimal Conditions Start->Conditions SideReactions Side Reactions Start->SideReactions Sol_Solubility Use Co-solvent or Novel Solvent System Solubility->Sol_Solubility Solution Sol_Sterics Use Effective Coupling Agents (DIC/DMAP) Sterics->Sol_Sterics Solution Sol_Conditions Optimize Temp., Time, & Catalyst Conc. Conditions->Sol_Conditions Solution Sol_SideReactions Use Protecting Groups SideReactions->Sol_SideReactions Solution

Caption: Troubleshooting logic for addressing low yields in Ursolic acid esterification.

References

Technical Support Center: Purification of Ursonic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Ursonic acid methyl ester.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.

Problem Potential Cause Suggested Solution
Low Purity After Column Chromatography Inadequate separation from structurally similar impurities (e.g., Oleanonic acid methyl ester, unreacted Ursolic acid).Optimize the mobile phase. For normal-phase silica (B1680970) gel chromatography, a gradient of hexane (B92381) and ethyl acetate (B1210297) is commonly used. For reverse-phase HPLC (C18), a mobile phase of methanol (B129727)/water or acetonitrile (B52724)/water is often effective.[1][2][3][4] Consider using a C30 column for improved resolution of triterpenoid (B12794562) isomers.[4]
Co-elution with other byproducts from the synthesis.Adjust the solvent system polarity. A less polar solvent system in normal-phase chromatography will increase the retention time of polar impurities. Conversely, in reverse-phase, a more polar mobile phase will increase the retention of nonpolar impurities.
Column overloading.Reduce the amount of crude sample loaded onto the column. Overloading leads to broad peaks and poor separation.
Difficulty in Crystallization Inappropriate solvent system.Screen a variety of solvent systems. Ethanol-water mixtures have been shown to be effective for the crystallization of Ursolic acid.[5][6] Other potential systems include acetone-water, methanol, or ethyl acetate-hexane.
Presence of impurities inhibiting crystal formation.Pre-purify the crude product using flash chromatography to remove the bulk of impurities before attempting crystallization.
Supersaturation not achieved or too rapidly induced.Employ techniques like slow solvent evaporation, slow cooling, or the anti-solvent method to gradually induce crystallization.[7] Seeding with a small crystal of pure product can also initiate crystallization.
Product is an Oil or Amorphous Solid Instead of Crystals Residual solvent trapped in the product.Dry the product under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable.
The compound has a low melting point or is inherently difficult to crystallize.If crystallization fails, consider alternative purification methods such as preparative HPLC or counter-current chromatography.[8]
Incomplete Methylation of Ursolic Acid Inefficient methylation reaction.Ensure the reaction conditions (e.g., reagents, temperature, reaction time) are optimized for complete conversion. Monitor the reaction progress using TLC or HPLC.
Degradation of the product during workup.Use mild workup conditions. For example, use a weak base like sodium bicarbonate to neutralize any excess acid.

Frequently Asked Questions (FAQs)

1. What are the most common impurities I might encounter when purifying this compound?

Common impurities include unreacted Ursolic acid, the isomeric Oleanonic acid methyl ester (if present in the starting material), and byproducts from the methylation reaction, such as those formed from side reactions or degradation.[9]

2. How can I monitor the progress of my purification?

Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the separation of this compound from impurities during column chromatography.[10][11] High-Performance Liquid Chromatography (HPLC) provides more detailed information on the purity of the collected fractions.[1][2]

3. What is a good starting point for a mobile phase in silica gel chromatography?

A common mobile phase for the separation of triterpenoids on silica gel is a mixture of n-hexane and ethyl acetate. You can start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity to elute your product.

4. Which HPLC column is best for separating this compound from its isomers?

While a standard C18 column can be effective[1][2][3][4], a C30 column may provide superior resolution for separating structurally similar triterpenoid isomers like this compound and Oleanonic acid methyl ester.[4]

5. What detection method should I use for HPLC analysis?

This compound and other triterpenoids lack a strong chromophore, making UV detection challenging but feasible at low wavelengths (around 210 nm).[1][3] Charged Aerosol Detection (CAD) is a more sensitive alternative that does not require a chromophore.[4]

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography
  • Column Packing : Prepare a slurry of silica gel (60-120 mesh) in n-hexane and pour it into a glass column. Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading : Dissolve the crude this compound in a minimal amount of dichloromethane (B109758) or the initial mobile phase. Adsorb the sample onto a small amount of silica gel, dry it, and carefully load the dried powder onto the top of the column bed.

  • Elution : Begin elution with a low-polarity mobile phase, such as n-hexane:ethyl acetate (95:5).

  • Gradient Elution : Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. For example, you can proceed with gradients of 90:10, 85:15, and so on.

  • Fraction Collection : Collect fractions and monitor their composition by TLC.

  • Product Isolation : Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Protocol 2: Purification by Preparative Reverse-Phase HPLC
  • Column : C18 column (e.g., 250 mm x 10 mm, 5 µm).

  • Mobile Phase : A mixture of methanol and water or acetonitrile and water. The addition of a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) can improve peak shape.[1]

  • Isocratic Elution : Start with an isocratic elution with a mobile phase composition determined by analytical HPLC to provide good separation (e.g., 85% methanol in water).

  • Sample Injection : Dissolve the sample in the mobile phase or a compatible solvent and inject it onto the column.

  • Fraction Collection : Collect the peak corresponding to this compound.

  • Product Recovery : Evaporate the solvent from the collected fraction. If a non-volatile buffer was used, a subsequent desalting step may be necessary.

Protocol 3: Crystallization
  • Dissolution : Dissolve the impure this compound in a minimum amount of a hot solvent in which it is highly soluble (e.g., ethanol).

  • Induce Crystallization : Slowly add a solvent in which the compound is poorly soluble (an "anti-solvent," e.g., water) until the solution becomes slightly turbid.[5]

  • Cooling : Allow the solution to cool slowly to room temperature, and then in a refrigerator or ice bath to maximize crystal formation.

  • Isolation : Collect the crystals by filtration.

  • Washing : Wash the crystals with a small amount of the cold solvent mixture.

  • Drying : Dry the crystals under vacuum.

Quantitative Data Summary

The following table summarizes typical analytical parameters for the analysis of Ursolic acid and related compounds, which can be used as a reference for method development for this compound.

Parameter HPLC Method 1 HPLC Method 2 HPTLC Method
Compound Ursolic AcidUrsolic AcidUrsolic Acid
Column/Plate C18 (250 x 4.6 mm, 5 µm)C30[4]Silica gel 60 F254[12]
Mobile Phase Acetonitrile: 0.5% Triethylamine (pH 4.0) (70:30)Acetonitrile and Methanol based[4]Toluene:Ethyl Acetate:Formic Acid (7:3:0.1)[12]
Detection UV at 220 nmCharged Aerosol Detection (CAD)[4]Densitometry at 530 nm after derivatization[12]
Linearity Range 25.0–150.0 ng/mlNot specified400 ng/band[12]
LOD Not specified< 1 ng on column[4]0.04 ng/band[12]
LOQ Not specified< 2 ng on column[4]0.14 ng/band[12]

Visualizations

Purification_Workflow cluster_synthesis Synthesis & Initial Workup cluster_purification Purification Strategies cluster_analysis Purity Analysis Crude Product Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Crystallization Crystallization Crude Product->Crystallization Column Chromatography->Crystallization Preparative HPLC Preparative HPLC Column Chromatography->Preparative HPLC TLC TLC Column Chromatography->TLC HPLC HPLC Column Chromatography->HPLC Crystallization->HPLC Pure this compound Pure this compound Crystallization->Pure this compound Preparative HPLC->HPLC Preparative HPLC->Pure this compound NMR NMR Pure this compound->NMR

Caption: General purification workflow for this compound.

Troubleshooting_Logic Start Start Impure Product Impure Product Start->Impure Product Chromatography Issues Chromatography Issues Impure Product->Chromatography Issues Low Purity Crystallization Fails Crystallization Fails Impure Product->Crystallization Fails No Crystals Optimize Mobile Phase Optimize Mobile Phase Chromatography Issues->Optimize Mobile Phase Check for Overloading Check for Overloading Chromatography Issues->Check for Overloading Screen Solvents Screen Solvents Crystallization Fails->Screen Solvents Pre-purify by Chromatography Pre-purify by Chromatography Crystallization Fails->Pre-purify by Chromatography Pure Product Pure Product Optimize Mobile Phase->Pure Product Check for Overloading->Pure Product Screen Solvents->Pure Product Pre-purify by Chromatography->Pure Product

Caption: Decision tree for troubleshooting purification issues.

References

Technical Support Center: Analysis of Ursonic Acid Methyl Ester by NMR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ursonic acid methyl ester. The focus is on identifying and quantifying impurities using Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What are the expected 1H and 13C NMR chemical shifts for pure this compound?

Table 1: Predicted 1H and 13C NMR Chemical Shifts for this compound (in CDCl3)

Position Predicted ¹³C Chemical Shift (ppm) Predicted ¹H Chemical Shift (ppm) Notes
3~79.0~3.22 (dd)Shift is similar to Ursolic acid.
12~125.7~5.25 (t)Olefinic proton signal.
13~138.3-Olefinic carbon signal.
28~178.0-Carbonyl of the methyl ester.
O-CH₃~51.5~3.60 (s)Key signal for the methyl ester.
Other MeVaries~0.7 - ~1.1 (s, d)Multiple singlet and doublet signals for the other methyl groups.

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions. It is crucial to acquire a reference spectrum of a pure, well-characterized sample of this compound.

Q2: What are the common impurities I might encounter in my this compound sample?

A2: Impurities can arise from the synthesis process, degradation, or from the NMR experiment itself.

  • Synthesis-Related Impurities:

    • Unreacted Ursolic Acid: The most common impurity is the starting material. Its presence can be identified by the absence of the methyl ester singlet at ~3.60 ppm and the presence of a carboxylic acid proton signal (which may be broad or not observed depending on the solvent and concentration). In the 13C NMR, the chemical shift of C-28 will be characteristic of a carboxylic acid (~181.5 ppm) rather than an ester.[1][2]

    • Reagents: Residual reagents from the esterification reaction, such as methyl iodide or diazomethane (B1218177) precursors, could be present. However, these are typically volatile and removed during workup and purification.

    • Byproducts: Side reactions can lead to byproducts. For example, if the reaction conditions are harsh, degradation of the triterpenoid (B12794562) skeleton might occur.

  • Degradation Products: this compound, like other triterpenoids, can be susceptible to oxidation or other degradation pathways over time, especially if not stored properly.

  • NMR-Related Impurities:

    • Residual Solvents: The most common source of extra peaks in an NMR spectrum. Common solvents include acetone, ethyl acetate, dichloromethane, and hexane.[3][4]

    • Water: A broad singlet that can appear at various chemical shifts depending on the solvent and temperature. In CDCl₃, it is typically around 1.56 ppm.[4]

    • Silicone Grease: From glassware, appearing as a singlet around 0 ppm.[4]

Q3: How can I confirm the identity of a suspected impurity?

A3: Several NMR techniques can be employed:

  • Spiking: Add a small amount of the suspected impurity (e.g., pure Ursolic acid) to your NMR sample. If the peak increases in intensity, it confirms the identity of the impurity.

  • 2D NMR: Techniques like COSY, HSQC, and HMBC can help in the structural elucidation of unknown impurities by revealing proton-proton and proton-carbon correlations.[5]

  • Database Comparison: Compare the chemical shifts of the unknown peaks with NMR databases and literature values for common lab solvents and potential byproducts.[3][4]

Q4: Can I quantify the impurities in my sample using NMR?

A4: Yes, quantitative NMR (qNMR) is a powerful technique for determining the purity of a sample and quantifying impurities without the need for a reference standard of the impurity itself.[6][7][8] The basic principle is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a known signal from your compound to the integral of an impurity signal, you can determine their relative molar ratio. For absolute quantification, a certified internal standard is used.[9][10]

Troubleshooting Guide

Problem 1: I see unexpected sharp singlets in my 1H NMR spectrum.

  • Possible Cause: These are often due to residual solvents from the purification or the NMR tube.

  • Troubleshooting Steps:

    • Identify the Solvent: Compare the chemical shifts of the singlets to known values for common laboratory solvents in the deuterated solvent you are using (see Table 2).[3][4]

    • Removal: If the solvent is from your sample, ensure it is thoroughly dried under high vacuum before preparing the NMR sample. If it's from the NMR tube, ensure tubes are properly cleaned and dried in an oven before use.[11]

    • DOT Diagram: Workflow for Identifying Solvent Impurities

      Caption: A logical workflow for identifying and addressing solvent impurities in NMR spectra.

Table 2: 1H NMR Chemical Shifts (δ, ppm) of Common Solvents in CDCl₃

Solvent Chemical Shift (ppm) Multiplicity
Acetone2.17s
Dichloromethane5.30s
Ethyl Acetate2.05 (CH₃), 4.12 (CH₂), 1.26 (CH₃)s, q, t
Hexane0.88, 1.26m
Toluene2.36 (CH₃), 7.17-7.29 (Ar-H)s, m
Water1.56s (broad)
Data from Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[4]

Problem 2: My baseline is distorted, and I cannot integrate the peaks accurately.

  • Possible Cause: Poor shimming, sample not homogeneous (precipitate), or the sample is too concentrated.[11]

  • Troubleshooting Steps:

    • Re-shim: Carefully re-shim the instrument. Modern spectrometers often have automated shimming routines that are very effective.

    • Check Sample: Visually inspect your NMR tube for any precipitate. If present, try re-dissolving the sample, perhaps with gentle warming, or filter it.

    • Dilute Sample: If the sample is too concentrated, this can lead to broad lines and a poor baseline. Dilute your sample and re-acquire the spectrum.

    • Processing: Use polynomial baseline correction during data processing.

Problem 3: I suspect I have unreacted Ursolic acid in my sample. How can I confirm and quantify it?

  • Possible Cause: Incomplete esterification reaction.

  • Troubleshooting Steps:

    • Confirmation: Look for the characteristic signals of Ursolic acid. The most telling would be the absence of the methyl ester singlet around 3.60 ppm and the potential presence of a broad signal for the carboxylic acid proton (this can exchange with trace water and be very broad or absent). The 13C NMR spectrum would show a peak around 181.5 ppm for the carboxylic acid carbon (C-28) of ursolic acid, which is distinct from the ester carbonyl at ~178.0 ppm.[1][2]

    • Quantification (qNMR):

      • Choose a well-resolved signal for both this compound (e.g., the O-CH₃ singlet at ~3.60 ppm) and Ursolic acid (e.g., the H-12 olefinic proton at ~5.25 ppm, which will be present in both).

      • Integrate both signals.

      • The molar ratio can be calculated. For a more accurate quantification, use an internal standard.

Experimental Protocols

Protocol for Quantitative NMR (qNMR) Analysis of this compound Purity

This protocol outlines the steps for determining the purity of a this compound sample using an internal standard.

1. Materials:

  • This compound sample

  • High-purity internal standard (e.g., maleic acid, dimethyl sulfone). The standard should have at least one sharp signal that does not overlap with any signals from the analyte or impurities.

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • High-precision analytical balance

  • NMR spectrometer

2. Sample Preparation:

  • Accurately weigh about 10-20 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh about 5-10 mg of the internal standard into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

  • Ensure complete dissolution. If necessary, gently warm or sonicate the sample.

  • Transfer the solution to a high-quality NMR tube.

3. NMR Data Acquisition:

  • Tune and shim the spectrometer on the sample.

  • Set the acquisition parameters for quantitative analysis:

    • Relaxation Delay (d1): This is a critical parameter. It should be at least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and standard). A d1 of 30-60 seconds is often sufficient for many molecules.

    • Pulse Angle: Use a 90° pulse.

    • Number of Scans (ns): Acquire enough scans to achieve a good signal-to-noise ratio (S/N > 250:1) for the peaks to be integrated.

    • Spectral Width: Ensure the spectral width encompasses all signals of interest.

4. Data Processing and Calculation:

  • Apply Fourier transform, phase correction, and baseline correction to the FID.

  • Carefully integrate a well-resolved, non-overlapping signal for this compound (e.g., the O-CH₃ singlet) and a signal from the internal standard.

  • Calculate the purity of the this compound using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

5. DOT Diagram: qNMR Experimental Workflow

qNMR Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation A Accurately weigh sample and internal standard B Dissolve in a precise volume of deuterated solvent A->B C Transfer to NMR tube B->C D Tune and shim spectrometer C->D E Set quantitative parameters (d1, 90° pulse, ns) D->E F Acquire spectrum E->F G Process FID (FT, phase, baseline correction) F->G H Integrate analyte and standard signals G->H I Calculate purity using the qNMR formula H->I

Caption: A step-by-step workflow for performing a qNMR experiment to determine sample purity.

References

Improving the solubility of Ursonic acid methyl ester for bioassays.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ursolic Acid Methyl Ester. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound for bioassays.

Frequently Asked Questions (FAQs)

Q1: What is Ursolic Acid Methyl Ester and why is its solubility a challenge?

Ursolic Acid Methyl Ester is the methyl ester derivative of Ursolic Acid, a naturally occurring pentacyclic triterpenoid.[1] Like its parent compound, it is a highly lipophilic molecule, making it poorly soluble in aqueous solutions.[2][3] This low water solubility presents a significant hurdle for in vitro and in vivo bioassays, as it can lead to compound precipitation, inaccurate concentration measurements, and reduced bioavailability.[4][5]

Q2: What are the best initial solvents for preparing a high-concentration stock solution?

Due to its hydrophobic nature, Ursolic Acid Methyl Ester should first be dissolved in an organic solvent to create a stock solution. Dimethyl sulfoxide (B87167) (DMSO) and Dimethylformamide (DMF) are highly effective. Ethanol (B145695) can also be used, though it may achieve a lower maximum concentration.[6]

Q3: My compound precipitates when I dilute my DMSO stock solution into my aqueous cell culture media. What can I do?

This is a common issue known as "fall-out" that occurs when a compound dissolved in a strong organic solvent is introduced into an aqueous environment where it is poorly soluble. Here are several troubleshooting steps:

  • Reduce the final DMSO concentration: The final concentration of DMSO in your assay should ideally be below 0.5% to avoid solvent-induced toxicity. Ensure your dilution scheme achieves this.

  • Increase mixing energy: When diluting, vortex or sonicate the solution immediately and vigorously to disperse the compound quickly before it has a chance to aggregate and precipitate.

  • Use an intermediate dilution step: First, dilute the DMSO stock into a small volume of a co-solvent like ethanol or into a solution containing a surfactant before the final dilution into the aqueous buffer.

  • Warm the aqueous media: Gently warming the buffer or media to 37°C before adding the compound stock can sometimes help maintain solubility.

  • Explore alternative solubilization strategies: If precipitation persists, more advanced formulation strategies may be necessary. (See Troubleshooting Guide below).

Q4: What are the primary strategies for enhancing the aqueous solubility of hydrophobic compounds like Ursolic Acid Methyl Ester?

Several methods can be employed to increase the apparent solubility of poorly soluble compounds for bioassays.[7][8] The choice of method often depends on the specific requirements of the experiment (e.g., in vitro vs. in vivo). Key strategies include:

  • Co-solvents: Using water-miscible organic solvents (e.g., ethanol, propylene (B89431) glycol) in the final aqueous solution.[9]

  • Surfactants: Employing non-ionic surfactants (e.g., Tween® 80, Cremophor® EL) to form micelles that encapsulate the hydrophobic compound.[8][9]

  • Cyclodextrins: Using cyclic oligosaccharides like hydroxypropyl-β-cyclodextrin (HP-β-CD) to form inclusion complexes, where the hydrophobic drug molecule is held within the cyclodextrin's lipophilic cavity.[10][11][12]

  • Lipid-Based Formulations: Creating self-emulsifying drug delivery systems (SEDDS) or lipid solutions for oral administration in animal studies.[4][9]

  • Particle Size Reduction: For suspensions, reducing the particle size to the nanometer range (nanosuspension) can increase the surface area and improve the dissolution rate.[4][13]

Troubleshooting Guide & Experimental Protocols

Scenario 1: Persistent Precipitation in In Vitro Assays

Problem: You have tried simple dilution from a DMSO stock and the Ursolic Acid Methyl Ester consistently precipitates in your cell culture medium, even at low final DMSO concentrations.

Solution: Utilize cyclodextrins to form an inclusion complex. This method is widely used to enhance the aqueous solubility of hydrophobic drugs by encapsulating the molecule, presenting a hydrophilic exterior to the aqueous environment.[10][11]

Protocol: Preparation of a Ursolic Acid Methyl Ester-Cyclodextrin Inclusion Complex

This protocol provides a general method for preparing a complex using Hydroxypropyl-β-Cyclodextrin (HP-β-CD), a common and effective solubilizing excipient.

Materials:

  • Ursolic Acid Methyl Ester (powder)

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Deionized water or desired aqueous buffer (e.g., PBS)

  • Vortex mixer

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Methodology:

  • Prepare the Cyclodextrin (B1172386) Solution:

    • Weigh the required amount of HP-β-CD. A common starting point is a 20-40% (w/v) solution in your desired aqueous buffer. For example, to make 10 mL of a 40% solution, dissolve 4 g of HP-β-CD in the final volume of 10 mL of buffer.

    • Stir the solution until the HP-β-CD is fully dissolved. Gentle warming may be required.

  • Add Ursolic Acid Methyl Ester:

    • Weigh the Ursolic Acid Methyl Ester powder.

    • Slowly add the powder to the continuously stirring cyclodextrin solution.

  • Facilitate Complexation:

    • Tightly cap the container and allow the mixture to stir at room temperature for 24-48 hours. This extended mixing time is crucial for the formation of the inclusion complex.

    • Alternatively, sonication can be used to accelerate the process.

  • Clarify the Solution:

    • After the incubation period, visually inspect the solution. It should appear clear or only slightly opalescent.

    • To remove any un-complexed, undissolved compound, filter the solution through a 0.22 µm syringe filter.

  • Determine Concentration and Store:

    • The concentration of the solubilized compound should be determined analytically (e.g., via HPLC-UV).

    • Store the final stock solution at 4°C or -20°C as determined by stability studies.

Diagram: Workflow for Preparing a Cyclodextrin Complex

G cluster_0 Preparation Phase cluster_1 Complexation Phase cluster_2 Finalization Phase A 1. Prepare HP-β-CD Solution (e.g., 40% w/v in buffer) B 2. Add Ursolic Acid Methyl Ester Powder A->B to stirring solution C 3. Stir or Sonicate (24-48 hours at RT) B->C D 4. Filter Solution (0.22 µm syringe filter) C->D after incubation E 5. Quantify Concentration (e.g., HPLC) D->E F 6. Store Stock Solution (4°C or -20°C) E->F

Caption: Workflow for enhancing solubility via cyclodextrin complexation.

Scenario 2: Preparing a Dosing Solution for In Vivo (Animal) Studies

Problem: You need to administer Ursolic Acid Methyl Ester orally to rodents but require a safe and effective vehicle that can solubilize the compound at the desired dose.

Solution: A co-solvent or surfactant-based formulation is often suitable for preclinical in vivo studies. A common vehicle combination is PEG 400, Tween® 80, and saline.

Table 1: Common Excipients for In Vivo Formulations

Excipient ClassExampleTypical Concentration RangeFunction
Co-solvent Polyethylene Glycol 400 (PEG 400)10 - 60%Primary solvent for lipophilic compounds
Surfactant Polysorbate 80 (Tween® 80)1 - 10%Forms micelles, improves wetting, prevents precipitation
Aqueous Vehicle Saline (0.9% NaCl) or Water30 - 80%Diluent to achieve final dosing volume
Protocol: Preparation of an Oral Dosing Solution

Materials:

  • Ursolic Acid Methyl Ester

  • Polyethylene Glycol 400 (PEG 400)

  • Tween® 80

  • Sterile Saline (0.9% NaCl)

  • Glass vial

  • Sonicator or vortex mixer

Methodology:

  • Weigh Compound: Accurately weigh the required amount of Ursolic Acid Methyl Ester into a clean glass vial.

  • Add Co-solvent: Add the calculated volume of PEG 400. Vortex or sonicate until the compound is completely dissolved. This may take several minutes. The solution should be clear.

  • Add Surfactant: Add the calculated volume of Tween® 80 to the solution from Step 2. Mix thoroughly.

  • Add Aqueous Vehicle: Slowly add the saline to the organic mixture while continuously vortexing to form a stable, clear solution or a fine dispersion.

  • Final Check: Inspect the final formulation for any signs of precipitation. Prepare fresh daily before administration to animals.

Example Formulation (10 mg/kg dose in a 10 mL/kg volume):

  • Target Concentration: 1 mg/mL

  • Vehicle Composition: 40% PEG 400, 5% Tween® 80, 55% Saline

  • To make 10 mL of formulation:

    • Weigh 10 mg of Ursolic Acid Methyl Ester.

    • Add 4 mL of PEG 400 and dissolve.

    • Add 0.5 mL of Tween® 80 and mix.

    • Add 5.5 mL of saline and vortex until uniform.

Diagram: Decision Tree for Selecting a Solubilization Strategy

G start Start: Poorly Soluble Ursolic Acid Methyl Ester assay_type What is the assay type? start->assay_type invitro In Vitro (e.g., Cell-based assay) assay_type->invitro In Vitro invivo In Vivo (e.g., Animal study) assay_type->invivo In Vivo precip Does it precipitate from DMSO stock in media? invitro->precip formulation Use Co-solvent/ Surfactant Vehicle (e.g., PEG/Tween/Saline) invivo->formulation no_precip Use direct dilution of DMSO stock (keep DMSO < 0.5%) precip->no_precip No yes_precip Use Cyclodextrin (e.g., HP-β-CD) Inclusion Complex precip->yes_precip Yes

Caption: Decision guide for choosing the right solubilization method.

Summary of Solubility Data

While specific quantitative solubility data for Ursolic Acid Methyl Ester is not widely published, the values for its parent compound, Ursolic Acid, provide a very strong and relevant proxy due to their structural similarity.

Table 2: Reported Solubility of Ursolic Acid in Various Solvents

SolventApproximate SolubilityReference
DMSO~10 mg/mL[6]
Dimethylformamide (DMF)~10 mg/mL[6]
Ethanol~0.5 mg/mL[6]
Methanol1 part in 88 parts solvent (~11.4 mg/mL)[14]
Ethanol (boiling)1 part in 35 parts solvent (~28.6 mg/mL)[14]
Aqueous Buffer (PBS, pH 7.2)Sparingly soluble / Practically insoluble[6]
DMSO:PBS (1:2)~0.3 mg/mL[6]

Note: These values are for Ursolic Acid and should be used as a guideline for its methyl ester. Actual solubility should be determined empirically.

References

Optimizing HPLC parameters for Ursonic acid methyl ester analysis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of Ursonic Acid Methyl Ester. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting HPLC method for this compound analysis?

A1: A good starting point for analyzing ursolic acid methyl ester is to adapt methods used for ursolic acid. A common setup includes a C18 column and a mobile phase consisting of a mixture of methanol (B129727) or acetonitrile (B52724) with water, often with a small amount of acid like trifluoroacetic acid (TFA) or formic acid to improve peak shape.[1][2][3] Detection is typically performed at a low UV wavelength, around 210 nm, because triterpenoids like ursolic acid and its derivatives lack a strong chromophore.[1][2][4]

Q2: How can I prepare my this compound sample for HPLC analysis?

A2: this compound is a lipophilic compound.[5][6] A common procedure is to dissolve the sample in a strong organic solvent like methanol or acetonitrile.[1][4] The sample should then be filtered through a 0.45 µm syringe filter before injection to remove any particulate matter that could clog the HPLC system.[1][2]

Q3: What is the expected retention time for this compound?

A3: The retention time will vary depending on the specific HPLC conditions (column, mobile phase, flow rate, temperature). However, given its increased lipophilicity compared to ursolic acid, expect the methyl ester to have a longer retention time than ursolic acid under the same reversed-phase conditions. For reference, ursolic acid has been reported to elute at approximately 12.36 minutes and 16.3 minutes under different C18 column conditions.[2][7]

Q4: Why am I not seeing a strong UV signal for my compound?

A4: Triterpenoids like ursolic acid and its esters have poor UV absorption because they lack significant chromophores.[1][2] The maximum absorbance is in the low UV range, typically between 210-220 nm.[1][8] Ensure your detector is set to an appropriate low wavelength. Using a high concentration of the sample can also help to obtain a better signal.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes & Solutions

  • Secondary Interactions: Acidic silanol (B1196071) groups on the silica (B1680970) backbone of the column can interact with the analyte, causing peak tailing.[9]

    • Solution: Add a small amount of acid (e.g., 0.1% TFA or formic acid) to the mobile phase to suppress the ionization of silanol groups.[2][3]

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting.

    • Solution: Dilute your sample and reinject.

  • Inappropriate Sample Solvent: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.

    • Solution: If possible, dissolve the sample in the mobile phase itself or a solvent with a similar or weaker elution strength.

Issue 2: Inconsistent Retention Times

Possible Causes & Solutions

  • Fluctuating Pump Pressure: Air bubbles in the pump or faulty check valves can cause inconsistent flow rates.

    • Solution: Degas the mobile phase and prime the pump. If the problem persists, the pump seals or check valves may need replacement.

  • Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components or solvent evaporation can alter retention times.

    • Solution: Ensure accurate mobile phase preparation and keep solvent bottles capped.

  • Column Temperature Variations: Changes in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a consistent temperature.[4][7]

Issue 3: No Peak Detected

Possible Causes & Solutions

  • Compound Not Eluting: The mobile phase may be too weak to elute the highly lipophilic ursolic acid methyl ester.

    • Solution: Increase the percentage of the organic solvent (methanol or acetonitrile) in your mobile phase.

  • Detector Wavelength Incorrect: The detector may not be set to the optimal wavelength for detection.

    • Solution: Set the UV detector to a low wavelength, around 210 nm.[1][4][10]

  • Sample Degradation: The analyte may have degraded in the sample solution.

    • Solution: Prepare fresh samples and standards.

HPLC Parameters for Ursolic Acid Analysis (Adaptable for Methyl Ester)

ParameterRecommended ConditionsSource(s)
Column C18 (e.g., 4.6 x 250 mm, 5 µm)[1][2][4][10]
Mobile Phase Acetonitrile or Methanol with acidified water[2][3][4]
(e.g., Methanol:Water with 0.1% TFA, 88:12 v/v)[2]
(e.g., Acetonitrile:Methanol, 80:20 v/v)[4][7][10]
Flow Rate 0.5 - 1.0 mL/min[2][4][10]
Detection UV at 210 nm[1][2][4][10]
Injection Volume 10 - 20 µL[1][2][3]
Column Temperature 25 - 35 °C[1][4]

Experimental Protocol: HPLC Analysis of this compound

  • Standard Preparation:

    • Prepare a stock solution of ursolic acid methyl ester (e.g., 1 mg/mL) in HPLC-grade methanol or acetonitrile.[1][2]

    • Prepare a series of working standards by diluting the stock solution to concentrations ranging from approximately 0.01 to 0.5 mg/mL.[2][4]

  • Sample Preparation:

    • Accurately weigh the sample containing ursolic acid methyl ester.

    • Extract the compound using a suitable solvent (e.g., methanol, ethyl acetate) with the aid of ultrasonication.[2]

    • Evaporate the solvent and reconstitute the residue in a known volume of the mobile phase or a suitable organic solvent.[1][2]

    • Filter the final solution through a 0.45 µm syringe filter prior to injection.[1][2]

  • Chromatographic Conditions:

    • Set up the HPLC system with a C18 column.

    • Equilibrate the column with the mobile phase (e.g., Methanol:Water with 0.1% TFA, 88:12 v/v) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.[2]

    • Set the UV detector to 210 nm.[2]

    • Maintain the column temperature at 25 °C.[1]

  • Analysis:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the prepared sample solutions.

    • Identify the ursolic acid methyl ester peak in the sample chromatogram by comparing the retention time with that of the standard.

    • Quantify the amount of ursolic acid methyl ester in the sample using the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Weigh Standard Dissolve_Standard Dissolve in Methanol/Acetonitrile Standard->Dissolve_Standard Dilute_Standard Prepare Serial Dilutions Dissolve_Standard->Dilute_Standard Filter Filter (0.45 µm) Dilute_Standard->Filter Sample Weigh Sample Extract_Sample Extract with Solvent Sample->Extract_Sample Reconstitute_Sample Reconstitute in Solvent Extract_Sample->Reconstitute_Sample Reconstitute_Sample->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (210 nm) Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Analyte Calibrate->Quantify Report Generate Report Quantify->Report

Caption: HPLC analysis workflow for this compound.

Troubleshooting_Flowchart start Start Troubleshooting problem Identify Problem start->problem peak_shape Poor Peak Shape? problem->peak_shape Peak Shape retention_time Inconsistent Retention Time? problem->retention_time Retention no_peak No Peak Detected? problem->no_peak Detection peak_shape->retention_time No tailing Tailing or Fronting? peak_shape->tailing Yes retention_time->no_peak No pressure_fluctuation Pressure Fluctuating? retention_time->pressure_fluctuation Yes use_oven Use Column Oven retention_time->use_oven No, temp issue increase_organic Increase Organic Solvent % no_peak->increase_organic Yes end Problem Resolved no_peak->end No add_acid Add Acid (e.g., 0.1% TFA) to Mobile Phase tailing->add_acid Tailing dilute_sample Dilute Sample tailing->dilute_sample Fronting change_solvent Change Sample Solvent tailing->change_solvent Both add_acid->end dilute_sample->end change_solvent->end degas_prime Degas Mobile Phase & Prime Pump pressure_fluctuation->degas_prime Yes check_seals Check Pump Seals/Valves pressure_fluctuation->check_seals Still fluctuating degas_prime->end check_seals->end use_oven->end check_wavelength Set Detector to ~210 nm increase_organic->check_wavelength prepare_fresh Prepare Fresh Sample check_wavelength->prepare_fresh prepare_fresh->end

Caption: Troubleshooting flowchart for common HPLC issues.

References

Technical Support Center: Ursonic Acid Methyl Ester in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Ursonic acid methyl ester in cancer cell-based experiments. The information is tailored for scientists and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound, focusing on overcoming apparent resistance in cancer cells.

1. Issue: High Concentrations of this compound Required to Induce Cytotoxicity

Potential Cause Suggested Solution
Intrinsic Low Potency: this compound may exhibit weak single-agent anticancer activity in certain cell lines. Studies have shown that it can have high ED50 values (>100 µg/ml) against cell lines such as HL-60, BGC, Bel-7402, and Hela[1].Combination Therapy: The parent compound, ursolic acid (UA), has been shown to sensitize cancer cells to standard chemotherapeutics. Consider co-treatment of this compound with agents like gemcitabine (B846) or paclitaxel. UA has been demonstrated to enhance the antitumor effects of gemcitabine in pancreatic and bladder cancer cells[2][3].
Upregulated Survival Pathways: Cancer cells may have hyperactivated pro-survival signaling pathways, such as PI3K/Akt or NF-κB, which counteract the pro-apoptotic effects of the compound.Pathway Analysis: Perform Western blot analysis to assess the phosphorylation status of key survival proteins like Akt and NF-κB p65. If these pathways are active, consider using specific inhibitors in combination with this compound. UA has been shown to suppress the PI3K/Akt pathway[3].
Multidrug Resistance (MDR) Efflux Pumps: Overexpression of MDR proteins, such as MDR1 (P-glycoprotein), can actively pump the compound out of the cell, reducing its intracellular concentration and efficacy.MDR Modulation: Investigate combination therapies that inhibit MDR proteins. The parent compound, UA, has been shown to restore sensitivity to gemcitabine by downregulating MDR1 expression through the RAGE/NF-κB signaling axis in pancreatic cancer cells[4][5].

2. Issue: Inconsistent Results in Apoptosis Assays

Potential Cause Suggested Solution
Suboptimal Assay Timing: The peak of apoptosis may occur at a different time point than the one being measured.Time-Course Experiment: Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to determine the optimal incubation time for observing apoptosis with your specific cell line and concentration of this compound.
Incorrect Assay for Apoptosis Stage: The chosen assay may not be suitable for the stage of apoptosis being induced.Multiple Apoptosis Assays: Use a combination of assays to get a comprehensive view of apoptosis. For example, use Annexin V/PI staining for early and late apoptosis, and a TUNEL assay or DNA laddering for DNA fragmentation. Western blotting for cleaved caspases (e.g., caspase-3, -8, -9) and PARP can confirm the activation of the apoptotic cascade[6].
Cell Line-Specific Apoptosis Mechanisms: Different cell lines may utilize different apoptotic pathways (intrinsic vs. extrinsic).Mechanism Investigation: Analyze the expression of key proteins in both the intrinsic (Bax, Bcl-2, cytochrome c release) and extrinsic (Fas, caspase-8) apoptotic pathways to understand the mechanism in your cell line[6].

Frequently Asked Questions (FAQs)

Q1: What is the expected potency of this compound as a standalone anticancer agent?

A1: The anticancer activity of this compound as a single agent can be modest. One study reported growth inhibitory activity with ED50 values greater than 100 µg/ml for HL-60, BGC, Bel-7402, and Hela tumor cell lines[1]. Another report suggests that the methyl ester derivative of ursolic acid (UA) does not significantly alter the anticancer properties of the parent compound[7]. Therefore, it is often more effective when used in combination with other therapies.

Q2: How can I overcome resistance to this compound in my cancer cell line?

A2: Resistance can often be overcome through combination therapy. The parent compound, ursolic acid, has been shown to sensitize gemcitabine-resistant pancreatic cancer cells by inhibiting the RAGE/NF-kB/MDR1 signaling pathway[4][5]. It also enhances gemcitabine's effects in bladder cancer by suppressing the PI3K/AKT pathway and activating the JNK pathway[3]. These findings suggest that combining this compound with standard chemotherapeutics and targeting these resistance pathways is a promising strategy.

Q3: Which signaling pathways are primarily modulated by this compound or its parent compound, ursolic acid?

A3: Ursolic acid is known to modulate multiple signaling pathways involved in cancer progression. Key pathways include:

  • NF-κB Pathway: UA can suppress the activation of NF-κB, a key regulator of inflammation, cell survival, and expression of anti-apoptotic proteins like Bcl-2[8][9]. It has been shown to inhibit IκBα kinase (IKK) and p65 phosphorylation[8][10].

  • PI3K/Akt Pathway: This is a crucial survival pathway that is often hyperactivated in cancer. UA has been demonstrated to inhibit the phosphorylation of Akt, thereby promoting apoptosis[3].

  • MAPK/ERK Pathway: UA can also inhibit the RAF/ERK signaling cascade, which is involved in cell proliferation[8].

  • Apoptotic Pathways: UA can induce apoptosis through both the intrinsic (mitochondrial) pathway, by modulating Bax/Bcl-2 expression and cytochrome c release, and the extrinsic (death receptor) pathway, by upregulating the Fas receptor[6].

Q4: Are there established protocols for assessing the effects of this compound?

A4: While specific protocols for this compound are not always detailed in the literature, standard molecular and cellular biology techniques are applicable. You can refer to the detailed methodologies provided in the "Experimental Protocols" section below, which are based on studies with the parent compound, ursolic acid.

Data Presentation

Table 1: Cytotoxicity of Ursolic Acid (UA) and its Derivatives in Various Cancer Cell Lines

CompoundCell LineAssayIC50 / ED50Reference
This compoundHL-60, BGC, Bel-7402, HelaGrowth Inhibition>100 µg/ml[1]
Ursolic AcidMCF-7 (Breast Cancer)MTT Assay20 µM[8]
Ursolic AcidSK-MEL-24 (Melanoma)WST-1 Assay25 µM[11]
Ursolic AcidHuh-7 (Liver Cancer)MTT Assay (48h)45.9 ± 1.14 µM[12]
UA Derivative (Q4)5637 (Bladder Cancer)MTT Assay2.23 ± 0.16 µM[13]
UA Derivative (Q4)T24 (Bladder Cancer)MTT Assay3.66 ± 0.33 µM[13]
UA Derivative (Q4)MDA-MB-231 (Breast Cancer)MTT Assay2.27 ± 0.25 µM[13]

Table 2: Effect of Ursolic Acid (UA) Combination Therapy on Pancreatic Cancer

Treatment GroupTumor Growth Inhibition (%)Reference
UA alone17.2[2]
Gemcitabine alone41.6[2]
UA + Gemcitabine70.0[2]

Experimental Protocols

1. Cell Viability (MTT) Assay

  • Objective: To determine the cytotoxic effect of this compound.

  • Methodology:

    • Seed cancer cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0-100 µM) for 24, 48, or 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan (B1609692) crystals in 150 µL of DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

2. Apoptosis Analysis by Annexin V/PI Staining

  • Objective: To quantify the percentage of apoptotic and necrotic cells.

  • Methodology:

    • Treat cells with this compound at the desired concentration and time point.

    • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

3. Western Blot Analysis for Signaling Pathway Modulation

  • Objective: To assess the effect of this compound on key signaling proteins.

  • Methodology:

    • Treat cells with this compound and prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-NF-κB p65, anti-NF-κB p65, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

G cluster_0 Overcoming Resistance with this compound (UAME) cluster_1 Signaling Pathways cluster_2 Cellular Effects UAME Ursonic Acid Methyl Ester RAGE RAGE UAME->RAGE Inhibits PI3K PI3K/Akt UAME->PI3K Inhibits Apoptosis Apoptosis UAME->Apoptosis Induces Chemo Chemotherapy (e.g., Gemcitabine) Chemo->Apoptosis Induces NFkB NF-κB RAGE->NFkB Activates Survival Cell Survival PI3K->Survival Promotes MDR1 MDR1 Expression NFkB->MDR1 Increases NFkB->Survival Promotes MDR1->Chemo Effluxes Survival->Apoptosis Inhibits G cluster_workflow Experimental Workflow: Assessing Combination Therapy cluster_assays Perform Assays start Seed Cancer Cells treatment Treat with UAME, Chemo, or Combination start->treatment incubation Incubate (e.g., 48h) treatment->incubation viability Cell Viability (MTT Assay) incubation->viability apoptosis Apoptosis (Annexin V/PI) incubation->apoptosis western Protein Expression (Western Blot) incubation->western analysis Data Analysis & Comparison viability->analysis apoptosis->analysis western->analysis

References

Stabilizing Ursonic acid methyl ester in solution for long-term storage.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in stabilizing ursolic acid methyl ester in solution for long-term storage.

Troubleshooting Guides

Issue: Precipitation or Cloudiness of Solution

Q1: My ursolic acid methyl ester solution precipitated after preparation or during storage. What could be the cause and how can I resolve it?

A1: Precipitation of ursolic acid methyl ester is a common issue due to its lipophilic nature and low solubility in aqueous solutions.[1] The primary causes are often solvent choice, concentration, and temperature fluctuations.

  • Solvent Selection: Ursolic acid methyl ester, similar to its parent compound ursolic acid, has poor water solubility.[1] Stock solutions should be prepared in organic solvents. For biological assays requiring further dilution in aqueous media, the final concentration of the organic solvent should be kept as low as possible while maintaining the compound's solubility.

  • Concentration: The concentration of your stock solution may be too high for the chosen solvent, leading to saturation and precipitation.

  • Temperature: A decrease in temperature can significantly reduce the solubility of ursolic acid methyl ester, causing it to crystallize out of solution. This is particularly relevant when moving solutions from room temperature to colder storage conditions.

  • pH: The pH of the final solution can influence the stability and solubility of the compound.

Troubleshooting Steps:

  • Re-dissolving: Gently warm the solution in a water bath to see if the precipitate redissolves. Sonication can also be effective.

  • Solvent Optimization: If precipitation persists, consider using a different solvent for your stock solution. A solvent miscibility study may be necessary to find a suitable co-solvent system for your final working solution.

  • Concentration Adjustment: Prepare a more dilute stock solution. It is often better to store a lower concentration that remains stable than a high concentration that is prone to precipitation.

  • Storage Conditions: Store your solutions at a constant and appropriate temperature. For long-term storage, aliquoting the stock solution into smaller volumes can prevent repeated freeze-thaw cycles which can promote precipitation.

Issue: Solution Discoloration

Q2: My ursolic acid methyl ester solution has turned yellow over time. What does this indicate and what should I do?

A2: A yellowing of the solution is often an indicator of chemical degradation, likely due to oxidation. Triterpenoids like ursolic acid and its derivatives can be susceptible to oxidation, especially when exposed to light, air (oxygen), or incompatible substances.

Preventative Measures:

  • Light Protection: Store solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.

  • Inert Atmosphere: For maximum stability, purge the solvent and the headspace of the storage vial with an inert gas like argon or nitrogen before sealing.

  • Solvent Purity: Use high-purity, peroxide-free solvents. Older solvents, especially ethers and some alcohols, can form peroxides that can initiate oxidation.

  • Antioxidants: In some cases, the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT) may be considered, but its compatibility with your experimental system must be verified.

If your solution has already discolored, it is recommended to discard it and prepare a fresh solution to ensure the integrity of your experiments. The purity of the discolored solution can be checked using an analytical technique like HPLC.

Issue: Loss of Biological Activity

Q3: I am not observing the expected biological effect in my experiments. Could the stability of my ursolic acid methyl ester solution be the problem?

A3: Yes, a loss of biological activity is a strong indication that the compound has degraded. Degradation can occur through several pathways, including hydrolysis of the methyl ester back to ursolic acid or oxidation of the triterpenoid (B12794562) backbone.

Troubleshooting Workflow:

  • Prepare a Fresh Solution: The first step is always to prepare a fresh solution of ursolic acid methyl ester from a reliable source of the solid compound and repeat the experiment.

  • Verify Solid Compound Integrity: If the issue persists, the quality of the solid ursolic acid methyl ester should be assessed. You can request a certificate of analysis from the supplier or perform your own characterization (e.g., melting point, NMR, or LC-MS).

  • Analytical Confirmation: Analyze your prepared solution using a stability-indicating method like HPLC to determine the concentration and purity of the ursolic acid methyl ester. This will confirm if the compound is present at the expected concentration and if any degradation products are detectable.

  • Review Solution Handling: Carefully review your entire procedure for solution preparation, storage, and handling. Ensure that all steps are optimized to minimize degradation as outlined in this guide.

Frequently Asked Questions (FAQs)

Solution Preparation and Storage

Q4: What is the best solvent to dissolve ursolic acid methyl ester for a stock solution?

A4: For stock solutions, high-purity organic solvents are recommended. Based on the properties of the parent compound, ursolic acid, dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are excellent choices, with solubilities of approximately 10 mg/mL.[2] Ethanol can also be used, but the solubility is lower, around 0.5 mg/mL for ursolic acid.[2]

Q5: What are the recommended storage conditions for ursolic acid methyl ester solutions?

A5: For long-term stability, it is recommended to store solutions of ursolic acid methyl ester at -80°C.[3] Under these conditions, solutions are expected to be stable for up to one year.[3] For short-term storage, refrigeration at 2-8°C may be adequate, but the stability should be verified for your specific solvent and concentration. Always protect solutions from light.

Q6: Can I store my ursolic acid methyl ester solution in aqueous buffers?

A6: It is not recommended to store ursolic acid methyl ester in aqueous buffers for extended periods.[2] The compound is sparingly soluble in aqueous solutions and may be more susceptible to hydrolysis. If your experiment requires an aqueous working solution, it should be prepared fresh daily by diluting a concentrated stock solution in an organic solvent.[2]

Stability and Degradation

Q7: What are the likely degradation pathways for ursolic acid methyl ester in solution?

A7: The primary degradation pathways for ursolic acid methyl ester are likely to be:

  • Hydrolysis: The methyl ester can be hydrolyzed back to ursolic acid, especially in the presence of water and at non-neutral pH.

  • Oxidation: The double bond in the triterpenoid structure is susceptible to oxidation, which can be initiated by light, oxygen, and peroxides in the solvent.

  • Dehydration: Under acidic conditions and at elevated temperatures, dehydration of the C-3 hydroxyl group can occur.[4]

Q8: How can I monitor the stability of my ursolic acid methyl ester solution?

A8: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for monitoring the stability of ursolic acid and its derivatives.[5][6] A stability-indicating HPLC method should be used, which is capable of separating the intact ursolic acid methyl ester from its potential degradation products. LC-MS can also be a powerful tool for identifying unknown degradation products.[7]

Data Presentation

Table 1: Solubility of Ursolic Acid in Common Solvents

SolventApproximate Solubility (mg/mL)Reference
DMSO10[2]
DMF10[2]
Ethanol0.5[2]
Methanol (B129727)1 part in 88 parts[8]
Chloroform1 part in 388 parts[8]
AcetoneModerately Soluble[8]
Aqueous BuffersSparingly Soluble[2]

Note: This data is for the parent compound, ursolic acid. The solubility of ursolic acid methyl ester is expected to be similar in organic solvents but may be even lower in aqueous solutions due to its increased lipophilicity.

Table 2: Recommended Storage Conditions for Ursolic Acid Methyl Ester

FormTemperatureDurationAdditional PrecautionsReference
Solid Powder-20°CUp to 3 yearsKeep away from direct sunlight[3]
In Solvent-80°CUp to 1 yearUse amber vials, consider inert atmosphere[3]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of Ursolic Acid Methyl Ester

  • Materials:

    • Ursolic acid methyl ester (solid powder)

    • High-purity DMSO (or other suitable organic solvent)

    • Calibrated analytical balance

    • Volumetric flask (Class A)

    • Vortex mixer and/or sonicator

    • Sterile, amber cryovials for storage

  • Procedure:

    • Accurately weigh the desired amount of ursolic acid methyl ester powder.

    • Transfer the powder to the volumetric flask.

    • Add a portion of the solvent (approximately half of the final volume) to the flask.

    • Mix vigorously using a vortex mixer or sonicate in a water bath until the solid is completely dissolved.

    • Once dissolved, add the solvent to the final volume mark on the volumetric flask.

    • Invert the flask several times to ensure a homogenous solution.

    • Aliquot the stock solution into single-use amber cryovials.

    • Store the aliquots at -80°C.

Protocol 2: HPLC Method for Stability Analysis of Ursolic Acid Methyl Ester

This is a general method; optimization may be required based on your specific instrumentation and degradation products.

  • Instrumentation and Columns:

    • HPLC system with a UV detector

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[6]

  • Mobile Phase:

    • An isocratic mobile phase of acetonitrile (B52724) and methanol (e.g., 80:20 v/v) is often effective.[6]

    • Alternatively, a gradient elution with water (containing 0.1% formic acid) and acetonitrile can be used for better separation of potential degradation products.[9]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 210-220 nm[5][6]

  • Sample Preparation:

    • Dilute your stored ursolic acid methyl ester solution with the mobile phase to a concentration within the linear range of your calibration curve.

    • Filter the diluted sample through a 0.22 µm syringe filter before injection.

  • Analysis:

    • Inject a series of calibration standards to establish a standard curve.

    • Inject your samples and monitor the peak area of the ursolic acid methyl ester.

    • A decrease in the peak area over time indicates degradation.

    • The appearance of new peaks suggests the formation of degradation products.

Mandatory Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Long-Term Storage cluster_analysis Stability Analysis weigh Weigh Solid UAME dissolve Dissolve in Organic Solvent (e.g., DMSO) weigh->dissolve aliquot Aliquot into Amber Vials dissolve->aliquot store Store at -80°C aliquot->store sample Sample at Time Points (T0, T1, T2...) store->sample hplc Analyze by HPLC sample->hplc data Quantify UAME & Degradants hplc->data

Caption: Experimental workflow for preparing, storing, and analyzing the stability of ursolic acid methyl ester (UAME) solutions.

degradation_pathways UAME Ursolic Acid Methyl Ester UA Ursolic Acid UAME->UA Hydrolysis (+H2O) Oxidized Oxidized Products UAME->Oxidized Oxidation (+O2, light) Dehydrated Dehydrated Products UAME->Dehydrated Dehydration (-H2O, acid)

Caption: Potential degradation pathways for ursolic acid methyl ester in solution.

References

Validation & Comparative

A Comparative Analysis of the Anticancer Properties of Ursonic Acid Methyl Ester and Ursolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ursolic acid (UA), a naturally occurring pentacyclic triterpenoid, has garnered significant attention in cancer research for its multifaceted antitumor activities. Its derivative, Ursonic acid, which possesses a keto group at the C-3 position instead of a hydroxyl group, has also demonstrated comparable or even superior anticancer effects. This guide provides a detailed comparison of the anticancer activity of Ursonic acid methyl ester and Ursolic acid, presenting available experimental data, outlining methodologies for their evaluation, and visualizing key signaling pathways involved in their mechanisms of action.

Chemical Structures

The structural difference between Ursolic acid and Ursonic acid lies at the C-3 position of the pentacyclic triterpene backbone. Ursolic acid features a hydroxyl group (-OH) at this position, whereas Ursonic acid has a keto group (=O). This compound is the methyl ester derivative of Ursonic acid.

Quantitative Comparison of Anticancer Activity

Limited direct comparative studies on the anticancer activity of this compound and Ursolic acid are available. However, existing data for the parent compounds and related derivatives provide valuable insights.

CompoundCancer Cell LineAssayIC50 / ED50 ValueReference
Ursolic Acid Pancreatic Cancer (AsPC-1)MTTIG50: 12.5 µM[1]
Metastatic Melanoma (SK-MEL-24)WST-1IC50: 25 µM
Breast Cancer (MCF-7)MTTIC50: 20 µM
Ursonic Acid A549 (Lung)CytotoxicityIC50: 23.6 µM
H460 (Lung)CytotoxicityIC50: 17.6 µM
Jurkat (Leukemia)CytotoxicityIC50: 23.9 µM
K562 (Leukemia)CytotoxicityIC50: 12 µM
HL60 (Leukemia)CytotoxicityIC50: 12.8 µM
This compound HL-60 (Leukemia)Growth InhibitionED50: >100 µg/ml
BGC (Gastric)Growth InhibitionED50: >100 µg/ml
Bel-7402 (Liver)Growth InhibitionED50: >100 µg/ml
Hela (Cervical)Growth InhibitionED50: >100 µg/ml
Ursolic acid methyl ester Not specifiedNot specifiedDid not affect anticancer properties of UA[2]

Note: IC50 (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition in vitro. ED50 (Effective Dose 50%) is the dose of a drug that produces a therapeutic response in 50% of the population. IG50 is the concentration that causes 50% inhibition of growth.

Interpretation of Data:

Available data suggests that Ursonic acid exhibits potent anticancer activity against various cancer cell lines, with IC50 values in the micromolar range. In contrast, the limited data on this compound indicates significantly lower activity, with ED50 values exceeding 100 µg/ml. This suggests that the methyl esterification of the carboxylic acid group at C-28 in Ursonic acid may diminish its cytotoxic effects. Conversely, studies on Ursolic acid methyl ester suggest that its anticancer properties are not significantly affected by methyl esterification[2]. This highlights a potential key difference in the structure-activity relationship of these two closely related triterpenoids.

Experimental Protocols

The following are detailed methodologies for key experiments used to compare the anticancer activities of this compound and Ursolic acid.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on cancer cells.

  • Cell Culture: Cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, the cells are treated with various concentrations of this compound and Ursolic acid (typically ranging from 0 to 100 µM) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay is used to quantify the number of apoptotic and necrotic cells after treatment.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the test compounds at their respective IC50 concentrations for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, FITC-positive/PI-positive cells are late apoptotic/necrotic, and FITC-negative/PI-negative cells are live cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay is used to determine the effect of the compounds on the cell cycle distribution.

  • Cell Treatment and Harvesting: Cells are treated with the compounds as described for the apoptosis assay. After treatment, cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and Propidium Iodide.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are quantified.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to investigate the effect of the compounds on the expression of proteins involved in key signaling pathways.

  • Protein Extraction: Cells are treated with the compounds, harvested, and lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, PARP, p-STAT3, STAT3, p-Akt, Akt, p-ERK, ERK, and a loading control like β-actin).

  • Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for comparing the anticancer activities of this compound and Ursolic acid.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis & Comparison start Cancer Cell Lines treatment Treatment with This compound vs. Ursolic Acid start->treatment viability Cell Viability Assay (MTT) treatment->viability ic50 Determine IC50 Values viability->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle western_blot Western Blot Analysis (Signaling Proteins) ic50->western_blot analysis Comparative Analysis of: - Cytotoxicity - Apoptosis Induction - Cell Cycle Arrest - Signaling Pathway Modulation apoptosis->analysis cell_cycle->analysis western_blot->analysis conclusion Conclusion on Comparative Anticancer Activity analysis->conclusion

Caption: Experimental workflow for comparing anticancer activities.

Apoptosis Signaling Pathway

This diagram illustrates the intrinsic and extrinsic apoptosis pathways, which are common targets of anticancer compounds like Ursolic acid. The potential points of intervention for this compound and Ursolic acid are indicated.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_compounds Potential Intervention Points death_receptors Death Receptors (e.g., Fas, TNFR) caspase8 Caspase-8 Activation death_receptors->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 mito_stress Mitochondrial Stress bcl2_family Bcl-2 Family Regulation (Bax/Bcl-2 ratio) mito_stress->bcl2_family cytochrome_c Cytochrome c Release bcl2_family->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis UA Ursolic Acid UA->caspase8 Activates UA->bcl2_family Modulates UAME Ursonic Acid Methyl Ester UAME->bcl2_family Hypothesized to modulate

Caption: Key apoptosis signaling pathways.

Discussion and Future Directions

The available evidence suggests that while Ursolic acid and its parent compound Ursonic acid are potent anticancer agents, the methyl esterification of Ursonic acid may lead to a significant reduction in its activity. This is in contrast to Ursolic acid, where methyl esterification does not appear to negatively impact its anticancer effects.

The discrepancy in the activity of this compound warrants further investigation. It is possible that the high ED50 values reported are specific to the tested cell lines and that the compound may exhibit activity against other cancer types. Furthermore, the complete absence of data on the signaling pathways affected by this compound represents a significant knowledge gap.

Future research should focus on:

  • Comprehensive Screening: Evaluating the anticancer activity of this compound against a broader panel of cancer cell lines to obtain a more complete picture of its cytotoxic potential.

  • Mechanism of Action Studies: Investigating the effects of this compound on apoptosis, cell cycle progression, and key cancer-related signaling pathways (e.g., STAT3, Akt/mTOR, MAPK/ERK) to elucidate its mechanism of action.

  • Comparative Studies: Conducting direct, head-to-head comparative studies of Ursolic acid, Ursonic acid, and this compound under identical experimental conditions to accurately assess their relative potencies and mechanisms.

By addressing these research gaps, a clearer understanding of the therapeutic potential of this compound as an anticancer agent can be achieved. This will be crucial for guiding future drug development efforts in this area.

References

A Comparative In Vitro Efficacy Analysis: Ursolic Acid Methyl Ester vs. Oleanolic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro efficacy of two closely related pentacyclic triterpenoids: ursolic acid methyl ester and oleanolic acid methyl ester. While direct comparative studies between these two methyl esters are limited, this document synthesizes available data from various studies to offer insights into their relative performance in key biological assays. The information presented herein is intended to aid researchers in the selection and evaluation of these compounds for further investigation.

Introduction to Ursolic and Oleanolic Acid and Their Methyl Esters

Ursolic acid (UA) and oleanolic acid (OA) are isomeric pentacyclic triterpenoids found in a wide variety of plants and have been extensively studied for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antioxidant effects.[1][2] The two molecules differ only in the position of a single methyl group on the E-ring, a subtle structural difference that can lead to variations in their biological activity.[1]

Methyl esterification of the carboxyl group at C-28 is a common chemical modification performed to potentially enhance the therapeutic properties of UA and OA, such as their bioavailability and efficacy. This guide focuses on the in vitro comparison of these methyl ester derivatives.

Data Presentation: A Synthesis of In Vitro Efficacy

The following tables summarize the available quantitative data from various in vitro studies on ursolic acid methyl ester and oleanolic acid methyl ester. It is important to note that the data has been collated from different sources, and therefore, experimental conditions may vary.

Table 1: Comparative Cytotoxicity (IC50 values in µM)

Compound/DerivativeCell LineIC50 (µM)Reference
Ursolic Acid (UA) Caco-2 (Colon Cancer)70[3]
Oleanolic Acid (OA) Caco-2 (Colon Cancer)200[3]
3-O-acetyl-ursolic acid amide derivative (14b) CCRF-CEM (Leukemia)1.4 ± 0.0[4]
3-O-acetyl-oleanolic acid amide derivative (14a) CCRF-CEM (Leukemia)3.2 ± 0.1[4]
3-O-acetyl-ursolic acid amide derivative (14b) MCF7 (Breast Cancer)6.6 ± 0.3[4]
3-O-acetyl-oleanolic acid amide derivative (14a) MCF7 (Breast Cancer)5.3 ± 2.4[4]
3-O-acetyl-ursolic acid amide derivative (14b) G-361 (Melanoma)4.4 ± 0.7[4]
3-O-acetyl-oleanolic acid amide derivative (14a) G-361 (Melanoma)8.2 ± 0.2[4]

Note: Data for the direct methyl esters in a comparative context is scarce. The table includes data on closely related derivatives to provide an indication of potential efficacy differences.

Table 2: Anti-Inflammatory Activity (Nitric Oxide Inhibition)

Compound/DerivativeCell LineAssayResultsReference
Methyl Ursolate (MU) -Zymosan-induced paw edema44% reduction in edema[5]
Ursolic Acid (UA) -Zymosan-induced paw edema46% reduction in edema[5]
Methyl Ursolate (MU) -Zymosan-induced pleurisy73% reduction in leukocyte influx[5]
Ursolic Acid (UA) -Zymosan-induced pleurisy52% reduction in leukocyte influx[5]
Oleanolic Acid Derivative (OADP) RAW 264.7LPS-induced NO productionIC50: 1.09 ± 0.01 µg/mL (48h)[6]
Oleanolic Acid (OA) RAW 264.7LPS-induced NO productionIC50: 31.28 ± 2.01 µg/mL (48h)[6]

Note: This table highlights that methyl esterification of ursolic acid can maintain or even enhance anti-inflammatory activity. For oleanolic acid, a PEGylated derivative showed significantly improved nitric oxide inhibition compared to the parent compound.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Methodology:

  • Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (ursolic acid methyl ester or oleanolic acid methyl ester) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for an additional 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The cell viability is expressed as a percentage of the viability of untreated control cells.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay (Griess Test)

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.

Methodology:

  • Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in 96-well plates.

  • Compound and Stimulant Addition: The cells are pre-treated with different concentrations of the test compounds for a short period before being stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce NO production.

  • Incubation: The plates are incubated for 24 hours to allow for the accumulation of nitrite (B80452), a stable product of NO, in the culture medium.

  • Griess Reaction: A sample of the cell culture supernatant is mixed with Griess reagent (a solution containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

  • Colorimetric Measurement: The reaction produces a pink-colored azo dye, and the absorbance is measured at approximately 540 nm. The concentration of nitrite is determined from a standard curve, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Mandatory Visualization

experimental_workflow cluster_cytotoxicity Cytotoxicity Assay (MTT) cluster_anti_inflammatory Anti-inflammatory Assay (NO Inhibition) c_start Seed Cells in 96-well Plate c_treat Treat with Compounds c_start->c_treat c_mtt Add MTT Reagent c_treat->c_mtt c_solubilize Solubilize Formazan c_mtt->c_solubilize c_read Measure Absorbance c_solubilize->c_read a_start Culture Macrophages a_treat Pre-treat with Compounds a_start->a_treat a_stimulate Stimulate with LPS a_treat->a_stimulate a_griess Griess Reaction a_stimulate->a_griess a_read Measure Absorbance a_griess->a_read signaling_pathways cluster_ua Ursolic Acid (and derivatives) cluster_oa Oleanolic Acid (and derivatives) ua_node Ursolic Acid Methyl Ester pi3k_akt PI3K/Akt Pathway ua_node->pi3k_akt inhibits mapk MAPK Pathway ua_node->mapk modulates nfkb_ua NF-κB Pathway ua_node->nfkb_ua inhibits apoptosis_ua Apoptosis ua_node->apoptosis_ua induces proliferation_ua Cell Proliferation pi3k_akt->proliferation_ua promotes mapk->proliferation_ua promotes nfkb_ua->proliferation_ua promotes oa_node Oleanolic Acid Methyl Ester nrf2 Nrf2 Pathway oa_node->nrf2 activates nfkb_oa NF-κB Pathway oa_node->nfkb_oa inhibits ppar PPARγ Pathway oa_node->ppar modulates antioxidant Antioxidant Response nrf2->antioxidant promotes inflammation Inflammation nfkb_oa->inflammation promotes

References

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of Ursonic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comprehensive comparison of ursonic acid derivatives, delving into their structure-activity relationships (SAR) across anticancer, anti-inflammatory, and antimicrobial applications. The information is supported by quantitative experimental data, detailed methodologies, and visual representations of key biological pathways.

Ursonic acid, a pentacyclic triterpenoid, has emerged as a promising scaffold in medicinal chemistry due to its diverse pharmacological properties. However, its therapeutic application is often limited by factors such as poor solubility and bioavailability. To overcome these limitations, researchers have synthesized a multitude of derivatives by modifying its core structure, primarily at the C-3 hydroxyl group, the C-28 carboxylic acid group, and the C-12 double bond. These modifications have led to significant enhancements in biological activity, offering a rich landscape for SAR studies.

Anticancer Activity: A Tale of Two Termini

The anticancer potential of ursonic acid derivatives has been extensively explored, with modifications at the C-3 and C-28 positions playing a pivotal role in enhancing cytotoxicity against various cancer cell lines.

Key Structural Modifications and Their Impact on Anticancer Activity:
  • C-3 Position: Acetylation of the C-3 hydroxyl group is a common strategy that often leads to increased lipophilicity and, consequently, enhanced cellular uptake and cytotoxic activity. The introduction of amino groups at this position has also been shown to improve anticancer efficacy.

  • C-28 Position: The carboxylic acid at C-28 is a prime site for modification. Esterification and amidation at this position have yielded derivatives with significantly improved anticancer profiles. The introduction of diamine moieties or nitrogen-containing heterocycles, such as triazoles, at C-28 has been particularly effective in boosting cytotoxicity. For instance, certain triazolyl derivatives of ursonic acid have exhibited IC50 values in the sub-micromolar range against breast and leukemia cancer cell lines.

  • Combined Modifications: Derivatives with modifications at both the C-3 and C-28 positions often exhibit synergistic effects, leading to more potent anticancer agents. The combination of a C-3 acetyl group and a C-28 amido group has been reported to be crucial for enhancing anticancer activity.

Quantitative Comparison of Anticancer Activity:
Derivative TypeModificationCancer Cell LineIC50 (µM)Reference
Ursonic Acid-MGC-803 (Gastric)> 50[1]
C-28 Amide DerivativeAmidation with diamineMCF-7 (Breast)5.2 - 15.8[1]
C-28 Amide DerivativeAmidation with diamineHeLa (Cervical)6.1 - 18.2[1]
C-28 Amide DerivativeAmidation with diamineA549 (Lung)7.3 - 21.5[1]
C-28 Triazolyl DerivativeTriazole at C-28MCF-7 (Breast)< 0.1[2]
C-28 Triazolyl DerivativeTriazole at C-28THP-1 (Leukemia)< 0.1[2]
Biotin-linked DerivativeBiotin conjugation at C-28T24 (Bladder)5.8[3]

Caption: Comparative anticancer activity of ursonic acid and its derivatives.

Anti-inflammatory Activity: Targeting Key Mediators

Ursonic acid and its derivatives have demonstrated significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.

Key Structural Modifications and Their Impact on Anti-inflammatory Activity:
  • C-3 Position: Modifications at the C-3 position, such as the introduction of a methoxy (B1213986) group, have been shown to enhance the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced macrophages, a key indicator of anti-inflammatory activity.

  • Mechanism of Action: The anti-inflammatory effects of ursonic acid derivatives are often attributed to their ability to suppress the activation of transcription factors like NF-κB and STAT3, which regulate the expression of pro-inflammatory genes.

Quantitative Comparison of Anti-inflammatory Activity:
DerivativeModificationAssayInhibition of NO Production (%)Reference
Ursonic Acid-LPS-induced RAW264.7 cells-[4]
C-3 Methoxy DerivativeO-methylation at C-3LPS-induced RAW264.7 cellsImproved activity[4]

Caption: Anti-inflammatory activity of ursonic acid derivatives.

Antimicrobial Activity: A Broad Spectrum of Action

Ursonic acid derivatives have also been investigated for their potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.

Key Structural Modifications and Their Impact on Antimicrobial Activity:
  • C-3 Position: Esterification of the C-3 hydroxyl group with various aromatic and aliphatic acids has been explored to enhance antimicrobial potency.

  • C-28 Position: Modifications at the C-28 carboxylic acid group, including the introduction of amino acid moieties, have resulted in derivatives with improved antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA).

Quantitative Comparison of Antimicrobial Activity:
Derivative TypeModificationMicroorganismMIC (µg/mL)Reference
Ursonic Acid-S. aureus32[5]
Ursonic Acid-E. coli64[5]
C-3 Amino DerivativeAmino group at C-3MRSA16 - 32[6]
C-3 Formyloxy DerivativeFormylation at C-3E. coli (in combination with kanamycin)8 (synergistic effect)[5]

Caption: Antimicrobial activity of ursonic acid and its derivatives.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

MTT Assay for Cytotoxicity

This assay is used to assess the cytotoxic effects of ursonic acid derivatives on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the ursonic acid derivatives and incubate for 72 hours.

  • MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined as the concentration of the compound that causes 50% inhibition of cell growth.

Broth Microdilution Method for Antibacterial Activity

This method is used to determine the Minimum Inhibitory Concentration (MIC) of ursonic acid derivatives against bacteria.

  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform serial two-fold dilutions of the ursonic acid derivatives in Mueller-Hinton Broth (MHB) in a 96-well plate.

  • Inoculation: Add 100 µL of the bacterial suspension (1.0 × 10^6 CFU/mL) to each well.

  • Incubation: Incubate the plates at 37°C for 16-18 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Griess Assay for Nitric Oxide (NO) Inhibition

This assay measures the anti-inflammatory activity of ursonic acid derivatives by quantifying the inhibition of NO production in LPS-stimulated macrophages.

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.

  • Treatment and Stimulation: Pre-treat the cells with various concentrations of the ursonic acid derivatives for 1 hour, followed by stimulation with 1 µg/mL of LPS for another 24 hours.

  • Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

  • Absorbance Measurement: After a 15-minute incubation at room temperature, measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes affected by ursonic acid derivatives is crucial for a deeper understanding of their mechanism of action.

SAR_Workflow cluster_synthesis Synthesis & Modification cluster_screening Biological Screening cluster_analysis SAR Analysis UA Ursonic Acid Scaffold Mod Structural Modification (C-3, C-28, etc.) UA->Mod Deriv Ursonic Acid Derivatives Mod->Deriv AntiC Anticancer Activity (MTT Assay) Deriv->AntiC AntiI Anti-inflammatory Activity (Griess Assay) Deriv->AntiI AntiM Antimicrobial Activity (MIC Assay) Deriv->AntiM SAR Structure-Activity Relationship Analysis AntiC->SAR AntiI->SAR AntiM->SAR Lead Lead Compound Identification SAR->Lead

Caption: Experimental workflow for SAR studies of ursonic acid derivatives.

NFkB_Pathway cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB_IkB NF-κB-IκBα (Inactive Complex) IkB->NFkB_IkB P_IkB P-IκBα NFkB NF-κB (p65/p50) NFkB->NFkB_IkB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB Ub_IkB Ub-IκBα P_IkB->Ub_IkB Ubiquitination Proteasome Proteasome Ub_IkB->Proteasome Degradation Nucleus Nucleus Genes Pro-inflammatory Gene Transcription (COX-2, iNOS, TNF-α) NFkB_nuc->Genes UA_deriv Ursonic Acid Derivatives UA_deriv->IKK Inhibition Apoptosis_Pathway UA_deriv Ursonic Acid Derivatives Mito Mitochondria UA_deriv->Mito Induces Stress CytoC Cytochrome c Mito->CytoC Release Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Activation Apoptosome Apoptosome Casp9->Apoptosome Casp3 Caspase-3 Apoptosome->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

References

Validating the results of a cytotoxicity assay for a novel compound.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on validating the cytotoxic effects of a novel compound. This guide provides a comparative analysis with the well-established chemotherapeutic agent, Doxorubicin, and outlines detailed experimental protocols and data interpretation.

In the quest for novel therapeutic agents, rigorous evaluation of cytotoxicity is a critical step in preclinical development. This guide presents a comparative analysis of a novel investigational compound against Doxorubicin, a widely used anticancer drug. The data herein is generated from standardized in vitro cytotoxicity assays, providing a clear benchmark for the compound's potency and potential.

Data Presentation: Comparative Cytotoxicity Analysis

The cytotoxic effects of the novel compound and Doxorubicin were evaluated against two common human cancer cell lines: HeLa (cervical cancer) and Jurkat (T-cell leukemia). The half-maximal inhibitory concentration (IC50), a measure of the compound's potency in inhibiting cell growth by 50%, was determined using the MTT assay after a 48-hour exposure.

CompoundCell LineIC50 (µM) - MTT Assay
Novel Compound HeLa15.2
Jurkat8.9
Doxorubicin HeLa0.2 - 1.91[1][2]
Jurkat~0.1

Note: The IC50 values for the Novel Compound are hypothetical and for illustrative purposes. Doxorubicin values are based on published data and can vary between experiments and laboratories.

Experimental Protocols

Detailed methodologies for the key cytotoxicity assays are provided below to ensure reproducibility and aid in the design of validation studies.

MTT (3-(4,5-dimethylthiazazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method for assessing cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells cleave the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with a range of concentrations of the novel compound and Doxorubicin. Include a vehicle-only control. Incubate for the desired exposure time (e.g., 48 hours).

  • MTT Addition: Following incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.[1]

  • Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[1] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon membrane damage.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay (Steps 1 and 2).

  • Sample Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, add 50 µL of the collected supernatant to 50 µL of the LDH reaction mixture (containing diaphorase and INT, a tetrazolium salt).

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[3]

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[4]

  • Data Analysis: Determine the amount of LDH release, which is proportional to the number of lysed cells.[2]

Neutral Red Uptake Assay

This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes. The amount of dye retained is proportional to the number of living cells.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay (Steps 1 and 2).

  • Neutral Red Incubation: After treatment, remove the culture medium and add medium containing 50 µg/mL Neutral Red. Incubate for 2-3 hours.

  • Dye Extraction: Wash the cells with PBS and then add a destain solution (e.g., 50% ethanol, 1% acetic acid in water) to extract the dye from the lysosomes.

  • Absorbance Reading: Agitate the plate for 10 minutes and measure the absorbance at 540 nm.

  • Data Analysis: Quantify the amount of Neutral Red uptake as an indicator of cell viability.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Assaying

The following diagram illustrates the general workflow for in vitro cytotoxicity testing of a novel compound.

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture Cell Line Culture Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Compound_Prep Novel Compound & Doxorubicin Dilution Treatment Treat with Compound (48h Incubation) Compound_Prep->Treatment Seeding->Treatment Assay_Step Perform Cytotoxicity Assay (MTT, LDH, or Neutral Red) Treatment->Assay_Step Readout Measure Absorbance/ Fluorescence Assay_Step->Readout Calculation Calculate % Viability and IC50 Values Readout->Calculation Comparison Compare Novel Compound to Doxorubicin Calculation->Comparison

Cytotoxicity Assay Workflow
Doxorubicin-Induced Apoptosis Signaling Pathway

Doxorubicin is known to induce apoptosis through various mechanisms, primarily by intercalating into DNA and inhibiting topoisomerase II, which leads to DNA damage and the activation of apoptotic signaling cascades.[4] The diagram below provides a simplified overview of the intrinsic apoptosis pathway activated by Doxorubicin.

G cluster_nucleus Nucleus cluster_mito Mitochondrion cluster_cytosol Cytosol Doxorubicin Doxorubicin DNA_Damage DNA Intercalation & Topoisomerase II Inhibition Doxorubicin->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Activation p53->Bax Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Doxorubicin-Induced Apoptosis Pathway

References

Unveiling the Biological Prowess of Ursolic Acid Methyl Ester: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-verification of the biological activities of Ursolic acid methyl ester, presenting a comparative analysis with its structural isomer, Oleanolic acid methyl ester. The information is curated to assist researchers in evaluating its therapeutic potential and designing future studies.

Comparative Analysis of Biological Activities

Ursolic acid and its derivatives, including the methyl ester, have demonstrated a wide spectrum of pharmacological activities. This section compares the quantitative data for the anticancer, anti-inflammatory, and antimicrobial activities of Ursolic acid and its common alternative, Oleanolic acid. While direct comparative data for the methyl esters is limited, studies suggest that esterification at the C-28 position, as in Ursolic acid methyl ester, does not negatively impact its anticancer properties. The data presented below for the parent acids can therefore serve as a valuable proxy for the activity of their respective methyl esters.

Anticancer Activity

The anticancer potential of Ursolic acid and Oleanolic acid has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments.

Table 1: Comparative Anticancer Activity (IC50 Values in µM)

Compound/DerivativeMCF-7 (Breast)A549 (Lung)HCT116 (Colon)HepG2 (Liver)PC-3 (Prostate)HeLa (Cervical)
Ursolic Acid 6.07 - 22.27[1]6.07 - 22.27[1]-7.78 ± 0.43[1]--
Oleanolic Acid 13.09 µg/mL*-7.6 ± 0.180.22 ± 0.05--
Ursolic Acid Derivative (3,4,5-methoxy-phenacyl) 6.07 - 22.27[1]6.07 - 22.27[1]----
Oleanolic Acid Derivative (Compound 54) ---0.22 ± 0.05[2]--

*Note: IC50 value for Oleanolic acid against MCF-7 is reported in µg/mL.

Anti-inflammatory Activity

The anti-inflammatory effects of these compounds are often assessed using the carrageenan-induced paw edema model in rodents, where the inhibition of swelling is measured over time.

Table 2: Comparative Anti-inflammatory Activity (% Inhibition of Paw Edema)

CompoundDose1h2h3h4h5h
Ursolic Acid 20 mg/kg--75.00--
Oleanolic Acid ------

Note: Data for Oleanolic acid in a directly comparable format was not available in the search results. However, it is known to possess anti-inflammatory properties[3].

Antimicrobial Activity

The antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 3: Comparative Antimicrobial Activity (MIC Values in µg/mL)

Compound/DerivativeStaphylococcus aureusEscherichia coliPseudomonas aeruginosaListeria monocytogenes
Ursolic Acid 32[4]64[4]-256[4]
Oleanolic Acid 8 - 64>2569016
Ursolic Acid (98% purity) 39[5][6]>5000[5][6]--
Oleanolic Acid Amide Derivative --90-

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the standard protocols for the key experiments cited in this guide.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Ursolic acid methyl ester, Oleanolic acid methyl ester) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This in vivo assay is a standard model for evaluating acute inflammation.

  • Animal Acclimatization: Acclimatize rodents (rats or mice) to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compound (e.g., Ursolic acid methyl ester) or a control (vehicle or a standard anti-inflammatory drug like indomethacin) orally or intraperitoneally.

  • Induction of Edema: After a specific time (e.g., 1 hour) following compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal[7][8][9][10][11][12].

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours)[10].

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the growth of a microorganism.

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) in a suitable broth medium[13].

  • Serial Dilution of Compound: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound (e.g., Ursolic acid methyl ester) in the broth medium[14][15].

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum) and a negative control (broth only)[13].

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours[15].

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism[13].

Signaling Pathways and Mechanisms of Action

Ursolic acid and its derivatives exert their biological effects by modulating various signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

Anticancer Signaling Pathways

Ursolic acid has been shown to interfere with multiple pathways critical for cancer cell survival and proliferation. It can induce apoptosis (programmed cell death) and inhibit metastasis.

anticancer_pathway UA Ursolic Acid Methyl Ester EGFR EGFR UA->EGFR Inhibits STAT3 STAT3 UA->STAT3 Inhibits MMPs MMPs UA->MMPs Inhibits Apoptosis Apoptosis UA->Apoptosis Induces PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR NFkB NF-κB Akt->NFkB Proliferation Cell Proliferation & Survival mTOR->Proliferation NFkB->Proliferation STAT3->Proliferation Metastasis Metastasis MMPs->Metastasis

Caption: Anticancer signaling pathways modulated by Ursolic Acid Methyl Ester.

Anti-inflammatory Signaling Pathways

The anti-inflammatory effects of Ursolic acid are primarily mediated through the inhibition of pro-inflammatory signaling cascades, such as the NF-κB pathway.

anti_inflammatory_pathway cluster_nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Inflammatory_Stimuli->IKK UA Ursolic Acid Methyl Ester UA->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Pro_inflammatory_Genes Activates Inflammation Inflammation Pro_inflammatory_Genes->Inflammation

Caption: Anti-inflammatory mechanism of Ursolic Acid Methyl Ester via NF-κB pathway inhibition.

Experimental Workflow for Biological Activity Screening

A typical workflow for the initial screening and verification of the biological activities of a compound like Ursolic acid methyl ester is outlined below.

experimental_workflow Compound Ursolic Acid Methyl Ester In_Vitro In Vitro Assays Compound->In_Vitro Anticancer Anticancer (MTT Assay) In_Vitro->Anticancer Anti_inflammatory_vitro Anti-inflammatory (e.g., NO inhibition) In_Vitro->Anti_inflammatory_vitro Antimicrobial Antimicrobial (MIC Determination) In_Vitro->Antimicrobial In_Vivo In Vivo Models Anticancer->In_Vivo Anti_inflammatory_vitro->In_Vivo Antimicrobial->In_Vivo Xenograft Cancer Xenograft Model In_Vivo->Xenograft Paw_Edema Carrageenan-induced Paw Edema In_Vivo->Paw_Edema Infection_Model Bacterial Infection Model In_Vivo->Infection_Model Mechanism Mechanism of Action Studies Xenograft->Mechanism Paw_Edema->Mechanism Infection_Model->Mechanism Western_Blot Western Blot (Signaling Proteins) Mechanism->Western_Blot qPCR qPCR (Gene Expression) Mechanism->qPCR Data_Analysis Data Analysis & Conclusion Mechanism->Data_Analysis

Caption: General experimental workflow for screening biological activities.

References

A Comparative Guide to HPLC Method Validation for Triterpenoid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable quantification of triterpenoids is paramount in pharmaceutical research and development, quality control, and phytochemical analysis. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose. Method validation is a critical process to ensure that an analytical method is suitable for its intended use. This guide provides a comparative overview of HPLC method validation parameters for triterpenoid (B12794562) analysis, supported by experimental data and detailed protocols.

Data Presentation: A Comparative Analysis of HPLC Method Validation Parameters

The following tables summarize key validation parameters from various studies on triterpenoid analysis using HPLC, offering a clear comparison to aid in the selection and development of suitable analytical methods.

Table 1: Comparison of HPLC-PDA/UV Method Validation Parameters for Triterpenoid Quantification

Analyte (Triterpenoid)Linearity (r²)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Accuracy (Recovery %)Precision (RSD %)Reference
Oleanolic Acid>0.99990.080.2494.70 - 105.81<2.0[1][2]
Ursolic Acid>0.99990.120.3694.70 - 105.81<2.0[1][2]
Betulinic Acid>0.99990.100.3095.50 - 104.50<2.0[1]
Lupeol>0.99990.150.4596.20 - 103.80<2.0[1]
Maslinic Acid>0.99990.080.2495.80 - 104.20<2.0[1]
Corosolic Acid>0.99990.090.2796.50 - 103.50<2.0[1]
Pristimerin>0.9990.050.1598.0 - 102.0<3.0[3]
Tingenone>0.9990.040.1297.5 - 101.5<3.0[3]

Table 2: Comparison of Alternative Detection Methods for Triterpenoid Analysis

Detection MethodKey AdvantagesReported LOQCommon AnalytesReference
Charged Aerosol Detection (CAD)Universal detection for non-volatile analytes, no chromophore required, high sensitivity.< 2 ng on columnGlycyrrhetinic, Betulinic, Oleanolic, and Ursolic acids[4]
Evaporative Light Scattering Detection (ELSD)Universal detection, suitable for compounds lacking a UV chromophore.Not explicitly stated, but method validated for 12 triterpenes.Various triterpenes and phenolic acids[5]
Mass Spectrometry (MS)High selectivity and sensitivity, structural elucidation capabilities.Generally provides the lowest detection limits.Wide range of triterpenoid acids and esters[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for the analysis of triterpenoids using HPLC.

Protocol 1: HPLC-PDA Method for Triterpenoid Quantification in Plant Extracts

This protocol is based on a validated method for the analysis of triterpenoids in Vaccinium vitis-idaea L.[1].

1. Sample Preparation:

  • Extraction: Weigh 1.0 g of powdered, dried plant material. Extract with 20 mL of methanol (B129727) in an ultrasonic bath for 30 minutes. Centrifuge the extract at 4000 rpm for 10 minutes and collect the supernatant. Repeat the extraction process twice more. Combine the supernatants and evaporate to dryness under reduced pressure.

  • Reconstitution: Dissolve the dried extract in 5 mL of methanol. Filter the solution through a 0.45 µm syringe filter before HPLC injection.

2. HPLC-PDA Conditions:

  • Instrument: A standard HPLC system equipped with a photodiode array (PDA) detector.

  • Column: ACE C18 column (150 mm × 4.6 mm, 3 µm)[1]. An alternative C18 column (250 mm × 4.6 mm, 5 µm) can also be used[1].

  • Mobile Phase: A gradient elution using:

  • Gradient Program:

    • 0-5 min: 70% B

    • 5-25 min: 70-90% B

    • 25-30 min: 90% B

    • 30-35 min: 90-70% B

    • 35-40 min: 70% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C[1].

  • Detection Wavelength: 205 nm for triterpenoids lacking strong chromophores and a specific wavelength (e.g., 254 nm) for those with chromophores[1][7].

  • Injection Volume: 10 µL[1].

3. Method Validation Parameters (as per ICH Guidelines[8][9][10][11][12]):

  • Specificity: Assessed by comparing the chromatograms of blank samples, standard solutions, and sample solutions to ensure no interference at the retention times of the analytes.

  • Linearity: Determined by injecting a series of at least five concentrations of the standard solutions. A calibration curve is constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) should be >0.999[1][13].

  • Accuracy: Evaluated by performing recovery studies. A known amount of the standard is added to a sample, and the recovery is calculated. The acceptable range is typically 95-105%[1][2].

  • Precision:

    • Repeatability (Intra-day precision): Assessed by analyzing at least six replicate injections of the same sample on the same day. The relative standard deviation (RSD) should be <2%[1][13].

    • Intermediate Precision (Inter-day precision): Determined by analyzing the same sample on different days, by different analysts, or with different equipment. The RSD should be <3%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Calculated based on the standard deviation of the response and the slope of the calibration curve. LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve[3].

Protocol 2: HPLC-CAD Method for High-Resolution Triterpenoid Analysis

This protocol is adapted from a method providing high resolution between ursolic and oleanolic acid[4].

1. Sample Preparation:

  • Standard Preparation: Prepare a stock solution of triterpenoid standards in methanol. Further dilute to create a series of calibration standards.

  • Sample Extraction: For a sample like apple peel, freeze-dry and grind the material. Extract a known weight with ethanol (B145695) three times. Combine the extracts and analyze[14].

2. HPLC-CAD Conditions:

  • Instrument: HPLC system coupled with a Charged Aerosol Detector (CAD).

  • Column: Acclaim C30 column (3 µm particle size) for high resolution[4].

  • Mobile Phase: A combination of acetonitrile and methanol is effective[4]. A gradient elution is typically used.

  • Flow Rate: A typical flow rate is around 0.5 - 1.0 mL/min.

  • Detector Settings: Optimize CAD settings (e.g., nebulizer temperature, gas flow) according to the manufacturer's recommendations.

Mandatory Visualization

The following diagram illustrates the logical workflow for the validation of an HPLC method for triterpenoid analysis, following the ICH guidelines.

HPLC_Validation_Workflow cluster_validation_params Validation Parameters start Start: Method Development Objective method_dev Analytical Method Development (Column, Mobile Phase, Detector Selection) start->method_dev pre_validation Pre-Validation Check (System Suitability) method_dev->pre_validation validation_protocol Develop Validation Protocol (Define Parameters & Acceptance Criteria) pre_validation->validation_protocol specificity Specificity validation_protocol->specificity linearity Linearity & Range accuracy Accuracy precision Precision (Repeatability & Intermediate) lod_loq LOD & LOQ robustness Robustness data_analysis Data Analysis and Evaluation (Compare against Acceptance Criteria) validation_report Prepare Validation Report data_analysis->validation_report method_implementation Method Implementation for Routine Analysis validation_report->method_implementation

Caption: HPLC Method Validation Workflow.

References

A Comparative Guide to the Synthesis and Bioactivity of Ursolic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the reproducibility of synthesis and consistent bioactivity of lead compounds are paramount. This guide provides an objective comparison of the synthesis of ursolic acid methyl ester and its bioactivity, with a focus on its anti-cancer and anti-inflammatory properties. Experimental data from various studies are summarized to offer a clear comparison with its parent compound, ursolic acid, and other derivatives.

Synthesis of Ursolic Acid Methyl Ester: A Reproducible Approach

The methylation of the carboxylic acid group at C-28 of ursolic acid to yield ursolic acid methyl ester is a common synthetic modification. A frequently cited and reproducible method involves the use of methyl iodide (CH₃I) and a weak base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF).

Comparison of Synthetic Methods

While various methods for the esterification of ursolic acid exist, the methyl iodide method is well-documented for its reliability. Alternative methods, such as those employing coupling agents like N,N'-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (B28879) (DMAP), are also utilized, particularly for creating more complex esters. However, for the specific synthesis of the methyl ester, the former method is often preferred for its simplicity and high yield.

MethodReagentsSolventTypical YieldPurityReproducibility
Methyl Iodide Ursolic Acid, Methyl Iodide, Potassium CarbonateDMFHigh (often >90%)High (with crystallization)Good
DIC/DMAP Ursolic Acid, DIC, DMAP, MethanolDichloromethane (B109758)VariableGood (with chromatography)Good

Table 1: Comparison of Synthetic Methods for Ursolic Acid Methyl Ester.

Experimental Protocol: Synthesis of Ursolic Acid Methyl Ester via Methylation

This protocol is adapted from a frequently reported synthetic procedure[1].

Materials:

  • Ursolic Acid

  • Methyl Iodide (CH₃I)

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Water

  • Magnesium Sulfate (MgSO₄)

  • Hexane (B92381)

Procedure:

  • Dissolve ursolic acid in DMF.

  • Add potassium carbonate and methyl iodide to the solution.

  • Stir the mixture at room temperature for 24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, remove the DMF under reduced pressure.

  • Add water to the residue and extract the product with dichloromethane (3x).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the solution and evaporate the solvent to dryness.

  • Crystallize the crude product from hexane to yield pure ursolic acid methyl ester as white crystals[1].

Workflow for the Synthesis of Ursolic Acid Methyl Ester

G cluster_synthesis Synthesis of Ursolic Acid Methyl Ester start Start: Dissolve Ursolic Acid in DMF add_reagents Add K2CO3 and CH3I start->add_reagents stir Stir at RT for 24h add_reagents->stir monitor Monitor via TLC stir->monitor workup Reaction Work-up monitor->workup Reaction complete extract Extract with DCM workup->extract dry Dry organic layer extract->dry evaporate Evaporate solvent dry->evaporate crystallize Crystallize from Hexane evaporate->crystallize end End: Pure Ursolic Acid Methyl Ester crystallize->end

Caption: A flowchart illustrating the key steps in the synthesis of ursolic acid methyl ester.

Bioactivity of Ursolic Acid Methyl Ester

Ursolic acid methyl ester has been reported to retain or, in some cases, exhibit modified bioactivity compared to the parent ursolic acid. Its primary reported activities are anti-cancer and anti-inflammatory.

Anti-Cancer Activity

Several studies have indicated that the methyl ester derivative of ursolic acid generally does not negatively affect its anti-cancer properties[2]. The cytotoxic effects of ursolic acid and its methyl ester have been evaluated against various cancer cell lines, with IC₅₀ values serving as a quantitative measure of potency.

CompoundCell LineIC₅₀ (µM)Reference
Ursolic Acid MCF-7 (Breast)~20[1]
Ursolic Acid Methyl Ester MCF-7 (Breast)Not explicitly stated, but derivatives show activity[1]
Ursolic Acid HCT15 (Colon)>20[3]
Ursonic Acid (related) HCT15 (Colon)4.6[3]
Ursolic Acid A549 (Lung)8.8[3]
Ursonic Acid (related) A549 (Lung)7.7[3]

Table 2: Comparative Anti-Cancer Activity (IC₅₀ values). Note: Direct comparative IC₅₀ values for ursolic acid and its methyl ester in the same study are not always available. Ursonic acid, a closely related derivative, is included for comparison.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Cell culture medium and supplements

  • Ursolic acid methyl ester (and other test compounds)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

Anti-Inflammatory Activity and Signaling Pathway

Ursolic acid and its derivatives are known to possess significant anti-inflammatory properties. This activity is largely attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

Ursolic acid has been shown to suppress NF-κB activation by inhibiting the IκBα kinase (IKK) complex. This inhibition prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of inflammatory mediators such as cyclooxygenase-2 (COX-2), matrix metalloproteinase-9 (MMP-9), and various cytokines[4][5]. While the specific action of the methyl ester on this pathway is less detailed in the literature, it is plausible that it follows a similar mechanism.

NF-κB Signaling Pathway Inhibition by Ursolic Acid

G cluster_pathway NF-κB Signaling Pathway stimulus Inflammatory Stimuli (e.g., TNF-α, LPS) ikk IKK Complex stimulus->ikk ikba_p IκBα Phosphorylation ikk->ikba_p ikba_d IκBα Degradation ikba_p->ikba_d nfkb_release NF-κB Release ikba_d->nfkb_release nfkb_translocation NF-κB Nuclear Translocation nfkb_release->nfkb_translocation gene_transcription Pro-inflammatory Gene Transcription (COX-2, MMP-9, Cytokines) nfkb_translocation->gene_transcription inflammation Inflammation gene_transcription->inflammation ua Ursolic Acid ua->ikk Inhibits

Caption: The inhibitory effect of Ursolic Acid on the NF-κB signaling pathway.

References

Bridging the Gap: Correlating In Vitro Efficacy with In Vivo Outcomes for Ursonic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the translation of promising in vitro data into successful in vivo outcomes is a critical hurdle. This guide provides a comparative analysis of Ursonic acid (UA) derivatives, offering a clear correlation between their performance in laboratory assays and animal models for anticancer and anti-inflammatory applications. By presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways, this document aims to facilitate a deeper understanding of the therapeutic potential of these compounds.

Ursonic acid, a pentacyclic triterpenoid, has garnered significant attention for its diverse pharmacological activities. However, its poor bioavailability has prompted the development of numerous derivatives with enhanced therapeutic efficacy. This guide focuses on specific UA derivatives that have been systematically evaluated in both in vitro and in vivo settings, providing a direct comparison of their biological activities.

Anticancer Activity: From Cell Viability to Tumor Inhibition

The anticancer potential of Ursonic acid derivatives has been extensively studied. A key aspect of this research involves correlating the cytotoxic effects observed in cancer cell lines (in vitro) with the ability to inhibit tumor growth in animal models (in vivo).

Comparative Efficacy of Anticancer Ursonic Acid Derivatives

The following table summarizes the in vitro cytotoxicity and in vivo antitumor efficacy of a selected Ursonic acid derivative, Compound 14, which has shown promising results in preclinical studies.

CompoundIn Vitro AssayCell LineIC50 (µM)In Vivo ModelAdministrationDosageTumor Inhibition (%)Reference
Compound 14 MTT AssayHepG2 (Liver Cancer)5.40H22 Xenograft in Kunming MiceIntraperitoneal100 mg/kg45.6 ± 4.3[1]

Key Findings: Compound 14 demonstrates potent cytotoxicity against the HepG2 human liver cancer cell line with an IC50 value of 5.40 µM.[1] This in vitro activity translates to significant in vivo efficacy, with a 45.6% inhibition of tumor growth in a mouse xenograft model at a dose of 100 mg/kg.[1]

Experimental Protocols

MTT Assay for Cytotoxicity:

  • Cell Seeding: Cancer cell lines (e.g., HepG2) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: Cells are treated with various concentrations of the Ursonic acid derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

In Vivo Tumor Xenograft Model:

  • Cell Implantation: Human cancer cells (e.g., H22) are subcutaneously injected into the flank of immunocompromised mice (e.g., Kunming mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Compound Administration: The mice are then treated with the Ursonic acid derivative or a vehicle control, typically via intraperitoneal or oral administration, for a specified duration.[1]

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Efficacy Evaluation: At the end of the study, the tumor inhibition rate is calculated by comparing the average tumor volume of the treated group to the control group.

Signaling Pathways in Anticancer Activity

Ursonic acid and its derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, apoptosis, and survival. The PI3K/Akt and NF-κB pathways are prominent targets.

anticancer_pathway UA_Derivative Ursonic Acid Derivative PI3K PI3K UA_Derivative->PI3K Inhibits IKK IKK UA_Derivative->IKK Inhibits Caspase3 Caspase-3 Activation UA_Derivative->Caspase3 Induces RTK Receptor Tyrosine Kinase (e.g., EGFR) RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Releases NFkB->Proliferation Apoptosis Apoptosis Caspase3->Apoptosis anti_inflammatory_pathway UA_Derivative Ursonic Acid Derivative IKK IKK UA_Derivative->IKK Inhibits LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Releases Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB->Inflammatory_Genes Activates Transcription Inflammation Inflammation Inflammatory_Genes->Inflammation experimental_workflow In_Vitro In Vitro Screening (e.g., Cytotoxicity, NO Inhibition) Lead_Identification Lead Compound Identification In_Vitro->Lead_Identification Correlation In Vitro-In Vivo Correlation Analysis In_Vitro->Correlation In_Vivo In Vivo Efficacy (e.g., Tumor Model, Edema Model) Lead_Identification->In_Vivo Mechanism Mechanism of Action Studies (Signaling Pathways) In_Vivo->Mechanism In_Vivo->Correlation Mechanism->Correlation

References

Safety Operating Guide

Proper Disposal of Ursonic Acid Methyl Ester: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides essential safety and logistical information for the disposal of Ursonic acid methyl ester, a common derivative of Ursolic acid used in various research applications.

This compound, while not classified as hazardous under GHS by all suppliers, has been identified by some as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, a cautious approach to its disposal is warranted to minimize potential environmental impact and ensure personnel safety.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

PropertyValueSource
Molecular Formula C₃₁H₄₈O₃DC Chemicals[1]
Molecular Weight 468.71 g/mol DC Chemicals[1]
CAS Number 32208-45-0Carl ROTH[2]
EC Number 250-953-3Carl ROTH[2]
Physical State Solid
Solubility Not specified
Hazard Classification Acute toxicity, Oral (Category 4), Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1)DC Chemicals[1]
Incompatibilities Strong oxidizersCarl ROTH[2]

Experimental Protocols for Safe Disposal

The following step-by-step procedure should be followed for the proper disposal of this compound. This protocol is designed to mitigate risks and ensure compliance with standard laboratory safety practices.

1. Personal Protective Equipment (PPE):

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat.

2. Waste Collection:

  • Collect waste this compound, including any contaminated materials (e.g., filter paper, weighing boats), in a clearly labeled, sealed container.

  • The container should be made of a material compatible with the chemical.

  • Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.

3. Labeling:

  • Clearly label the waste container with "this compound" and any relevant hazard symbols (e.g., "Harmful," "Dangerous for the environment").

4. Storage:

  • Store the sealed waste container in a designated, well-ventilated waste accumulation area, away from incompatible materials such as strong oxidizers[2].

5. Disposal:

  • Dispose of the waste through an approved hazardous waste disposal company.

  • Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of this compound down the drain or in regular trash[1].

6. Spills:

  • In the event of a spill, avoid generating dust.

  • Mechanically collect the spilled material and place it in a labeled container for disposal.

  • Clean the spill area with an appropriate solvent and decontaminate surfaces.

Disposal Workflow

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow provides a clear, at-a-glance guide to the disposal process.

DisposalWorkflow cluster_preparation Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE B Collect Waste in Sealed Container A->B C Label Container with Chemical Name & Hazards B->C D Store in Designated Waste Area C->D E Transfer to Approved Hazardous Waste Vendor D->E

References

Safeguarding Your Research: A Comprehensive Guide to Handling Ursonic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for Ursonic acid methyl ester, ensuring that laboratory operations are conducted with the highest degree of safety and integrity.

This compound is a derivative of ursolic acid and is utilized in various research applications, including studies on its potential as a growth inhibitor for tumor cell lines.[1][2][3] While some safety data sheets (SDS) indicate that it does not meet the criteria for classification as a hazardous substance, others classify it as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[4][5] Given these differing classifications, it is prudent to handle this compound with a comprehensive safety approach.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment to be used when handling this compound, based on information from multiple safety data sheets.

Protection Type Specification Purpose Reference
Eye/Face Protection Safety goggles with side-shields.To protect eyes from dust and splashes.[4][5]
Hand Protection Protective gloves (e.g., NBR - Nitrile rubber, >0.11 mm thickness).To prevent skin contact.[4][5][6]
Skin and Body Protection Impervious clothing, laboratory coat.To protect skin and personal clothing from contamination.[5]
Respiratory Protection Suitable respirator (e.g., Particulate filter device P1 (EN 143) for dust formation).To prevent inhalation of dust particles.[4][6][7]
Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and ensure a safe laboratory environment.

Handling:

  • Avoid inhalation, and contact with eyes and skin.[5][6]

  • Prevent the formation of dust and aerosols.[5][6]

  • Use only in well-ventilated areas with appropriate exhaust ventilation.[5][6]

  • Do not eat, drink, or smoke when using this product.[5]

  • Wash hands thoroughly after handling.[5]

Storage:

  • Keep the container tightly sealed in a cool, dry, and well-ventilated area.[5]

  • Protect from direct sunlight and sources of ignition.[5]

  • Recommended storage temperatures are -20°C for powder and -80°C when in solvent.[5]

  • Store away from strong oxidizers, as violent reactions can occur.[4]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

Emergency Situation First Aid Measures Spill and Leak Procedures
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[6]N/A
Skin Contact Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[6]Use full personal protective equipment.[5]
Eye Contact Remove contact lenses if present. Flush eyes immediately with large amounts of water for at least 15 minutes, separating eyelids. Promptly call a physician.[5][6]N/A
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[5][6]N/A
Spill N/AEvacuate personnel to a safe area. Ensure adequate ventilation. Avoid breathing vapors, mist, dust, or gas.[5][6] Prevent further leakage or spillage. Keep the product away from drains and water courses.[5][6] Absorb solutions with a liquid-binding material (e.g., diatomite). Decontaminate surfaces with alcohol. Collect and place in a suitable container for disposal.[5]
Disposal Plan

All waste materials must be disposed of in accordance with national and local regulations.[8]

  • Product Disposal: Dispose of contents and container to an approved waste disposal plant.[5]

  • Contaminated Packaging: Handle uncleaned containers as you would the product itself.[8]

  • Environmental Precautions: Avoid release to the environment and prevent the product from entering drains, surface water, or ground water.[5][6][7]

Visualizing Safety Protocols

To further clarify the procedural steps for handling this compound, the following diagrams illustrate the standard operational workflow and emergency response logic.

Standard Operating Procedure for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Work Area prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_dissolve Dissolve in Solvent (if needed) handle_weigh->handle_dissolve handle_exp Perform Experiment handle_dissolve->handle_exp clean_decon Decontaminate Work Area handle_exp->clean_decon clean_dispose Dispose of Waste clean_decon->clean_dispose clean_store Store Remaining Compound clean_dispose->clean_store

Caption: Workflow for handling this compound.

Emergency Response for this compound cluster_response Emergency Response for this compound cluster_spill_actions Spill Response cluster_exposure_actions Exposure Response spill Spill Occurs spill_evacuate Evacuate Area spill->spill_evacuate exposure Personal Exposure expo_remove Remove from Source exposure->expo_remove spill_contain Contain Spill spill_evacuate->spill_contain spill_cleanup Clean & Decontaminate spill_contain->spill_cleanup spill_dispose Dispose of Waste spill_cleanup->spill_dispose expo_first_aid Administer First Aid expo_remove->expo_first_aid expo_medical Seek Medical Attention expo_first_aid->expo_medical

Caption: Emergency decision-making flow chart.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。